molecular formula C11H12ClNO B1167770 IRS 19 CAS No. 112444-82-3

IRS 19

货号: B1167770
CAS 编号: 112444-82-3
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound designated as IRS 19 is provided as a high-purity reagent for dedicated research and development purposes. All materials are strictly labeled "For Research Use Only" and are not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers are encouraged to verify the specific molecular structure and properties of this compound upon receipt. To accurately describe this product on your website, please consult your internal scientific data to detail its chemical identifiers, structure, specific research applications, and mechanism of action.

属性

CAS 编号

112444-82-3

分子式

C11H12ClNO

同义词

IRS 19

产品来源

United States

Foundational & Exploratory

Unraveling the Immunomodulatory Core of IRS 19: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GENEVA, December 14, 2025 – A comprehensive analysis of the intranasal immunomodulatory spray, IRS 19, reveals a multi-faceted mechanism of action rooted in the stimulation of both innate and adaptive mucosal immunity. This technical guide synthesizes available data to provide researchers, scientists, and drug development professionals with an in-depth understanding of how this bacterial lysate orchestrates a localized immune response in the upper respiratory tract.

This compound, a lysate of several bacterial species commonly associated with respiratory infections, functions as a potent immunomodulator upon intranasal administration. Its core mechanism revolves around the engagement of the host's immune system at the mucosal frontline, leading to a heightened state of readiness against invading pathogens.

Activation of Innate Immunity: The First Line of Defense

The initial interaction of this compound with the nasal mucosa triggers a rapid innate immune response. The bacterial components within the lysate act as pathogen-associated molecular patterns (PAMPs) that are recognized by pattern recognition receptors (PRRs), most notably Toll-like receptors (TLRs), expressed on the surface of immune cells such as dendritic cells (DCs) and epithelial cells.

This recognition initiates a cascade of intracellular signaling events, primarily through the NF-κB and MAPK pathways. This signaling culminates in the production and release of a variety of pro-inflammatory cytokines and chemokines, which orchestrate the recruitment and activation of key innate immune cells.

One of the hallmark effects of this compound is the significant increase in the presence of polymorphonuclear leukocytes (PMNLs) in the nasal cavity. A clinical study involving patients with chronic bronchitis demonstrated a notable increase in PMNL counts in nasal washings following a two-month course of this compound treatment.[1] Concurrently, a 2.6-fold increase in myeloperoxidase (MPO) activity and a 1.4-fold increase in hydrogen peroxide (H2O2) concentration were observed in the same samples, indicating an enhanced microbicidal capacity of the local innate immune cells.[1]

Quantitative Data on Innate Immune Markers
ParameterBaseline (Mean ± SD)After 2 Months of this compound (Mean ± SD)Fold IncreaseP-valueReference
PMNLs (cells/mL)4460 ± 396010490 ± 10950~2.35< 0.02[1]
Myeloperoxidase (MPO) Activity--2.6< 0.001[1]
Hydrogen Peroxide (H2O2) Conc.--1.4< 0.001[1]

Orchestration of Adaptive Immunity: Building a Targeted Defense

Beyond its immediate effects on innate immunity, this compound plays a crucial role in shaping the adaptive immune response. Dendritic cells, activated by the bacterial lysates, undergo maturation, a process characterized by the upregulation of co-stimulatory molecules such as CD80, CD86, and CD40, as well as the major histocompatibility complex (MHC) class II molecule HLA-DR. These mature DCs then migrate to regional lymph nodes where they present bacterial antigens to naive T cells, initiating a specific adaptive immune response.

A key outcome of this adaptive response is the production of secretory immunoglobulin A (sIgA), the predominant antibody isotype in mucosal secretions. Intranasal administration of bacterial lysates has been shown to effectively stimulate the production of sIgA in saliva and nasal fluids. This localized antibody response provides a critical barrier against respiratory pathogens, preventing their attachment to and invasion of the mucosal epithelium.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of this compound are underpinned by well-defined signaling pathways. The interaction of bacterial PAMPs with TLRs on dendritic cells is a central event, leading to the activation of downstream signaling cascades that control the expression of genes involved in inflammation and immunity.

Signaling Pathway of this compound-Mediated Dendritic Cell Activation

IRS19_DC_Activation cluster_extracellular Extracellular Space cluster_cell Dendritic Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR Toll-like Receptor (TLR) This compound->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_Pathway MAPK Pathway TRAF6->MAPK_Pathway NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to Gene_Expression Gene Transcription (Cytokines, Chemokines, Co-stimulatory molecules) MAPK_Pathway->Gene_Expression Induces NFkB_n->Gene_Expression Induces Experimental_Workflow cluster_study_design Clinical Study Design cluster_analysis Laboratory Analysis cluster_outcome Outcome Assessment Patient_Cohort Patient Cohort (e.g., Chronic Bronchitis) Treatment Intranasal this compound Administration (2 months) Patient_Cohort->Treatment Sampling Nasal Lavage Fluid Collection (Baseline and Post-treatment) Treatment->Sampling Cell_Count Polymorphonuclear Leukocyte (PMNL) Quantification (Cell Counter) Sampling->Cell_Count MPO_Assay Myeloperoxidase (MPO) Activity Assay Sampling->MPO_Assay H2O2_Assay Hydrogen Peroxide (H2O2) Concentration Measurement Sampling->H2O2_Assay Data_Analysis Statistical Analysis of Pre- and Post-treatment Data Cell_Count->Data_Analysis MPO_Assay->Data_Analysis H2O2_Assay->Data_Analysis

References

IRS 19 Immunomodulator: A Technical Guide to Composition, Formulation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRS 19 is a commercially available immunomodulating agent administered as a nasal spray. It is formulated as a lysate of several bacterial species commonly associated with respiratory tract infections. The rationale behind its use is to stimulate the local mucosal immune system of the upper respiratory tract, thereby enhancing the host's defense against invading pathogens and reducing the frequency and severity of respiratory infections. This technical guide provides an in-depth overview of the composition, formulation, and proposed mechanism of action of this compound, intended for professionals in the fields of immunology, microbiology, and pharmaceutical development.

Composition and Formulation

This compound is a sterile, translucent, and slightly yellowish liquid presented in a pressurized aerosol container with a nasal spray nozzle. The active principle of this compound is a standardized mixture of bacterial lysates.

Quantitative Composition of Active Ingredients

The following table summarizes the quantitative composition of the bacterial lysates present in 100 ml of the this compound nasal spray.[1][2]

Bacterial SpeciesLysate Concentration (ml/100ml)
Streptococcus pneumoniae type I1.11
Streptococcus pneumoniae type II1.11
Streptococcus pneumoniae type III1.11
Streptococcus pneumoniae type V1.11
Streptococcus pneumoniae type VIII1.11
Streptococcus pneumoniae type XII1.11
Haemophilus influenzae type B3.33
Klebsiella pneumoniae ss pneumoniae6.66
Staphylococcus aureus ss aureus9.99
Acinetobacter calcoaceticus3.33
Moraxella catarrhalis2.22
Neisseria subflava2.22
Neisseria perflava2.22
Streptococcus pyogenes group A1.66
Streptococcus dysgalactiae group C1.66
Enterococcus faecium0.83
Enterococcus faecalis0.83
Streptococcus group G1.66
Total Bacterial Lysates 43.27

Excipients: The formulation also contains glycine, sodium merthiolate (as a preservative), a nerol-based flavoring agent, and purified water.[2] The propellant used in the aerosol canister is nitrogen.

Mechanism of Action: Immunomodulation of the Respiratory Mucosa

The immunomodulatory effect of this compound is attributed to the interaction of its bacterial lysate components with the mucosal immune system of the nasal passages. This interaction is believed to mimic a natural infection, leading to the activation of both innate and adaptive immune responses.

Signaling Pathways

The bacterial components within the lysate, such as peptidoglycans and lipopolysaccharides, are recognized by Pattern Recognition Receptors (PRRs) on the surface of immune cells, primarily Toll-like Receptors (TLRs).[3][4] Specifically, TLR2 and TLR4 are implicated in the recognition of bacterial cell wall components.[5][6] This recognition triggers a downstream signaling cascade, a key component of which is the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[4][7][8]

DC_Stimulation_Workflow cluster_culture Cell Culture & Stimulation cluster_analysis Analysis Monocytes Isolate Monocytes from PBMCs iDCs Differentiate into immature DCs (iDCs) (GM-CSF, IL-4) Monocytes->iDCs Stimulate Stimulate iDCs with Bacterial Lysate iDCs->Stimulate FACS Flow Cytometry: - CD80, CD86, CD83, HLA-DR Stimulate->FACS ELISA ELISA/CBA: - Cytokine Secretion (TNF-α, IL-6, IL-12) Stimulate->ELISA T_cell Mixed Lymphocyte Reaction: - T-cell Proliferation Stimulate->T_cell Murine_Infection_Model cluster_treatment Treatment & Challenge cluster_outcome Outcome Measures Acclimatize Acclimatize Mice Treat Intranasal Administration: - Bacterial Lysate - Vehicle Control Acclimatize->Treat Challenge Intranasal Challenge with Pathogenic Bacteria (e.g., K. pneumoniae) Treat->Challenge Survival Monitor Survival & Morbidity Challenge->Survival BALF Bronchoalveolar Lavage (BALF): - Cell Count & Differentials - Cytokine Levels Challenge->BALF Lungs Lung Homogenate: - Bacterial Load (CFU) - Histopathology Challenge->Lungs

References

IRS 19 and its effect on mucosal immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to IRS-19 and its Effect on Mucosal Immunity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

IRS-19 is a topical, intranasally administered immunomodulating agent of bacterial origin, designed to enhance local mucosal immunity in the respiratory tract. It is composed of standardized lysates from bacteria commonly associated with respiratory infections. By stimulating both innate and adaptive immune responses at the primary site of pathogen entry, IRS-19 has demonstrated efficacy in the prevention and treatment of acute and chronic respiratory diseases. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data from clinical studies, details relevant experimental protocols, and visualizes the underlying immunological pathways and experimental workflows.

Core Concepts: Composition and Mechanism of Action

Composition

IRS-19 is an aerosol solution containing a standardized mixture of bacterial lysates. The formulation is designed to present a broad range of microbial antigens to the nasal mucosa, mimicking a natural encounter with common respiratory pathogens without causing infection.

The active ingredients are lysates of the following bacteria:

  • Diplococcus pneumoniae

  • Haemophilus influenzae

  • Streptococcus pyogenes and S. faecalis

  • Staphylococcus aureus

  • Klebsiella pneumoniae

  • Neisseria catharhalis, flava, and perflava

  • Gafkya tetragena

  • Moraxella[1]

Mechanism of Action

IRS-19 functions as a potent modulator of the mucosal immune system. Its therapeutic effect is achieved through the coordinated activation of both the innate and adaptive immune branches within the nasal-associated lymphoid tissue (NALT).

  • Innate Immunity Activation: The bacterial lysates contain Pathogen-Associated Molecular Patterns (PAMPs), such as lipopolysaccharides and peptidoglycans. These PAMPs are recognized by Pattern Recognition Receptors (PRRs), most notably Toll-like receptors (TLRs), expressed on the surface of mucosal epithelial cells and innate immune cells like dendritic cells and macrophages.[2][3][4] This recognition triggers a downstream signaling cascade, leading to the rapid recruitment and activation of phagocytic cells.[1] Clinical studies have shown that administration of IRS-19 leads to a significant increase in polymorphonuclear leukocytes (PMNLs) in the nasal passages, enhancing the first line of defense against invading pathogens.[5] This is accompanied by an increase in the phagocytic activity of macrophages and an elevated local concentration of lysozyme, a key antimicrobial enzyme.[1]

  • Adaptive Immunity Stimulation: By activating antigen-presenting cells (APCs) such as dendritic cells, IRS-19 bridges the innate and adaptive immune responses. Activated APCs process the bacterial antigens and present them to T-lymphocytes, initiating a specific adaptive immune response. This leads to the production of specific antibodies, particularly secretory Immunoglobulin A (sIgA), on the surface of the respiratory mucosa.[1] sIgA plays a crucial role in mucosal defense by preventing pathogen adherence to epithelial cells, neutralizing toxins, and facilitating pathogen clearance, a process known as immune exclusion.[6] The stimulation of local immunity in the nasopharynx extends to the larynx, bronchi, and alveoli.[1]

Quantitative Data on Immunological Effects

The clinical efficacy of IRS-19 is supported by quantitative measurements of its impact on key immunological markers in the nasal mucosa.

ParameterBaseline (Control/Pre-treatment)Post-treatment with IRS-19Fold Change / % Changep-valueReference
Polymorphonuclear Leukocytes (PMNLs) in Nasal Washings 4460 ± 3960 cells/ml10,490 ± 10,950 cells/ml~2.35x Increase< 0.02[5]
Myeloperoxidase (MPO) Activity in Nasal Washings Not specified2.6-fold increase over baseline2.6x Increase< 0.001[5]
Hydrogen Peroxide (H₂O₂) Concentration in Nasal Washings Not specified1.4-fold increase over baseline1.4x Increase< 0.001[5]
Frequency of Acute Respiratory Infection Relapses in Children Control Group> 2-fold reduction compared to control>50% ReductionNot specified[7]
Symptom Regression in Allergic Children with Recurrent Infections N/A78% of patients showed regression of symptoms78% EfficacyNot specified[8]

Visualized Pathways and Workflows

Proposed Signaling Pathway of IRS-19

IRS19_Signaling_Pathway cluster_mucosa Nasal Mucosa cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response IRS19 IRS-19 (Bacterial Lysates/PAMPs) TLR TLR IRS19->TLR Binds TLR2 TLR IRS19->TLR2 Binds EpithelialCell Epithelial Cell Cytokines Pro-inflammatory Cytokines & Chemokines EpithelialCell->Cytokines Secretes APC Antigen Presenting Cell (e.g., Dendritic Cell) APC->Cytokines Secretes TCell T-Cell Activation & Differentiation APC->TCell Antigen Presentation TLR->EpithelialCell TLR2->APC Phagocytes Recruitment & Activation of Phagocytes (Neutrophils, Macrophages) Cytokines->Phagocytes Outcome Enhanced Mucosal Defense: - Immune Exclusion - Pathogen Clearance Phagocytes->Outcome BCell B-Cell Activation & Class Switching TCell->BCell Helps sIgA Secretory IgA (sIgA) Production BCell->sIgA sIgA->Outcome

Caption: Proposed signaling pathway for IRS-19-mediated mucosal immune activation.

Experimental Workflow for Clinical Evaluation

IRS19_Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis cluster_analysis_details Analysis Details Recruitment Patient Recruitment (e.g., History of Recurrent RTIs) Consent Informed Consent Recruitment->Consent Baseline Baseline Sample Collection (T0) - Nasal Lavage - Blood Sample (Optional) Consent->Baseline Treatment Administer IRS-19 (e.g., 2x daily for 4 weeks) Baseline->Treatment FollowUpSample Follow-up Sample Collection (T1) (e.g., Post-treatment) Treatment->FollowUpSample NasalLavage Nasal Lavage Fluid Processing FollowUpSample->NasalLavage CellCount Cell Count & Cytology (e.g., PMNs) NasalLavage->CellCount Biochem Biochemical Assays (e.g., MPO, H₂O₂) NasalLavage->Biochem Cytokine Cytokine Profiling (ELISA / CBA) NasalLavage->Cytokine sIgA sIgA Quantification (ELISA) NasalLavage->sIgA Analysis Immunological Analysis Data Statistical Analysis & Data Interpretation Analysis->Data Data Interpretation

Caption: Generalized experimental workflow for a clinical study evaluating IRS-19.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to evaluate the effects of IRS-19 on mucosal immunity. These should be adapted and optimized for specific experimental contexts.

Protocol: Collection and Processing of Nasal Lavage Fluid

This protocol is essential for obtaining samples directly from the site of IRS-19 application to measure cellular and soluble immune markers.

  • Preparation:

    • Prepare a sterile, buffered saline solution (e.g., Phosphate-Buffered Saline, PBS), warmed to 37°C.

    • The subject should be seated comfortably with their head tilted back slightly.

  • Collection:

    • Instill 5-10 mL of the warmed saline solution into one nostril using a sterile syringe or spray device.

    • Instruct the subject to hold the solution in their nasal cavity for 10-15 seconds while gently pinching the other nostril.

    • The subject then leans forward and expels the fluid from the nostril into a sterile collection tube.

    • Repeat the procedure for the other nostril. Pool the samples.

  • Processing:

    • Place the collected fluid immediately on ice.

    • Centrifuge the sample at 400 x g for 10 minutes at 4°C to pellet the cells.

    • Carefully aspirate the supernatant and store it at -80°C for analysis of soluble components (e.g., cytokines, sIgA, MPO, H₂O₂).

    • Resuspend the cell pellet in an appropriate buffer (e.g., PBS or RPMI medium) for cell counting and cytological analysis.

Protocol: Quantification of Cytokines by ELISA

This protocol outlines the steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for measuring cytokine concentrations in nasal lavage fluid supernatant.[9]

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate.

    • Add standards (known concentrations of the cytokine) and samples (nasal lavage supernatant) to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate.

    • Add a biotinylated detection antibody specific for a different epitope on the target cytokine.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Signal Development and Reading:

    • Wash the plate.

    • Add a substrate solution (e.g., TMB). A color change will occur.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Protocol: Immunophenotyping by Flow Cytometry

This protocol allows for the identification and quantification of different immune cell populations (e.g., neutrophils, macrophages, lymphocytes) within the nasal lavage cell pellet.[10]

  • Cell Preparation:

    • After processing the nasal lavage fluid, resuspend the cell pellet in a staining buffer (e.g., FACS buffer: PBS with 2% FBS and 0.05% sodium azide).

    • Determine the total cell count and assess viability (e.g., using Trypan Blue or a viability dye for flow cytometry). Adjust cell concentration to approximately 1 x 10⁶ cells/mL.

  • Fc Receptor Blocking:

    • Add an Fc blocking reagent to the cell suspension to prevent non-specific antibody binding.

    • Incubate for 10-15 minutes at 4°C.

  • Surface Staining:

    • Add a cocktail of fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD45 for total leukocytes, CD14 for monocytes/macrophages, CD15 for neutrophils, CD3 for T-cells) to the cells.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of staining buffer by centrifuging at 400 x g for 5 minutes and discarding the supernatant.

  • Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of staining buffer.

    • Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Data Analysis:

    • Use flow cytometry analysis software to "gate" on specific cell populations based on their light scatter properties (FSC vs. SSC) and marker expression.

    • Quantify the percentage of each cell population within the total leukocyte gate.

Conclusion

IRS-19 represents a targeted approach to enhancing respiratory health by modulating the mucosal immune system. Its mechanism, centered on the activation of both innate and adaptive immunity via bacterial lysates, is supported by clinical data demonstrating significant improvements in local immune cell populations and a reduction in the incidence of respiratory infections.[5][7] The methodologies outlined provide a framework for the continued investigation and characterization of its immunomodulatory effects. For researchers and developers, IRS-19 serves as a compelling example of how localized, antigen-based therapies can be leveraged to establish a robust first line of defense against a wide array of respiratory pathogens.

References

In-Vitro Studies on IRS 19 and Immune Cell Activation: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite its use as an immunomodulating agent, detailed in-vitro studies elucidating the precise mechanisms of immune cell activation by the bacterial lysate IRS 19 are notably scarce in publicly available scientific literature. While clinical and in-vivo data suggest a general enhancement of immune responses, a comprehensive in-depth technical guide based on direct in-vitro evidence, as requested, cannot be constructed at this time due to the lack of specific quantitative data, detailed experimental protocols, and defined signaling pathways in published research.

This compound is a commercially available bacterial lysate used to prevent respiratory tract infections by stimulating the immune system. It is composed of lysates from various bacteria commonly involved in such infections. The underlying principle of its action is to mimic a natural infection, thereby priming the immune system to respond more effectively to future pathogenic encounters.

Summary of Existing Research

The available research on this compound is predominantly clinical or conducted in vivo. These studies demonstrate its efficacy in reducing the frequency of respiratory infections and modulating certain immune parameters.

One clinical study involving patients with chronic bronchitis showed that intranasal treatment with this compound led to a significant increase in the number of polymorphonuclear leukocytes (PMNLs) in nasal washings. Specifically, the PMNL count increased from a baseline of 4460 ± 3960 cells/ml to 10,490 ± 10,950 cells/ml after two months of treatment (p < 0.02). This was accompanied by a 2.6-fold increase in myeloperoxidase (MPO) activity and a 1.4-fold increase in hydrogen peroxide (H2O2) concentration (p < 0.001)[1]. These findings suggest that this compound enhances the local innate immune response in the nasal passages.

Another study in children with recurrent respiratory infections and low CD4+ T cell counts reported that treatment with this compound resulted in an increase in the number of these cells, as well as elevated levels of serum IgG and IgA. A notable increase in salivary IgA was observed in all treated children, which persisted for three months. This suggests that this compound can bolster both cellular and humoral immunity, particularly at mucosal surfaces.

However, these studies do not provide the granular in-vitro data necessary to detail the direct effects of this compound on specific immune cell populations. There is a lack of published research that has investigated the following in a controlled laboratory setting:

  • Quantitative effects on specific immune cells: Data on the proliferation rates, changes in cell surface markers (e.g., CD80, CD86 on dendritic cells), or phagocytic activity of macrophages upon direct stimulation with this compound.

  • Detailed cytokine profiles: Comprehensive analysis of the specific cytokines (e.g., TNF-α, IL-6, IL-12, IFN-γ) produced by different immune cells (e.g., peripheral blood mononuclear cells (PBMCs), dendritic cells, macrophages) in response to this compound.

  • Specific signaling pathways: Elucidation of the intracellular signaling cascades (e.g., Toll-like receptor (TLR) pathways, NF-κB activation) triggered by this compound in immune cells.

General Mechanism of Bacterial Lysates

In the absence of specific data for this compound, the general mechanism of action for bacterial lysates can be described. Bacterial lysates contain pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharides (LPS), peptidoglycans, and bacterial DNA. These PAMPs are recognized by pattern recognition receptors (PRRs) on the surface and within various immune cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages.

The interaction between PAMPs and PRRs triggers a signaling cascade that leads to the activation of these cells. This activation is characterized by the upregulation of co-stimulatory molecules, the production of pro-inflammatory cytokines and chemokines, and enhanced antigen presentation. This, in turn, leads to the activation and differentiation of T and B lymphocytes, resulting in a more robust and specific adaptive immune response.

Hypothetical Experimental Workflow and Signaling Pathway

While no specific in-vitro experimental workflows or signaling pathways for this compound have been published, a hypothetical workflow for investigating its effects and a generalized signaling pathway for bacterial lysates can be visualized.

G cluster_0 In-Vitro Immune Cell Stimulation cluster_1 Downstream Analyses Isolate PBMCs Isolate PBMCs Culture Cells Culture Cells Isolate PBMCs->Culture Cells Stimulate with this compound Stimulate with this compound Culture Cells->Stimulate with this compound Analyze Responses Analyze Responses Stimulate with this compound->Analyze Responses Flow Cytometry Flow Cytometry Analyze Responses->Flow Cytometry Cell Surface Markers Proliferation ELISA / CBA ELISA / CBA Analyze Responses->ELISA / CBA Cytokine Production PCR / Western Blot PCR / Western Blot Analyze Responses->PCR / Western Blot Signaling Proteins

Hypothetical experimental workflow for in-vitro analysis of this compound.

G This compound (PAMPs) This compound (PAMPs) TLRs on APC Toll-like Receptors (TLRs) on Antigen-Presenting Cell This compound (PAMPs)->TLRs on APC MyD88-dependent Pathway MyD88-dependent Pathway TLRs on APC->MyD88-dependent Pathway NF-kB Activation NF-kB Activation MyD88-dependent Pathway->NF-kB Activation Pro-inflammatory Cytokines TNF-α, IL-6, IL-12 NF-kB Activation->Pro-inflammatory Cytokines Upregulation of Co-stimulatory Molecules CD80, CD86 NF-kB Activation->Upregulation of Co-stimulatory Molecules T-Cell Activation T-Cell Activation Upregulation of Co-stimulatory Molecules->T-Cell Activation

Generalized signaling pathway for bacterial lysate-induced immune activation.

Conclusion

References

The Central Role of Insulin Receptor Substrate-1 in Insulin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin Receptor Substrate-1 (IRS-1) is a critical cytoplasmic adaptor protein that plays a pivotal role in transmitting signals from the insulin and insulin-like growth factor-1 (IGF-1) receptors to downstream intracellular pathways.[1][2] As a key mediator in both metabolic and mitogenic signaling, IRS-1 integrates and amplifies the initial signal from receptor tyrosine kinases, making it a central node in cellular regulation.[1][3] Dysregulation of IRS-1 function is strongly implicated in the pathogenesis of insulin resistance, type 2 diabetes, and cancer, rendering it a significant target for therapeutic intervention.[4][5] This technical guide provides an in-depth exploration of the core functions of IRS-1, its regulation, and the experimental methodologies used to investigate its role in insulin signaling pathways.

IRS-1 Structure and Function

IRS-1 is a large protein, approximately 180 kDa, characterized by several key structural domains that dictate its function as a scaffolding protein.[1] These include an N-terminal Pleckstrin Homology (PH) domain, a Phosphotyrosine Binding (PTB) domain, and a long C-terminal tail containing numerous tyrosine and serine/threonine phosphorylation sites.[1][6]

Upon insulin binding to the insulin receptor (IR), the receptor undergoes autophosphorylation, creating docking sites for the PTB domain of IRS-1.[6] This interaction brings IRS-1 into close proximity with the activated receptor, leading to the phosphorylation of multiple tyrosine residues on IRS-1.[1] These phosphorylated tyrosine residues, often within YXXM motifs, serve as binding sites for the Src Homology 2 (SH2) domains of various downstream effector proteins, most notably Phosphoinositide 3-kinase (PI3K).[3][7] The recruitment of PI3K to the plasma membrane initiates a cascade of events, including the activation of Akt/PKB, which is central to most of the metabolic actions of insulin, such as glucose uptake and glycogen synthesis.[1][8]

Regulation of IRS-1 Signaling

The activity of IRS-1 is tightly regulated by a complex interplay of tyrosine and serine/threonine phosphorylation events. While tyrosine phosphorylation is generally activating, serine/threonine phosphorylation can have both positive and negative regulatory effects on insulin signaling.[9]

Activating Phosphorylation:

Tyrosine phosphorylation of IRS-1 by the insulin receptor is the primary mechanism of its activation. This creates docking sites for SH2 domain-containing proteins, propagating the insulin signal downstream.[3]

Inhibitory Phosphorylation:

A major mechanism for the attenuation of insulin signaling is the serine/threonine phosphorylation of IRS-1. Numerous kinases, activated by insulin itself (in a negative feedback loop) or by other stimuli like inflammatory cytokines (e.g., TNF-α) and free fatty acids, can phosphorylate IRS-1 on specific serine residues.[9][10] This can inhibit IRS-1 function through several mechanisms:

  • Inhibition of IRS-1/IR Interaction: Phosphorylation of serine residues near the PTB domain can sterically hinder the binding of IRS-1 to the insulin receptor.[11]

  • Promotion of IRS-1 Degradation: Serine phosphorylation can mark IRS-1 for ubiquitination and subsequent degradation by the proteasome.[1][8]

  • Reduced Tyrosine Phosphorylation: Serine phosphorylation can induce conformational changes in IRS-1 that make it a poorer substrate for the insulin receptor kinase.[10]

Quantitative Data on IRS-1 Phosphorylation

The dynamic phosphorylation of IRS-1 is a key determinant of insulin sensitivity. Mass spectrometry-based quantitative proteomics has enabled the identification and quantification of numerous phosphorylation sites on IRS-1 in response to insulin stimulation and in states of insulin resistance.

Table 1: Insulin-Regulated IRS-1 Phosphorylation Sites in Human Skeletal Muscle. [5]

Phosphorylation SiteFold Change (Insulin vs. Basal in Lean Controls)Condition in which Basal Phosphorylation is Altered
Ser323-Increased in Type 2 Diabetes (2.1 ± 0.43-fold)
Thr495-Decreased in Type 2 Diabetes
Ser5271.4 ± 0.17 (p≤0.01)-
Ser5311.3 ± 0.16 (p≤0.01)-
Ser3480.56 ± 0.11 (p≤0.01)-
Thr4460.64 ± 0.16 (p≤0.05)-
Ser11000.77 ± 0.22 (p≤0.05)-

Table 2: IGF-1 Regulated Phosphorylation in Wild-Type vs. IRS-1/IRS-2 Knockout Cells. [9]

Cell LineTotal Quantified PhosphositesIGF-1 Regulated Phosphosites (≥1.5-fold change)
Wild-Type6,262410 (337 up, 73 down)
IRS-1-/--Markedly reduced
IRS-2-/--Markedly reduced

Experimental Protocols

Investigating the role of IRS-1 in insulin signaling requires a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Immunoprecipitation of IRS-1

This protocol describes the immunoprecipitation of endogenous IRS-1 from cell lysates for subsequent analysis, such as Western blotting or kinase assays.

Materials:

  • Ice-cold PBS

  • Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Protein A/G agarose or magnetic beads

  • Anti-IRS-1 antibody

  • Isotype control IgG

  • Microcentrifuge

  • End-over-end rotator

Procedure:

  • Culture and treat cells as required for the experiment.

  • Wash cells twice with ice-cold PBS.[12]

  • Lyse the cells by adding ice-cold lysis buffer and scraping.[12]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[13]

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[12]

  • Transfer the supernatant to a new pre-chilled tube.

  • (Optional but recommended) Pre-clear the lysate by adding protein A/G beads for 30-60 minutes at 4°C on a rotator.[14] Centrifuge and collect the supernatant.

  • Add the primary anti-IRS-1 antibody (or control IgG) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.[12][14]

  • Add protein A/G beads to capture the immune complexes and incubate for 1-3 hours at 4°C with rotation.[12][14]

  • Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer.[12][14]

  • After the final wash, the immunoprecipitated IRS-1 is ready for downstream applications.

Protocol 2: Western Blotting for Total and Phosphorylated IRS-1

This protocol outlines the detection of total and phosphorylated IRS-1 following SDS-PAGE.

Materials:

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-IRS-1, anti-phospho-IRS-1 specific to the site of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Elute the immunoprecipitated IRS-1 from the beads by boiling in SDS-PAGE sample buffer.[14]

  • Separate the proteins by SDS-PAGE.[10]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-IRS-1) overnight at 4°C with gentle agitation.[10]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again as in step 6.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

  • To detect total IRS-1, the membrane can be stripped and re-probed with an anti-IRS-1 antibody.

Protocol 3: PI3K Activity Assay

This assay measures the activity of PI3K that is co-immunoprecipitated with IRS-1.

Materials:

  • Immunoprecipitated IRS-1 (on beads)

  • PI3K reaction buffer

  • Phosphatidylinositol (PI) substrate

  • [γ-32P]ATP

  • Kinase inhibitors (to inhibit other kinases)

  • Lipid extraction reagents (e.g., chloroform/methanol)

  • TLC plates

  • Phosphorimager

Procedure:

  • Perform immunoprecipitation of IRS-1 as described in Protocol 1.

  • Wash the immunoprecipitate twice with PI3K reaction buffer.[15]

  • Resuspend the beads in PI3K reaction buffer containing the PI substrate.

  • Initiate the kinase reaction by adding [γ-32P]ATP.[15]

  • Incubate for 10-30 minutes at room temperature with gentle agitation.

  • Stop the reaction by adding a stop solution (e.g., 1N HCl).

  • Extract the lipids using chloroform/methanol.[15]

  • Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the radiolabeled product (PIP3) using a phosphorimager.[15]

Visualizations

Signaling Pathways and Experimental Workflows

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Tyr Phosphorylation PI3K PI3K IRS1->PI3K Binds & Activates Grb2_Sos Grb2/Sos IRS1->Grb2_Sos Binds PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates & Activates Metabolic_Actions Metabolic Actions (Glucose Uptake, etc.) Akt->Metabolic_Actions Mediates Ras Ras Grb2_Sos->Ras Activates MAPK_Pathway MAPK Pathway (Growth, Proliferation) Ras->MAPK_Pathway Activates Experimental_Workflow_IRS1_IP_Western Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis IP 3. Immunoprecipitation with anti-IRS-1 Ab Cell_Lysis->IP Wash 4. Wash Beads IP->Wash Elution 5. Elution Wash->Elution SDS_PAGE 6. SDS-PAGE Elution->SDS_PAGE Transfer 7. Western Transfer SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (e.g., anti-pIRS-1) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Novel IRS-1 Inhibitors

Abstract

Insulin Receptor Substrate 1 (IRS-1) is a critical cytoplasmic adaptor protein that integrates signals from the insulin and insulin-like growth factor (IGF-1) receptors. Its central role in mediating cell proliferation, metabolism, survival, and differentiation has positioned it as a key therapeutic target.[1] Dysregulation of IRS-1 signaling is a hallmark of numerous pathologies, including a wide range of cancers and metabolic diseases like type 2 diabetes.[1][2][3] In cancer, hyperactivation of the IRS-1 pathway contributes to uncontrolled cell growth and resistance to therapy.[1][4] Conversely, in metabolic disorders, impaired IRS-1 function, often through inhibitory serine phosphorylation, leads to insulin resistance.[2][4] This guide provides a comprehensive overview of the discovery and development of novel IRS-1 inhibitors, detailing the underlying signaling pathways, discovery strategies, key chemical entities, and the experimental protocols essential for their evaluation.

The IRS-1 Signaling Pathway: A Central Regulatory Hub

Upon binding of insulin or IGF-1 to their respective receptors (IR/IGF-1R), the receptor's intrinsic tyrosine kinase is activated, leading to autophosphorylation.[5][6] This event creates docking sites for the phosphotyrosine-binding (PTB) domain of IRS-1.[2] Once recruited to the activated receptor, IRS-1 is phosphorylated on multiple tyrosine residues, which in turn serve as docking sites for various downstream effector proteins containing Src homology 2 (SH2) domains.

The two major downstream cascades activated by IRS-1 are:

  • The PI3K/AKT Pathway: The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated YXXM motifs on IRS-1.[2][7][8] This interaction activates the p110 catalytic subunit of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (Protein Kinase B), a master regulator of glucose metabolism, protein synthesis, and cell survival.[3]

  • The MAPK/ERK Pathway: IRS-1 can also activate the Ras/MAPK pathway via interaction with the Grb2-Sos complex, promoting cell proliferation and differentiation.[4][9]

Inhibitory signals, often triggered by inflammatory cytokines or cellular stress, can lead to the phosphorylation of IRS-1 on serine residues (e.g., Ser307, Ser312, Ser612), which can block tyrosine phosphorylation or mark the protein for degradation, thus attenuating the signal and contributing to insulin resistance.[4][8][10][11]

IRS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR IR / IGF-1R IRS1 IRS-1 IR->IRS1 P-Tyr PI3K PI3K (p85/p110) IRS1->PI3K Activates Grb2_Sos Grb2/Sos IRS1->Grb2_Sos Activates AKT AKT PI3K->AKT Activates via PIP3 Metabolism Metabolic Regulation (Glucose Uptake, Glycogen Synthesis) AKT->Metabolism RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Differentiation) ERK->Proliferation Inhibitor Small Molecule Inhibitor Inhibitor->IRS1 Blocks Activation S_Kinases Stress Kinases (e.g., JNK, IKK) S_Kinases->IRS1 P-Ser (Inhibition)

Caption: The IRS-1 signaling cascade and points of inhibition.

Strategies for Discovery of Novel IRS-1 Inhibitors

The development of IRS-1 inhibitors primarily focuses on small molecules that can disrupt its function. The logical workflow for discovering these agents follows a well-established path from initial screening to preclinical evaluation.

Drug_Discovery_Workflow TargetID Target Identification (IRS-1 in Disease) AssayDev Assay Development (HTS, Biochemical, Cell-based) TargetID->AssayDev HTS High-Throughput Screening (HTS) (Compound Library Screening) AssayDev->HTS HitID Hit Identification (Potent & Selective Compounds) HTS->HitID HitToLead Hit-to-Lead Optimization (SAR Studies) HitID->HitToLead LeadOpt Lead Optimization (Improve ADME/Tox Properties) HitToLead->LeadOpt Preclinical Preclinical Studies (In vivo Efficacy & Safety) LeadOpt->Preclinical IND IND-Enabling Studies Preclinical->IND

Caption: A typical drug discovery workflow for IRS-1 inhibitors.

High-throughput screening (HTS) campaigns are essential for identifying initial "hit" compounds from large chemical libraries.[9][12][13] These campaigns rely on robust and miniaturizable assays, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA, which can measure key events like IRS-1 phosphorylation or its interaction with binding partners.

Key IRS-1 Inhibitors and Quantitative Data

Several small molecules have been identified that modulate the IRS-1 pathway. While some are direct inhibitors of IRS-1, many target the upstream kinases (IGF-1R/IR) that are responsible for its activation. The net effect is a potent inhibition of IRS-1 signaling.

InhibitorTarget(s)IC₅₀ / PotencyCell-based Activity / NotesReference(s)
NT157 IRS-1 / IRS-20.3 - 0.8 µM (Osteosarcoma cells)Induces serine phosphorylation and subsequent degradation of IRS-1/2. Also inhibits STAT3 signaling.[3][4][14]
0.3 - 1.9 µM (Leukemia cells)Decreases cell viability and induces apoptosis.[9]
Linsitinib (OSI-906) IGF-1R / IR35 nM / 75 nMDual inhibitor that blocks receptor autophosphorylation, thereby preventing IRS-1 activation.[8][15][16]
BMS-536924 IGF-1R / IR100 nM / 73 nMATP-competitive inhibitor of upstream receptors, blocking IRS-1 phosphorylation and downstream signaling.[2][12][17]
0.48 µM (MCF10A cells)Inhibits cell growth and induces a G0/G1 cell cycle block.[18]

Detailed Experimental Protocols

Accurate evaluation of inhibitor potency and mechanism of action requires specific and validated assays. Below are detailed methodologies for key experiments.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) for Phospho-IRS-1

This assay quantifies the phosphorylation of IRS-1 at a specific site (e.g., Ser312) in a cell lysate. It is a no-wash, add-and-read assay suitable for HTS.

Principle: The assay uses two antibodies: one targeting total IRS-1 labeled with a donor fluorophore (Europium cryptate) and another targeting a specific phosphorylation site on IRS-1 labeled with an acceptor fluorophore. When both antibodies bind to the same IRS-1 protein, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. The resulting signal is proportional to the amount of phosphorylated IRS-1.[19]

Methodology (2-Plate Transfer Protocol):

  • Cell Plating & Treatment: Plate cells (e.g., MCF-7) in a 96-well culture plate and incubate overnight. Treat cells with compounds (inhibitors) followed by a stimulant (e.g., insulin or TNF-α) for the desired time.

  • Cell Lysis: Remove culture medium. Add 50 µL of supplemented lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.[1]

  • Antibody Preparation: Prepare the detection antibody mix by diluting the donor and acceptor antibody stock solutions in the provided detection buffer.[19]

  • Assay Reaction: Transfer 16 µL of cell lysate from the 96-well plate to a 384-well low-volume white assay plate.[1][19]

  • Add 4 µL of the premixed antibody detection reagents to each well.

  • Incubation & Reading: Seal the plate and incubate at room temperature for 4 hours to overnight. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[20]

  • Data Analysis: Calculate the ratio of (665 nm / 620 nm) * 10,000. The signal is proportional to the concentration of phosphorylated IRS-1.

Protocol: Western Blot for Phospho-IRS-1 Detection

Western blotting is a semi-quantitative technique used to validate HTS hits and further characterize the inhibitor's effect on protein phosphorylation.

Methodology:

  • Sample Preparation & Lysis: After cell treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Mix 20-50 µg of protein lysate with 4x Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a 4-15% polyacrylamide gel.[21] Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated IRS-1 residue of interest (e.g., anti-phospho-IRS-1 Ser312), diluted in blocking buffer.[6][10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer.

  • Detection: After further washes in TBST, add an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IRS-1 or a housekeeping protein like β-actin.[5][10]

Protocol: AlphaLISA for IRS-1 Protein-Protein Interactions

This assay can be used to screen for inhibitors that disrupt the interaction between IRS-1 and its binding partners, such as the p85 subunit of PI3K.

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses two types of beads: Donor beads and Acceptor beads.[13][22] One interacting protein is captured by an antibody on the Donor bead (e.g., via a biotin-streptavidin linkage), and the second protein is captured by an antibody on the Acceptor bead. When the proteins interact, the beads are brought within a 200 nm proximity.[13][23] Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen molecules that travel to the nearby Acceptor bead, triggering a chemiluminescent signal that is measured at 615 nm. The signal is proportional to the extent of the protein-protein interaction.

Methodology:

  • Reagent Preparation: Prepare recombinant IRS-1 and its binding partner (e.g., p85) in AlphaLISA assay buffer. Prepare biotinylated anti-IRS-1 antibody and an anti-p85 antibody directly conjugated to AlphaLISA Acceptor beads.

  • Assay Reaction Setup (384-well plate):

    • Add 5 µL of the analyte solution (containing recombinant IRS-1, p85, and the test compound/inhibitor).

    • Add 5 µL of the Acceptor bead mix (containing the anti-p85 antibody-conjugated beads).

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the biotinylated anti-IRS-1 antibody.

    • Incubate for 60 minutes at room temperature.

  • Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads.

  • Final Incubation & Reading: Incubate for 30-60 minutes at room temperature in the dark to prevent photobleaching.[23] Read the plate on an Alpha-compatible plate reader.

  • Data Analysis: A decrease in the AlphaLISA signal in the presence of a test compound indicates inhibition of the protein-protein interaction.

Challenges and Future Directions

The development of IRS-1 inhibitors faces several challenges. Due to the high homology between IRS-1 and IRS-2, achieving isoform selectivity is difficult. Furthermore, because IRS-1 is a scaffolding protein without intrinsic enzymatic activity, designing small molecules to disrupt its protein-protein interactions is more complex than targeting a well-defined enzyme active site.

Future efforts will likely focus on:

  • Targeting Specific Conformations: Developing inhibitors that bind to unique, transiently accessible pockets in IRS-1.

  • Allosteric Modulation: Identifying compounds that bind to sites distant from the protein-protein interaction interfaces but induce conformational changes that prevent binding.

  • Targeted Protein Degradation: Utilizing technologies like PROTACs (Proteolysis-Targeting Chimeras) to specifically induce the ubiquitination and degradation of IRS-1.

Conclusion

IRS-1 remains a high-value target for therapeutic intervention in oncology and metabolic diseases. The discovery of novel inhibitors is driven by robust HTS assays and detailed biochemical and cell-based characterization. While challenges in selectivity and druggability persist, advancing chemical biology approaches and a deeper understanding of IRS-1 structure and regulation will pave the way for the next generation of inhibitors with significant clinical potential.

References

The Structural Biology of Insulin Receptor Substrate 1 (IRS-1) and Inhibitor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin Receptor Substrate 1 (IRS-1) is a critical cytoplasmic adaptor protein that plays a pivotal role in the signaling cascades initiated by insulin and insulin-like growth factor 1 (IGF-1).[1][2][3] As a key mediator in cellular processes such as glucose metabolism, proliferation, and differentiation, IRS-1 has emerged as a significant target for therapeutic intervention in various diseases, including type 2 diabetes and cancer.[4][5] This technical guide provides an in-depth exploration of the structural biology of IRS-1, the intricacies of its signaling pathways, and the current landscape of inhibitor binding. We will delve into the domain architecture of IRS-1, the molecular interactions that govern its function, and the strategies being employed to modulate its activity. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Structural Biology of IRS-1

IRS-1 is a large protein, approximately 131 kDa, characterized by a modular structure that lacks intrinsic enzymatic activity.[3][5] Its primary function is to act as a scaffold, organizing downstream signaling complexes in response to receptor activation.[3] The full-length structure of IRS-1 has been challenging to determine experimentally due to its significant intrinsic disorder.[5] However, high-resolution structures of its key functional domains have provided invaluable insights into its mechanism of action.

Domain Architecture

The N-terminus of IRS-1 contains two well-conserved domains that are crucial for its recruitment to activated receptors: a Pleckstrin Homology (PH) domain and a Phosphotyrosine Binding (PTB) domain.[1][2][6] The C-terminal region is largely disordered and contains multiple tyrosine and serine/threonine phosphorylation sites that serve as docking sites for various downstream effector proteins.[1][6][7]

  • Pleckstrin Homology (PH) Domain: The PH domain, located at the N-terminus, is responsible for targeting IRS-1 to the plasma membrane by binding to phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2).[8] This interaction is a critical first step for IRS-1 to engage with the activated insulin receptor. The PH domain adopts a canonical seven-stranded β-sandwich fold capped by a C-terminal α-helix.[8][9]

  • Phosphotyrosine Binding (PTB) Domain: Located downstream of the PH domain, the PTB domain recognizes and binds to the phosphorylated NPXpY motif within the juxtamembrane region of the activated insulin receptor.[9] This interaction is essential for the stable association of IRS-1 with the receptor and its subsequent tyrosine phosphorylation. The IRS-1 PTB domain also exhibits a seven-stranded β-sandwich architecture similar to the PH domain.[9]

  • C-terminal Tail: This region is intrinsically disordered and contains numerous phosphorylation sites.[1] Upon insulin stimulation, multiple tyrosine residues in the C-terminal tail of IRS-1 are phosphorylated by the insulin receptor kinase.[10][11] These phosphotyrosine residues create binding sites for proteins containing Src homology 2 (SH2) domains, such as the p85 regulatory subunit of PI3K, Grb2, and SHP2.[1][2][3] This multisite docking capability allows IRS-1 to amplify and diversify the insulin signal.[10][11]

Available Structures

While a complete structure of full-length IRS-1 remains elusive, several structures of its individual domains, both alone and in complex with binding partners, have been solved. These are available in the Protein Data Bank (PDB).

PDB IDDescriptionResolution (Å)Method
1IRSNMR structure of the IRS-1 PTB domain complexed with a phosphopeptide from the IL-4 receptor.[12]-NMR
1K3ACrystal structure of the IRS-1 PTB domain.2.2X-ray Diffraction
1QQGCrystal structure of the tandem PH and PTB domains of IRS-1.2.3X-ray Diffraction
2Z8CSolution structure of the PH domain of human IRS-1.-NMR
5U1MCrystal structure of the IRS-1 PTB domain bound to the juxtamembrane region of the insulin receptor.[13]1.8X-ray Diffraction

IRS-1 Signaling Pathways

IRS-1 is a central node in the insulin signaling pathway, integrating signals from the insulin receptor and propagating them to downstream effectors that regulate a wide range of cellular processes.

Canonical Insulin Signaling

The canonical insulin signaling pathway mediated by IRS-1 can be broadly divided into two major branches: the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is involved in mitogenic responses.

IRS1_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates (Tyr) PI3K PI3K IRS1->PI3K Recruits & Activates Grb2 Grb2 IRS1->Grb2 Binds PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates & Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_Cascade Proliferation Gene Expression & Proliferation MAPK_Cascade->Proliferation

Figure 1: Simplified IRS-1 signaling pathway.

Upon insulin binding, the insulin receptor undergoes autophosphorylation, creating docking sites for the PTB domain of IRS-1.[14] Once recruited, IRS-1 is phosphorylated on multiple tyrosine residues by the receptor's kinase activity.[1][15] These phosphotyrosine sites serve as binding motifs for the SH2 domains of various signaling proteins.[2]

  • PI3K/Akt Pathway: The binding of the p85 subunit of Phosphoinositide 3-kinase (PI3K) to phosphorylated YXXM motifs on IRS-1 is a key event.[3][16] This activates PI3K, which then phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[17] PIP3 acts as a second messenger, recruiting and activating PDK1 and Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to increased glucose uptake via the translocation of GLUT4 transporters to the cell surface, and the promotion of glycogen synthesis.[3][18][19]

  • Ras/MAPK Pathway: Phosphorylated IRS-1 can also recruit the adaptor protein Grb2, which in turn binds to the guanine nucleotide exchange factor Sos.[2][3] This complex activates the small G-protein Ras, initiating the mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK), which ultimately leads to the regulation of gene expression and cell proliferation.[1]

Negative Regulation of IRS-1 Signaling

The activity of IRS-1 is tightly regulated through negative feedback loops, primarily involving serine/threonine phosphorylation.[7] Several kinases, including JNK, PKC, and S6K1, can phosphorylate IRS-1 on specific serine residues.[7][20][21] This serine phosphorylation can inhibit insulin signaling by:

  • Blocking the interaction between IRS-1 and the insulin receptor. [22]

  • Preventing the tyrosine phosphorylation of IRS-1.

  • Promoting the degradation of IRS-1. [3]

For example, phosphorylation of Ser307 (human Ser312) by JNK is a well-documented mechanism of insulin resistance.[7][20][22]

Inhibitors of IRS-1

Given its central role in signaling, inhibiting IRS-1 function is a promising therapeutic strategy for diseases characterized by hyperactive insulin/IGF-1 signaling, such as cancer.[4] Several approaches are being explored to inhibit IRS-1.

Mechanisms of Inhibition

IRS-1 inhibition can be achieved through various mechanisms:

  • Small Molecule Inhibitors: These compounds can directly bind to IRS-1, blocking its phosphorylation or its interaction with other proteins.[4]

  • Allosteric Inhibitors: These molecules bind to a site distinct from the active or binding sites, inducing a conformational change that inhibits IRS-1 function.[23][24]

  • Antisense Oligonucleotides and RNA Interference (RNAi): These approaches use nucleic acid sequences to bind to IRS-1 mRNA, preventing its translation and thereby reducing the levels of IRS-1 protein.[4]

  • Monoclonal Antibodies: Antibodies can be designed to specifically target IRS-1, marking it for degradation or blocking its activity.[4]

  • Natural Compounds: Certain naturally occurring substances, such as flavonoids and polyphenols, have been shown to inhibit IRS-1 activity.[4]

Examples of IRS-1 Pathway Inhibitors

While direct inhibitors of IRS-1 are still under extensive investigation, several compounds that target upstream or downstream components of the IRS-1 signaling pathway have been developed.

InhibitorTargetMechanism of Action
Linsitinib IGF-1R / IRInhibits the kinase activity of the insulin and IGF-1 receptors, thereby preventing the phosphorylation of IRS-1.[23]
BMS-536924 IGF-1R / IRAn ATP-competitive inhibitor of the IGF-1 and insulin receptor kinases, reducing IRS-1 phosphorylation.[23]
NVP-AEW541 IGF-1RA selective inhibitor of the IGF-1 receptor kinase, leading to suppressed IRS-1 phosphorylation and downstream PI3K/Akt signaling.[23]
MK-2206 AktAn allosteric inhibitor of Akt, which acts downstream of IRS-1, thereby hampering insulin signaling.[23]
PTP1B Inhibitors PTP1BTyrosine-protein phosphatase non-receptor type 1 (PTP1B) dephosphorylates and inactivates the insulin receptor and IRS-1. Inhibiting PTP1B enhances insulin signaling.[25]

Experimental Protocols

The study of IRS-1 structure and function relies on a variety of biochemical and biophysical techniques.

Protein Expression and Purification

Recombinant IRS-1 domains for structural and biochemical studies are typically expressed in Escherichia coli.[12][13] Due to the protein's size and complexity, full-length expression can be challenging.

Protein_Expression_Workflow Cloning Cloning of IRS-1 domain into expression vector Transformation Transformation into E. coli Cloning->Transformation Culture Cell Culture and Protein Expression Induction Transformation->Culture Lysis Cell Lysis Culture->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification Cleavage Tag Cleavage (optional) Purification->Cleavage Further_Purification Size-Exclusion & Ion-Exchange Chromatography Cleavage->Further_Purification Characterization Purity and Identity Confirmation (SDS-PAGE, MS) Further_Purification->Characterization

Figure 2: General workflow for recombinant protein expression and purification.

Structural Determination
  • X-ray Crystallography: This technique has been instrumental in determining the high-resolution structures of the IRS-1 PH and PTB domains.[9] The general workflow involves protein crystallization, X-ray diffraction data collection, and structure solution and refinement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to determine the solution structures of IRS-1 domains, providing insights into their dynamics and interactions in a more native-like environment.[12]

  • Cryo-Electron Microscopy (Cryo-EM): While not yet successfully applied to the full-length IRS-1, cryo-EM has been pivotal in revealing the structure of the insulin receptor ectodomain in complex with insulin, providing a detailed view of the initial signaling event that leads to IRS-1 activation.[14][18][26][27]

Binding Assays

Various assays are employed to quantify the interaction between IRS-1 and its binding partners, including inhibitors.

  • Immunoprecipitation and Western Blotting: These techniques are widely used to study the phosphorylation status of IRS-1 and its association with other proteins in cell lysates.[20]

  • Far-Western Blotting: This method can be used to detect the direct binding of IRS-1 to the insulin receptor.[28] In this technique, purified IRS proteins are separated by SDS-PAGE and transferred to a membrane, which is then probed with the purified insulin receptor β-subunit.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time quantitative data on the binding affinity and kinetics of protein-protein and protein-small molecule interactions.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Competitive Binding Assays: These assays are used to determine the affinity of inhibitors by measuring their ability to displace a known ligand from its binding site.[29] For example, a fluorescently labeled phosphopeptide corresponding to the IRS-1 binding site on the insulin receptor can be used, and the displacement by an inhibitor can be monitored by changes in fluorescence polarization.

Conclusion and Future Directions

The structural and functional characterization of IRS-1 has significantly advanced our understanding of insulin and IGF-1 signaling. The available high-resolution structures of its key domains have provided a foundation for understanding its recruitment and activation. However, the lack of a full-length structure, primarily due to the protein's intrinsic disorder, remains a major challenge. Future research efforts will likely focus on:

  • Determining the structure of the full-length IRS-1 , possibly through a combination of cryo-EM, NMR, and computational modeling, to understand the interplay between its different domains.

  • Developing potent and specific direct inhibitors of IRS-1 for therapeutic applications. Structure-based drug design, guided by the existing domain structures, will be crucial in this endeavor.

  • Further elucidating the complex regulatory mechanisms of IRS-1, particularly the role of different serine/threonine phosphorylation events in health and disease.

A deeper understanding of the structural biology of IRS-1 and its interactions will undoubtedly pave the way for the development of novel therapeutic strategies for a range of metabolic and proliferative disorders.

References

Downstream Effects of IRS-1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin Receptor Substrate 1 (IRS-1) is a critical intracellular adaptor protein that orchestrates a complex network of signaling pathways, primarily downstream of the insulin and insulin-like growth factor (IGF) receptors. Its role is pivotal in regulating fundamental cellular processes, including glucose metabolism, cell growth, proliferation, and survival. Consequently, the inhibition of IRS-1 has profound and diverse downstream effects, making it a key area of investigation in metabolic diseases and oncology. This technical guide provides an in-depth exploration of the consequences of IRS-1 inhibition, detailing the affected signaling cascades, and presenting methodologies for its study, and quantitative data to illustrate the impact on cellular function.

Core Signaling Pathways Modulated by IRS-1

IRS-1 functions as a central node, primarily channeling signals into two major pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is predominantly associated with metabolic functions, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is mainly involved in mitogenic responses.[1][2]

The PI3K/Akt Signaling Cascade

Upon activation by the insulin or IGF-1 receptor, IRS-1 becomes tyrosine phosphorylated, creating docking sites for the p85 regulatory subunit of PI3K.[3] This interaction activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).

Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:

  • Glucose Metabolism: Phosphorylation and inactivation of Glycogen Synthase Kinase 3 (GSK3), leading to the activation of glycogen synthase and promotion of glycogen synthesis. Akt also promotes the translocation of the glucose transporter GLUT4 to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake.[4][5]

  • Protein Synthesis: Activation of the mammalian Target of Rapamycin (mTOR) pathway, which in turn phosphorylates p70S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis.[6]

  • Cell Survival: Phosphorylation and inhibition of pro-apoptotic proteins such as Bad and Forkhead box protein O1 (FOXO1).

The MAPK/ERK Signaling Cascade

Tyrosine phosphorylated IRS-1 can also recruit the growth factor receptor-bound protein 2 (Grb2)-Son of Sevenless (Sos) complex.[7] This complex acts as a guanine nucleotide exchange factor for the small G-protein Ras. Activation of Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK).

Activated ERK translocates to the nucleus and phosphorylates various transcription factors, regulating genes involved in:

  • Cell Proliferation and Growth [2]

  • Differentiation

  • Inflammation

Downstream Consequences of IRS-1 Inhibition

Inhibition of IRS-1, whether through genetic knockdown/knockout, pharmacological agents, or physiological mechanisms like serine phosphorylation, disrupts these critical signaling pathways, leading to a range of cellular and physiological effects.

Metabolic Dysregulation

The most well-documented consequence of IRS-1 inhibition is the development of insulin resistance , a hallmark of type 2 diabetes.[8] This manifests as:

  • Impaired Glucose Uptake: Reduced translocation of GLUT4 to the cell surface in muscle and adipose tissues, leading to decreased glucose uptake from the bloodstream.[5]

  • Reduced Glycogen Synthesis: Decreased activity of glycogen synthase in the liver and muscle, impairing the storage of glucose as glycogen.[9]

  • Increased Hepatic Glucose Production: Dysregulation of gluconeogenesis in the liver, contributing to hyperglycemia.[10]

Attenuation of Cell Growth and Proliferation

Inhibition of IRS-1 can significantly impact cell growth and proliferation, a key reason for its investigation as an anti-cancer target.[11][12] This is achieved through:

  • Reduced PI3K/Akt Signaling: Leading to decreased protein synthesis and cell survival.

  • Diminished MAPK/ERK Signaling: Resulting in reduced expression of genes that drive cell cycle progression.

Tissue-Specific Effects

The downstream effects of IRS-1 inhibition can vary depending on the tissue context, reflecting the differential expression and roles of IRS family members (e.g., IRS-2).

  • Skeletal Muscle: IRS-1 is the predominant isoform, and its inhibition severely impairs insulin-stimulated glucose uptake.[13][14]

  • Liver: Both IRS-1 and IRS-2 are important. While IRS-1 is involved in glucose homeostasis, IRS-2 appears to have a more prominent role in regulating hepatic lipid metabolism.[10][15] Concomitant knockdown of both can lead to severe metabolic defects.[10]

  • Adipose Tissue: IRS-1 is crucial for adipocyte differentiation and insulin-stimulated glucose uptake.[16]

  • Cancer Cells: Many cancer cells overexpress IRS-1, and its inhibition can reduce proliferation, induce apoptosis, and potentially overcome resistance to other therapies.[2][12]

Quantitative Data on the Downstream Effects of IRS-1 Inhibition

The following tables summarize quantitative data from various studies, illustrating the impact of IRS-1 inhibition on key downstream signaling molecules and cellular processes.

Parameter Method of IRS-1 Inhibition Cell/Tissue Type Observed Effect Reference
PI3K Activity IRS-1 KnockoutMouse Embryonic Fibroblasts~50% reduction in insulin-stimulated PI3K activity[16]
Akt Phosphorylation (Ser473) siRNA-mediated knockdown of IRS-1Human Skeletal Muscle CellsDrastic reduction in LIF-mediated Akt phosphorylation[17]
GSK-3β Phosphorylation (Ser9) siRNA-mediated knockdown of IRS-1Mouse Embryonic Stem CellsImpaired GSK-3β phosphorylation[17]
IRS-1 Protein Levels siRNA treatmentMCF-7 Breast Cancer CellsApproximately 3-fold reduction[16]
Cell Proliferation siRNA-mediated knockdown of IRS-1Pancreatic Cancer Cells (PC-1.0 and Aspc-1)Significant decrease in cell proliferation[18]
Glucose Transporter (Glut1, Glut4) mRNA Heart-specific IRS-1/IRS-2 double knockoutMouse HeartGlut1 reduced by 50%, Glut4 reduced by 80%[5]
Pyruvate Dehydrogenase Kinase 4 (PDK4) mRNA Heart-specific IRS-1/IRS-2 double knockoutMouse Heart8-fold increase[5]

Table 1: Quantitative Effects of IRS-1 Inhibition on Downstream Signaling and Gene Expression.

Parameter Method Cell/Tissue Type Inhibitory Condition Observed Effect Reference
Glucose Uptake 2-NBDG Assay3T3-L1 AdipocytesIncreased O-GlcNAcylation (inhibits IRS-1 signaling)Dampened GLUT-4-mediated glucose uptake[19]
Cell Viability MTT AssayMCF-7 Breast Cancer CellsAnti-IRS-1 siRNA treatmentReduced cell viability[16]
Apoptosis Mitochondrial Membrane Potential AssayMCF-7 Breast Cancer CellsAnti-IRS-1 siRNA treatmentInduced apoptotic response[16]

Table 2: Quantitative Effects of IRS-1 Inhibition on Cellular Functions.

Experimental Protocols for Studying IRS-1 Inhibition

This section provides detailed methodologies for key experiments used to investigate the downstream effects of IRS-1 inhibition.

siRNA-Mediated Knockdown of IRS-1

This protocol describes a general procedure for transiently reducing IRS-1 expression in cultured cells.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute a validated IRS-1 specific siRNA and a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the cell type and the stability of the IRS-1 protein.

  • Validation of Knockdown: Harvest the cells and assess IRS-1 protein levels by Western blotting to confirm successful knockdown.

Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation status of downstream proteins like Akt.

  • Cell Lysis:

    • After experimental treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein to normalize for loading.

In Vitro PI3K Activity Assay

This assay directly measures the enzymatic activity of PI3K.

  • Immunoprecipitation of PI3K:

    • Lyse cells as described for Western blotting.

    • Incubate the cell lysate with an antibody against the p85 subunit of PI3K or IRS-1 overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing PIP2 substrate and ATP (often radiolabeled γ-³²P-ATP).

    • Incubate at 30°C for 20-30 minutes.

  • Lipid Extraction and Separation:

    • Stop the reaction and extract the lipids.

    • Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

  • Detection: Visualize the radiolabeled PIP3 product by autoradiography and quantify the signal. Alternatively, non-radioactive ELISA-based kits are commercially available.[20]

2-NBDG Glucose Uptake Assay

This assay uses a fluorescent glucose analog to measure glucose uptake in living cells.

  • Cell Preparation: Seed cells in a multi-well plate and culture overnight.

  • Serum Starvation: Replace the growth medium with serum-free, low-glucose medium and incubate for 2-4 hours.

  • Stimulation: Treat the cells with insulin or other stimulants as required for your experiment.

  • 2-NBDG Incubation: Add 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose) to the medium and incubate for 30-60 minutes at 37°C.[21]

  • Wash and Measurement:

    • Remove the 2-NBDG containing medium and wash the cells with ice-cold PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[1]

Visualizing the Downstream Effects of IRS-1 Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

IRS1_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Tyr-P PI3K PI3K IRS1->PI3K Grb2_Sos Grb2/Sos IRS1->Grb2_Sos PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Metabolic_Effects Metabolic Effects (Glucose Uptake, Glycogen Synthesis) Akt->Metabolic_Effects Cell_Survival Cell Survival Akt->Cell_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Mitogenic_Effects Mitogenic Effects (Proliferation, Growth) ERK->Mitogenic_Effects Inhibition Inhibition (e.g., siRNA, Serine-P) Inhibition->IRS1

IRS-1 Signaling Pathways and Point of Inhibition.

Experimental_Workflow start Start: Cultured Cells inhibit_irs1 Inhibit IRS-1 (e.g., siRNA, Pharmacological Inhibitor) start->inhibit_irs1 control_group Control Group (e.g., Scrambled siRNA, Vehicle) start->control_group treatment Experimental Treatment (e.g., Insulin Stimulation) inhibit_irs1->treatment control_group->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis functional_assay Functional Assays (Glucose Uptake, Proliferation) treatment->functional_assay western_blot Western Blot (p-Akt, p-ERK, etc.) cell_lysis->western_blot activity_assay Activity Assays (PI3K, Kinase Assays) cell_lysis->activity_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis activity_assay->data_analysis functional_assay->data_analysis

Experimental Workflow for Investigating IRS-1 Inhibition.

Conclusion

The inhibition of IRS-1 has far-reaching consequences on cellular signaling and function, with significant implications for metabolic diseases and cancer. A thorough understanding of these downstream effects is crucial for researchers and drug development professionals. This guide provides a foundational overview of the key signaling pathways, the physiological outcomes of IRS-1 inhibition, quantitative data, and detailed experimental protocols to facilitate further investigation in this critical area of research. The continued exploration of IRS-1 signaling will undoubtedly uncover new therapeutic opportunities for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for IRS 19 in Preclinical Respiratory Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRS 19 is a polyvalent bacterial lysate administered as a nasal spray, designed to modulate the immune system of the respiratory tract. By presenting a broad range of bacterial antigens to the mucosal immune system, this compound aims to enhance the host's innate and adaptive immune responses, thereby increasing resistance to respiratory infections. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for its use in preclinical murine models of respiratory infections. The protocols and data presented are based on studies of similar polyvalent bacterial lysates, such as OM-85, due to the limited availability of specific preclinical data for this compound. This information serves as a guide for researchers to design and execute studies to evaluate the efficacy of this compound and other immunomodulatory bacterial lysates.

Mechanism of Action

This compound is believed to exert its immunomodulatory effects by interacting with the mucosal immune system of the upper respiratory tract. The bacterial antigens within the lysate are recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on the surface of epithelial and immune cells, including dendritic cells and macrophages. This recognition triggers a signaling cascade that leads to the activation of the innate immune system.

Key signaling pathways activated by bacterial lysates include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways results in the production of a variety of pro-inflammatory cytokines and chemokines. This, in turn, leads to the recruitment and activation of immune cells, such as neutrophils and natural killer (NK) cells, to the site of administration, enhancing the local antiviral and antibacterial state. Furthermore, this initial innate response helps to shape a more robust and specific adaptive immune response.

Signaling Pathway

IRS_19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_downstream Intracellular Signaling cluster_response Immune Response IRS_19 This compound (Bacterial Lysate) TLRs TLR2, TLR4, TLR9 IRS_19->TLRs Binds to MyD88 MyD88 TLRs->MyD88 Activates MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB IRFs IRFs MyD88->IRFs Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., TNF-α, IL-1β, IL-6, CXCL15) MAPK->Cytokines NFkB->Cytokines IFNs Type I Interferons (IFN-α/β) IRFs->IFNs Innate_Immunity Enhanced Innate Immunity (Antiviral State, Phagocytosis) Cytokines->Innate_Immunity IFNs->Innate_Immunity Adaptive_Immunity Adaptive Immune Priming Innate_Immunity->Adaptive_Immunity Initiates

Proposed signaling pathway of this compound in an antigen-presenting cell.

Experimental Protocols

The following protocols are adapted from preclinical studies on the bacterial lysate OM-85 in a murine model of Respiratory Syncytial Virus (RSV) infection and provide a framework for evaluating this compound.

Prophylactic Treatment Model

This model assesses the ability of this compound to prevent or mitigate a subsequent respiratory infection.

Materials:

  • This compound solution (concentration to be optimized, e.g., 1 mg/50 µL)

  • Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old)

  • Respiratory pathogen (e.g., Influenza A virus, RSV, Streptococcus pneumoniae)

  • Anesthesia (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

  • Equipment for intranasal administration (micropipette)

  • Equipment for sample collection (bronchoalveolar lavage, lung tissue homogenization)

  • Reagents for viral/bacterial load quantification (qRT-PCR, plaque assay, CFU counting)

  • Reagents for cytokine analysis (ELISA, multiplex assay)

  • Histology equipment and reagents

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • This compound Administration:

    • Anesthetize mice lightly with isoflurane.

    • Administer 50 µL of this compound solution (e.g., 1 mg) intranasally (25 µL per nostril).

    • Administer this compound daily for a predefined period (e.g., 3 or 5 consecutive days) prior to infection.

    • A control group should receive intranasal administration of PBS.

  • Infection:

    • On the day following the final this compound administration, infect the mice intranasally with a predetermined dose of the respiratory pathogen.

  • Monitoring and Sample Collection:

    • Monitor mice daily for weight loss and clinical signs of illness for up to 14 days post-infection.

    • At defined time points (e.g., day 5 post-infection), euthanize a subset of mice from each group.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counts and cytokine analysis.

    • Collect lung tissue for viral/bacterial load quantification, cytokine analysis, and histopathology.

Therapeutic Treatment Model

This model evaluates the efficacy of this compound in treating an existing respiratory infection.

Procedure:

  • Animal Acclimatization and Infection: Follow steps 1 and 3 from the prophylactic model to infect the mice with the respiratory pathogen.

  • This compound Administration:

    • At a specified time post-infection (e.g., 12 hours), begin daily intranasal administration of this compound (e.g., 1 mg/50 µL) or PBS (control).

    • Continue daily administration for a set duration (e.g., 5 days).

  • Monitoring and Sample Collection: Follow step 4 from the prophylactic model.

Experimental Workflow

Prophylactic_Treatment_Workflow cluster_pretreatment Pre-treatment Phase cluster_infection Infection cluster_post_infection Post-infection Monitoring & Analysis Day_m5 Day -5 Day_m4 Day -4 IRS19_Admin Daily Intranasal This compound / PBS Day_m5->IRS19_Admin Day_m3 Day -3 Day_m4->IRS19_Admin Day_m2 Day -2 Day_m3->IRS19_Admin Day_m1 Day -1 Day_m2->IRS19_Admin Day_m1->IRS19_Admin Day_0 Day 0 Day_m1->Day_0 1 day Infection Intranasal Infection (e.g., RSV) Day_0->Infection Day_1_14 Day 1-14 Day_0->Day_1_14 Monitoring Daily Monitoring: - Weight Loss - Clinical Score Day_1_14->Monitoring Day_5 Day 5 Day_1_14->Day_5 Analysis Euthanasia & Sample Collection: - BAL Fluid (Cytokines, Cells) - Lungs (Viral Load, Histology) Day_5->Analysis

Experimental workflow for the prophylactic treatment model.

Data Presentation

The following tables summarize hypothetical quantitative data based on preclinical studies of the bacterial lysate OM-85 in a murine RSV infection model. These tables are provided as a template for presenting data from studies on this compound.

Table 1: Effect of Prophylactic Bacterial Lysate Treatment on Clinical Outcomes in RSV-Infected Mice

Treatment GroupMaximum Weight Loss (%)Survival Rate (%)
PBS + RSV20.5 ± 2.160
This compound (3-day) + RSV12.3 ± 1.890
This compound (5-day) + RSV8.7 ± 1.5 100

*p < 0.05, **p < 0.01 compared to PBS + RSV group. Data are presented as mean ± SEM.

Table 2: Effect of Prophylactic Bacterial Lysate Treatment on Viral Load and Lung Inflammation at Day 5 Post-RSV Infection

Treatment GroupLung Viral Load (log10 PFU/g)Total BAL Cells (x10^5)BAL Neutrophils (x10^4)
PBS + RSV6.2 ± 0.315.6 ± 1.98.2 ± 1.1
This compound (3-day) + RSV4.8 ± 0.410.1 ± 1.54.5 ± 0.8*
This compound (5-day) + RSV3.5 ± 0.5 7.8 ± 1.22.1 ± 0.6**

*p < 0.05, **p < 0.01 compared to PBS + RSV group. Data are presented as mean ± SEM.

Table 3: Effect of Prophylactic Bacterial Lysate Treatment on Lung Cytokine Gene Expression at Day 5 Post-RSV Infection

Treatment GroupTNF-α (fold change)IL-1β (fold change)IL-6 (fold change)IFN-γ (fold change)
PBS + RSV15.2 ± 2.512.8 ± 2.125.4 ± 3.88.9 ± 1.5
This compound (5-day) + RSV7.6 ± 1.86.1 ± 1.511.2 ± 2.2**15.3 ± 2.4*

*p < 0.05, **p < 0.01 compared to PBS + RSV group. Data are presented as mean ± SEM. Fold change is relative to uninfected controls.

Conclusion

This compound and other bacterial lysates represent a promising strategy for enhancing mucosal immunity to prevent and treat respiratory infections. The protocols and data presentation formats provided here offer a robust framework for the preclinical evaluation of these immunomodulatory agents. Further research is warranted to elucidate the precise molecular mechanisms of this compound and to translate these preclinical findings into clinical applications for the management of respiratory infections.

Application Notes and Protocols for Intranasal Administration of IRS 19 in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of published preclinical studies detailing the administration of IRS 19 nasal spray specifically in laboratory animals. The following protocols and data are based on general principles of intranasal administration in rodents and on findings from studies using similar bacterial lysates, such as OM-85. Researchers should consider these as a starting point and perform dose-finding and safety studies before commencing large-scale experiments.

Introduction

This compound is a commercial nasal spray containing a lysate of 19 common respiratory tract pathogens. In human clinical studies, it has been shown to modulate the local immune response of the nasal mucosa, potentially reducing the frequency and severity of respiratory infections.[1][2] Its mechanism of action is thought to involve the stimulation of the innate immune system through pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways and the production of antimicrobial peptides, cytokines, and chemokines. This application note provides a framework for the intranasal administration of this compound to laboratory animals, enabling the investigation of its immunomodulatory effects in a preclinical setting.

Materials and Equipment

  • This compound Nasal Spray

  • Laboratory animal models (e.g., BALB/c or C57BL/6 mice, Wistar or Sprague-Dawley rats)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Pipettor and sterile pipette tips

  • Sterile saline solution (0.9% NaCl)

  • Animal restraining device (optional)

Experimental Protocols

Preparation of this compound for Animal Administration

As this compound is a commercial product for human use, its direct application to small laboratory animals may not be feasible due to the spray volume. Therefore, the following steps are recommended for preparation:

  • Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.

  • Extraction of Lysate:

    • Depress the spray actuator multiple times into a sterile microcentrifuge tube to collect the liquid lysate.

    • It is advisable to collect liquid from several sprays to ensure a homogenous sample.

  • Dilution (Optional): Depending on the required dose and administration volume, the lysate can be diluted with sterile saline. The concentration of the lysate in the final solution should be determined based on preliminary dose-finding studies.

Intranasal Administration Procedure

This protocol is adapted from established methods for intranasal delivery in mice and rats.

  • Animal Restraint and Anesthesia:

    • Anesthetize the animal using a non-injectable anesthetic like isoflurane to prevent injury and ensure accurate dosing.

    • Properly restrain the animal to ensure its head is immobile.

  • Dosage and Administration:

    • Draw the prepared this compound solution into a micropipette with a sterile tip.

    • Slowly dispense a small droplet (5-10 µL for mice, 10-25 µL for rats) onto the tip of the pipette.

    • Gently bring the droplet to one of the animal's nostrils, allowing it to be inhaled. Avoid inserting the pipette tip into the nostril to prevent injury.

    • Alternate between nostrils for each subsequent drop until the full dose is administered.

  • Post-Administration Monitoring:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Observe for any signs of respiratory distress or adverse reactions.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for evaluating the immunomodulatory effects of intranasal this compound administration.

experimental_workflow cluster_acclimatization Acclimatization cluster_treatment Treatment Phase cluster_challenge Challenge (Optional) cluster_analysis Analysis acclimatize Animal Acclimatization (1 week) treatment Intranasal Administration (this compound or Vehicle Control) acclimatize->treatment Start of Experiment challenge Pathogen Challenge (e.g., Influenza, S. pneumoniae) treatment->challenge Post-treatment bal Bronchoalveolar Lavage (BAL) treatment->bal challenge->bal immuno Immunological Analysis (Flow Cytometry, ELISA, qPCR) bal->immuno tissue Tissue Collection (Lungs, Nasal Turbinates) tissue->immuno blood Blood Collection blood->immuno

Caption: Example experimental workflow for studying this compound in laboratory animals.

Data Presentation

While specific quantitative data for this compound in animal models is not available, the following tables provide a template for presenting data based on expected outcomes from similar bacterial lysate studies.

Table 1: Cellular Infiltrate in Bronchoalveolar Lavage (BAL) Fluid

Treatment GroupTotal Cells (x10^5)Macrophages (x10^5)Neutrophils (x10^4)Lymphocytes (x10^4)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Table 2: Cytokine Levels in BAL Fluid (pg/mL)

Treatment GroupIL-6TNF-αIFN-γIL-10
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Table 3: Gene Expression in Lung Tissue (Fold Change vs. Control)

Treatment GroupTlr2Tlr4Myd88Nfkb1
This compound

Signaling Pathways

Bacterial lysates, such as those found in this compound, are recognized by Toll-like receptors (TLRs) on the surface of immune and epithelial cells.[3][4] This recognition initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and the MAPK pathway, culminating in the production of pro-inflammatory cytokines and chemokines.[5][6][7]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR2 / TLR4 MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB (Active) IkappaB->NFkB Releases NFkB_IkappaB NF-κB - IκB (Inactive) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces AP1->Genes Induces IRS19 This compound (Bacterial Lysates) IRS19->TLR Binds to

Caption: Simplified signaling pathway of bacterial lysates via TLRs.

References

Application Notes and Protocols for Measuring the Immunomodulatory Effects of IRS 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRS 19 is a topical immunomodulatory preparation composed of a lysate of 19 common respiratory tract pathogens. It is designed to stimulate the local mucosal immune system of the respiratory tract, thereby enhancing the host's defense against infections. These application notes provide detailed protocols for a range of in vitro and in vivo assays to characterize and quantify the immunomodulatory effects of this compound. The assays are designed to assess the impact of this compound on both the innate and adaptive immune systems.

Data Presentation

The following tables summarize the quantitative data on the immunomodulatory effects of this compound from published studies.

Table 1: In Vivo Effects of this compound on Innate Immune Markers in Nasal Lavage Fluid

ParameterBaseline (Mean ± SD)After 2 Months of this compound Treatment (Mean ± SD)Fold Increasep-value
Polymorphonuclear Leukocytes (PMNL) (cells/ml)4460 ± 396010,490 ± 10,950~2.35< 0.02
Myeloperoxidase (MPO) Activity--2.6< 0.001
Hydrogen Peroxide (H₂O₂) Concentration--1.4< 0.001

Data from a study in patients with chronic bronchitis[1].

Signaling Pathway

Bacterial lysates, such as this compound, are recognized by pattern recognition receptors (PRRs) on immune cells, primarily Toll-like receptors (TLRs). This recognition initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent expression of genes involved in the inflammatory and immune response.

IRS19_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IRS19 This compound (Bacterial Lysate) TLR TLR2 / TLR4 IRS19->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus & Binds to Gene_expression Gene Expression (Cytokines, Chemokines, Costimulatory Molecules) DNA->Gene_expression Initiates Transcription

This compound Signaling Pathway

Experimental Protocols

Cytokine Production Assay in Macrophages

This assay measures the production of pro-inflammatory cytokines by macrophages in response to this compound stimulation.

Experimental Workflow:

Cytokine_Assay_Workflow cluster_culture Cell Culture cluster_analysis Analysis node1 Seed THP-1 monocytes in a 24-well plate node2 Differentiate monocytes into macrophages with PMA node1->node2 node3 Treat macrophages with various concentrations of this compound node2->node3 node4 Incubate for 24 hours node3->node4 node5 Collect supernatant node4->node5 node6 Measure cytokine concentrations (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead array node5->node6

Cytokine Production Assay Workflow

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound (sterile solution)

  • Lipopolysaccharide (LPS) as a positive control

  • 24-well tissue culture plates

  • ELISA or multiplex bead array kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

Protocol:

  • Cell Seeding and Differentiation:

    • Seed THP-1 monocytes at a density of 5 x 10⁵ cells/well in a 24-well plate.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Macrophage Stimulation:

    • After differentiation, gently aspirate the medium and wash the adherent macrophages twice with sterile PBS.

    • Add fresh serum-free RPMI-1640 medium to each well.

    • Prepare serial dilutions of this compound in serum-free medium. It is recommended to perform a dose-response experiment (e.g., 1, 10, 50, 100 µg/mL).

    • Add the this compound dilutions to the respective wells.

    • Include a negative control (medium only) and a positive control (LPS, 1 µg/mL).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of the target cytokines in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.

Dendritic Cell (DC) Activation Assay

This assay evaluates the ability of this compound to induce the maturation of dendritic cells by measuring the expression of surface activation markers.

Experimental Workflow:

DC_Activation_Workflow cluster_dc_generation DC Generation cluster_stimulation_staining Stimulation and Staining cluster_analysis Analysis node1 Isolate bone marrow cells from mice node2 Culture cells with GM-CSF and IL-4 to generate immature DCs (iDCs) node1->node2 node3 Treat iDCs with this compound node2->node3 node4 Incubate for 24-48 hours node3->node4 node5 Stain cells with fluorescently labeled antibodies against DC maturation markers (CD80, CD86, MHC-II) node4->node5 node6 Analyze marker expression by flow cytometry node5->node6 Lymphocyte_Proliferation_Workflow cluster_cell_prep Cell Preparation cluster_stimulation_culture Stimulation and Culture cluster_analysis Analysis node1 Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood node2 Label PBMCs with CFSE dye node1->node2 node3 Culture CFSE-labeled PBMCs with This compound and/or specific antigens node2->node3 node4 Incubate for 5-7 days node3->node4 node5 Stain with lymphocyte markers (e.g., CD3, CD4, CD8) node4->node5 node6 Analyze CFSE dilution by flow cytometry to determine the proliferation index node5->node6

References

Application Notes and Protocols: IRS 19 in Pediatric Respiratory Infection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of IRS 19, a bacterial lysate, in the research of pediatric respiratory infections. This document outlines its mechanism of action, summarizes key quantitative data from clinical studies, and provides detailed experimental protocols for preclinical and clinical research.

Introduction

This compound is a commercially available nasal spray containing a lysate of 19 common respiratory pathogens. It is used to stimulate the local mucosal immune system of the respiratory tract, thereby reducing the frequency and severity of respiratory infections, particularly in children. As an immunomodulator, this compound is thought to mimic a natural infection, leading to a "training" of the innate and adaptive immune systems.

Mechanism of Action

The immunomodulatory effect of this compound is believed to be initiated through the interaction of its bacterial components with pattern recognition receptors (PRRs) on the surface of epithelial and immune cells in the nasal mucosa. The primary PRRs involved are Toll-like receptors (TLRs), particularly TLR2 and TLR4, which recognize bacterial lipoproteins and lipopolysaccharides, respectively.

Activation of these receptors triggers a downstream signaling cascade, primarily involving the NF-κB and MAPK pathways. This leads to the production of pro-inflammatory cytokines and chemokines, recruitment of immune cells, and ultimately, the activation of both innate and adaptive immune responses. The intended outcome is an enhanced local immune surveillance and a more robust and rapid response to subsequent pathogenic challenges.

Signaling Pathway

The following diagram illustrates the putative signaling pathway activated by this compound in respiratory epithelial and antigen-presenting cells.

IRS19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_p38 p38 TAK1->MAPK_p38 MAPK_JNK JNK TAK1->MAPK_JNK I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B_inactive NF-κB IκB NF_kappa_B_active NF-κB NF_kappa_B_inactive->NF_kappa_B_active releases Gene_Expression Gene Expression (Cytokines, Chemokines, Antimicrobial Peptides) NF_kappa_B_active->Gene_Expression translocates to AP1 AP-1 MAPK_p38->AP1 activate MAPK_JNK->AP1 activate AP1->Gene_Expression translocates to

Caption: Putative signaling pathway of this compound in mucosal immune cells.

Data Presentation

The following tables summarize quantitative data from clinical studies on the efficacy of this compound in pediatric populations with recurrent respiratory infections.

Table 1: Clinical Efficacy of this compound in Pediatric Patients

Study ParameterThis compound GroupControl/Placebo GroupPercentage Reduction with this compoundCitation
Frequency of Acute Respiratory Infections (ARIs)-->50%
Recurrence of Chronic Pharyngitis and Otitis--2.5 times reduction
Regression of Respiratory Tract Symptoms in Allergic Children78% of patients showed regression--
Reduction in Morbidity Rate of Respiratory Diseases--2.5-3 times reduction

Table 2: Immunological Effects of this compound in Pediatric Patients

Immunological MarkerBaselinePost-treatment with this compoundChangeCitation
Salivary IgADecreasedIncreased and persisted for 3 months-
Serum IgGDecreased in some patientsIncreased-
Serum IgADecreased in some patientsIncreased-
CD4+ Cell CountSubnormal in some patientsIncreased-

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

In Vitro Assessment of Immunomodulatory Activity

Objective: To determine the effect of this compound on cytokine production by human respiratory epithelial cells.

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B)

  • Cell culture medium (e.g., DMEM/F-12) with supplements

  • This compound solution (sterile)

  • Lipopolysaccharide (LPS) as a positive control

  • Phosphate-buffered saline (PBS) as a negative control

  • ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α)

  • RNA extraction kit and reagents for RT-qPCR

Protocol:

  • Cell Culture: Culture BEAS-2B cells in appropriate medium until they reach 80-90% confluency in 24-well plates.

  • Stimulation:

    • Replace the culture medium with fresh, serum-free medium.

    • Add this compound at various dilutions (e.g., 1:100, 1:1000).

    • Include a positive control (LPS, 1 µg/mL) and a negative control (PBS).

    • Incubate for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatants for cytokine analysis by ELISA.

    • Lyse the cells and extract total RNA for gene expression analysis.

  • Cytokine Quantification (ELISA):

    • Perform ELISA for IL-6, IL-8, and TNF-α on the collected supernatants according to the manufacturer's instructions.

  • Gene Expression Analysis (RT-qPCR):

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR to measure the relative expression of genes encoding for the target cytokines. Normalize to a housekeeping gene (e.g., GAPDH).

In_Vitro_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture Culture BEAS-2B cells Stimulation Stimulate with this compound, LPS, PBS Cell_Culture->Stimulation Sample_Collection Collect Supernatant & Lyse Cells Stimulation->Sample_Collection ELISA ELISA for Cytokine Protein Sample_Collection->ELISA Supernatant RT_qPCR RT-qPCR for Cytokine mRNA Sample_Collection->RT_qPCR Cell Lysate (RNA)

Caption: Workflow for in vitro assessment of this compound.

In Vivo Murine Model of Respiratory Infection

Objective: To evaluate the prophylactic efficacy of this compound in a murine model of bacterial pneumonia.

Materials:

  • 6-8 week old C57BL/6 mice

  • This compound solution (sterile)

  • Streptococcus pneumoniae (or other relevant respiratory pathogen)

  • Anesthesia (e.g., isoflurane)

  • PBS (sterile)

  • Equipment for intranasal administration and bacterial challenge

  • Materials for bronchoalveolar lavage (BAL) and lung tissue homogenization

Protocol:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Prophylactic Treatment:

    • Administer this compound intranasally (e.g., 10 µL per nostril) daily for 14 days to the treatment group.

    • Administer an equal volume of PBS to the control group.

  • Bacterial Challenge:

    • 24 hours after the last prophylactic treatment, anesthetize the mice.

    • Intranasally challenge all mice with a sublethal dose of S. pneumoniae.

  • Monitoring and Sample Collection:

    • Monitor mice for signs of illness (weight loss, lethargy) for 72 hours.

    • At 24 and 72 hours post-infection, euthanize a subset of mice from each group.

    • Perform BAL to collect airway inflammatory cells and fluids.

    • Harvest lungs for bacterial load determination and histopathological analysis.

  • Analysis:

    • Determine bacterial CFU in lung homogenates.

    • Perform differential cell counts on BAL fluid.

    • Measure cytokine levels in BAL fluid by ELISA.

    • Analyze lung tissue sections for inflammation and tissue damage.

In_Vivo_Workflow cluster_protocol Experimental Protocol cluster_endpoints Analysis Endpoints Acclimatization Acclimatization Treatment This compound or PBS (14 days) Acclimatization->Treatment Challenge S. pneumoniae Challenge Treatment->Challenge Monitoring Monitoring & Sample Collection (24h, 72h) Challenge->Monitoring Bacterial_Load Bacterial Load (CFU) Monitoring->Bacterial_Load Inflammation BAL Cell Count & Cytokines Monitoring->Inflammation Histology Lung Histopathology Monitoring->Histology

Caption: Workflow for in vivo evaluation of this compound in a murine model.

Conclusion

This compound demonstrates potential as a prophylactic agent for reducing the incidence of respiratory infections in children through the modulation of the mucosal immune system. The provided protocols offer a framework for further preclinical and clinical investigation into its precise mechanisms of action and therapeutic efficacy. Future research should focus on elucidating the specific roles of different immune cell subsets and signaling pathways in mediating the protective effects of this compound.

Application Notes and Protocols for Studying Trained Immunity in the Respiratory Tract Using IRS 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRS 19 is a commercially available nasal spray containing a lysate of 19 common respiratory tract pathogens. While clinically used for the prevention of respiratory infections, its mechanism of action is understood to involve the modulation of the innate immune system. A growing body of evidence suggests that such bacterial lysates can induce a phenomenon known as "trained immunity."

Trained immunity is a de facto innate immune memory, whereby innate immune cells, such as macrophages and natural killer cells, are reprogrammed by an initial stimulus to exhibit an enhanced response to a secondary, often unrelated, challenge. This reprogramming is underpinned by stable epigenetic and metabolic changes.[1][2][3][4] These application notes provide a framework and detailed protocols for researchers to investigate the potential of this compound to induce trained immunity in the context of the respiratory tract.

The protocols provided are based on established methods for studying trained immunity induced by other bacterial lysates and stimuli. Researchers should note that these protocols may require optimization for use with this compound and specific cell types.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the kind of quantitative data that can be expected from trained immunity experiments using bacterial lysates. The specific values will vary depending on the experimental setup, cell type, and specific lysate used. These tables are provided as a reference for expected trends.

Table 1: Expected Cytokine Response in Trained Macrophages

Primary StimulusSecondary StimulusFold Change in IL-6 Production (vs. Untrained)Fold Change in TNF-α Production (vs. Untrained)
Bacterial LysateLPS2.5 - 5.02.0 - 4.0
Bacterial LysatePam3CSK42.0 - 4.51.5 - 3.5
MockLPS1.01.0

Data is hypothetical and based on trends observed in literature with other bacterial lysates.

Table 2: Expected Epigenetic Modifications in Trained Macrophages

Primary StimulusHistone MarkLocusFold Enrichment (vs. Untrained)
Bacterial LysateH3K4me3IL6 Promoter3.0 - 6.0
Bacterial LysateH3K27acTNF Enhancer2.5 - 5.0
MockH3K4me3IL6 Promoter1.0

Data is hypothetical and based on trends observed in literature with other bacterial lysates.

Table 3: Expected Metabolic Changes in Trained Macrophages

Primary StimulusMetabolic ParameterFold Change (vs. Untrained)
Bacterial LysateGlycolytic Rate (ECAR)1.5 - 2.5
Bacterial LysateLactate Production2.0 - 3.0
MockGlycolytic Rate (ECAR)1.0

Data is hypothetical and based on trends observed in literature with other bacterial lysates.

Experimental Protocols

Protocol 1: In Vitro Trained Immunity in Human Monocyte-Derived Macrophages (MDMs)

This protocol describes the induction of trained immunity in human MDMs using a bacterial lysate like this compound.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque PLUS

  • MACS buffer (PBS with 0.5% BSA, 2 mM EDTA)

  • CD14 MicroBeads, human

  • RPMI 1640 medium with GlutaMAX™

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF

  • This compound (concentration to be optimized)

  • Lipopolysaccharide (LPS) from E. coli (for secondary stimulation)

  • Pam3CSK4 (for secondary stimulation)

  • ELISA kits for human IL-6 and TNF-α

  • Reagents for chromatin immunoprecipitation (ChIP)

  • Reagents for metabolic assays (e.g., Seahorse XF Analyzer)

Methodology:

  • Isolation of Monocytes:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.

    • Isolate CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's protocol.

  • Differentiation of Monocytes into Macrophages:

    • Culture CD14+ monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL human M-CSF for 6 days to differentiate them into macrophages (MDMs).

    • Replace the medium every 2-3 days.

  • Primary Stimulation (Training):

    • On day 7, replace the medium with fresh RPMI 1640 containing 10% FBS.

    • Add this compound at a pre-determined optimal concentration (e.g., 1:1000, 1:100, 1:10 dilution, to be optimized) to the cells for 24 hours. This is the "training" step.

    • Include a "mock" control group treated with the vehicle for this compound.

  • Resting Phase:

    • After 24 hours of primary stimulation, remove the medium, wash the cells three times with sterile PBS to remove all traces of this compound.

    • Add fresh RPMI 1640 with 10% FBS and culture the cells for an additional 5-6 days. This is the "resting" phase to allow for epigenetic and metabolic reprogramming.

  • Secondary Stimulation:

    • On day 13 or 14, replace the medium with fresh RPMI 1640 with 10% FBS.

    • Restimulate the "trained" and "mock-trained" cells with a secondary stimulus, such as LPS (10 ng/mL) or Pam3CSK4 (1 µg/mL), for 24 hours.

    • Include an unstimulated control for both trained and mock-trained cells.

  • Readouts:

    • Cytokine Production: After 24 hours of secondary stimulation, collect the cell culture supernatants and measure the concentrations of IL-6 and TNF-α using ELISA.

    • Epigenetic Analysis: On day 13 (before secondary stimulation), lyse a subset of trained and mock-trained cells to perform ChIP-qPCR or ChIP-seq for H3K4me3 and H3K27ac marks at the promoter and enhancer regions of inflammatory genes like IL6 and TNF.

    • Metabolic Analysis: On day 13, perform metabolic assays, such as the Seahorse XF Glycolysis Stress Test, to measure the extracellular acidification rate (ECAR) as an indicator of glycolysis.

Protocol 2: In Vivo Model of Trained Immunity in the Murine Respiratory Tract

This protocol outlines an in vivo approach to study this compound-induced trained immunity in the lungs of mice.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • This compound

  • Sterile PBS

  • Intranasal administration device

  • LPS from E. coli

  • Bronchoalveolar lavage (BAL) equipment

  • Flow cytometry antibodies (e.g., anti-CD45, anti-F4/80, anti-CD11c)

  • ELISA kits for murine IL-6 and TNF-α

  • Reagents for lung tissue homogenization and RNA/protein extraction

Methodology:

  • Primary Stimulation (Training):

    • Administer this compound intranasally to a group of mice. The exact dose and frequency should be optimized (e.g., 10 µL of a 1:10 dilution daily for 3 days).

    • Administer sterile PBS to a control group of mice.

  • Resting Phase:

    • Allow the mice to rest for 4-8 weeks to establish long-term trained immunity.

  • Secondary Challenge:

    • After the resting period, challenge the "trained" and "control" mice with an intranasal administration of a sublethal dose of LPS (e.g., 1 mg/kg).

  • Readouts (24 hours post-challenge):

    • Bronchoalveolar Lavage (BAL):

      • Perform BAL to collect respiratory tract immune cells.

      • Analyze the cell populations in the BAL fluid using flow cytometry to quantify alveolar macrophages, neutrophils, etc.

      • Measure IL-6 and TNF-α levels in the BAL fluid using ELISA.

    • Lung Tissue Analysis:

      • Harvest the lungs and homogenize them.

      • Measure cytokine levels in the lung homogenate.

      • Isolate RNA for gene expression analysis of inflammatory genes.

      • Isolate protein for Western blot analysis of signaling pathway activation.

Mandatory Visualizations

Signaling Pathway

Trained_Immunity_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2/4 TLR2/4 This compound->TLR2/4 Binds to MyD88 MyD88 TLR2/4->MyD88 PI3K PI3K TLR2/4->PI3K TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPK TAK1->MAPK NF-kB NF-kB IKK->NF-kB Epigenetic Reprogramming Epigenetic Reprogramming NF-kB->Epigenetic Reprogramming Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Metabolic Reprogramming Metabolic Reprogramming mTOR->Metabolic Reprogramming MAPK->Epigenetic Reprogramming Enhanced Cytokine Production Enhanced Cytokine Production Epigenetic Reprogramming->Enhanced Cytokine Production Metabolic Reprogramming->Enhanced Cytokine Production

Caption: Proposed signaling pathway for this compound-induced trained immunity.

Experimental Workflow

In_Vitro_Workflow cluster_setup Day 0-7: Cell Preparation cluster_training Day 7-8: Training cluster_resting Day 8-13: Resting cluster_challenge Day 13-14: Challenge & Analysis Isolate Monocytes Isolate Monocytes Differentiate to Macrophages Differentiate to Macrophages Isolate Monocytes->Differentiate to Macrophages Primary Stimulation (this compound) Primary Stimulation (this compound) Differentiate to Macrophages->Primary Stimulation (this compound) Wash and Rest Wash and Rest Primary Stimulation (this compound)->Wash and Rest Secondary Stimulation (LPS) Secondary Stimulation (LPS) Wash and Rest->Secondary Stimulation (LPS) Readouts Readouts Secondary Stimulation (LPS)->Readouts

Caption: In vitro workflow for studying trained immunity.

Logical Relationship

Logical_Relationship This compound This compound Innate Immune Cells Innate Immune Cells This compound->Innate Immune Cells Stimulates Epigenetic Reprogramming Epigenetic Reprogramming Innate Immune Cells->Epigenetic Reprogramming Metabolic Reprogramming Metabolic Reprogramming Innate Immune Cells->Metabolic Reprogramming Trained Immunity Phenotype Trained Immunity Phenotype Epigenetic Reprogramming->Trained Immunity Phenotype Metabolic Reprogramming->Trained Immunity Phenotype Enhanced Protection Enhanced Protection Trained Immunity Phenotype->Enhanced Protection Leads to

Caption: Logical flow from this compound stimulation to enhanced protection.

References

Application Notes and Protocols for Identifying Novel IRS-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin Receptor Substrate 1 (IRS-1) is a key cytoplasmic adaptor protein that plays a crucial role in the signaling pathways initiated by insulin and insulin-like growth factor 1 (IGF-1).[1] Upon activation of the insulin or IGF-1 receptor, IRS-1 becomes tyrosine-phosphorylated, creating docking sites for various downstream signaling molecules containing Src Homology 2 (SH2) domains.[1][2] This leads to the activation of two major signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is primarily involved in metabolic processes, and the Ras/mitogen-activated protein kinase (MAPK) pathway, which is mainly associated with cell growth and proliferation.[1]

Dysregulation of IRS-1 signaling is implicated in a variety of pathological conditions, including type 2 diabetes, obesity, and several types of cancer.[1] Consequently, the identification of small molecule inhibitors of IRS-1 is a significant area of interest for the development of novel therapeutics. These application notes provide detailed protocols for various screening assays designed to identify and characterize new IRS-1 inhibitors.

IRS-1 Signaling Pathway

The following diagram illustrates the central role of IRS-1 in mediating the downstream effects of insulin and IGF-1 signaling.

IRS1_Signaling_Pathway Insulin Insulin / IGF-1 IR Insulin Receptor (IR) / IGF-1 Receptor (IGF-1R) Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K Grb2 Grb2/Sos IRS1->Grb2 PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt p Metabolism Metabolic Effects (Glucose Uptake, Glycogen Synthesis) Akt->Metabolism Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Growth & Proliferation ERK->Proliferation Inhibitor IRS-1 Inhibitor Inhibitor->IRS1

Figure 1: Simplified IRS-1 Signaling Pathway.

High-Throughput Screening (HTS) Assays for IRS-1 Inhibitors

A variety of assay formats are suitable for high-throughput screening (HTS) to identify small molecule inhibitors of IRS-1. These can be broadly categorized as biochemical assays and cell-based assays.

Biochemical Assays

Biochemical assays utilize purified or recombinant components of the IRS-1 signaling pathway to directly measure the effect of a compound on a specific molecular interaction or enzymatic activity.

Principle: This assay measures the phosphorylation of a substrate peptide by a relevant kinase. In the context of IRS-1, this could be the insulin receptor kinase. The assay uses two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that recognizes the substrate, and another labeled with an acceptor fluorophore (e.g., d2) that specifically recognizes the phosphorylated form of the substrate. When both antibodies are bound to the phosphorylated substrate, they are in close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Protocol:

  • Compound Plating: Dispense 2 µL of test compounds and controls (e.g., a known inhibitor and DMSO) into a 384-well low-volume white plate.

  • Enzyme and Substrate Addition: Add 4 µL of a solution containing the insulin receptor kinase and a biotinylated IRS-1-derived peptide substrate to each well.

  • Reaction Initiation: Add 4 µL of ATP solution to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a detection mixture containing Europium cryptate-labeled anti-biotin antibody and d2-labeled anti-phosphotyrosine antibody.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor). The HTRF ratio (665/620) is then calculated.

Principle: This assay is designed to detect the interaction between phosphorylated IRS-1 and the p85 subunit of PI3K. It utilizes donor and acceptor beads that are coated with molecules that will bind to the interacting partners. For example, a biotinylated and tyrosine-phosphorylated IRS-1 peptide can be captured by streptavidin-coated donor beads, while a GST-tagged p85 SH2 domain can be captured by anti-GST-coated acceptor beads. When the two proteins interact, the beads are brought into close proximity. Excitation of the donor beads at 680 nm generates singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal. Inhibitors that disrupt the IRS-1/p85 interaction will lead to a decrease in the signal.

Experimental Protocol:

  • Compound Plating: Dispense 2 µL of test compounds and controls into a 384-well plate.

  • Protein Addition: Add 4 µL of a mixture containing the biotinylated, phosphorylated IRS-1 peptide and the GST-p85 SH2 domain to each well.

  • Incubation: Incubate for 30 minutes at room temperature to allow for protein-protein interaction and compound binding.

  • Bead Addition: Add 4 µL of a suspension containing streptavidin-coated donor beads and anti-GST acceptor beads.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Cell-Based Assays

Cell-based assays measure the effect of a compound on IRS-1 signaling within a cellular context, providing more physiologically relevant data.

Principle: This assay quantifies the level of IRS-1 phosphorylation in cells. Cells are cultured in microplates and treated with an agonist (e.g., insulin) in the presence or absence of test compounds. After treatment, the cells are fixed and permeabilized, and the level of phosphorylated IRS-1 is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate results in a colorimetric signal that is proportional to the amount of phosphorylated IRS-1.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7 or HEK293 cells overexpressing the insulin receptor) in a 96-well plate and culture overnight.

  • Serum Starvation: Serum-starve the cells for 4-6 hours.

  • Compound Treatment: Add test compounds and controls to the wells and incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Fixation and Permeabilization: Aspirate the media, and fix and permeabilize the cells.

  • Blocking: Block non-specific binding sites.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated IRS-1 (e.g., anti-phospho-IRS-1 Tyr612).

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a TMB substrate and stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Principle: A key downstream effect of IRS-1 signaling is the translocation of glucose transporters (e.g., GLUT4) to the cell membrane, leading to increased glucose uptake. This assay measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) in cells. Inhibitors of IRS-1 will block the insulin-stimulated glucose uptake, resulting in a lower fluorescence signal.[3]

Experimental Protocol:

  • Cell Seeding and Differentiation: Seed and differentiate adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6) in a 96-well black, clear-bottom plate.

  • Serum Starvation: Serum-starve the cells for 2-3 hours in glucose-free media.

  • Compound Treatment: Treat the cells with test compounds and controls for 1 hour.

  • Insulin Stimulation: Stimulate the cells with insulin (100 nM) for 30 minutes.

  • Glucose Uptake: Add the fluorescent glucose analog 2-NBDG and incubate for 30-60 minutes.

  • Washing: Wash the cells to remove extracellular 2-NBDG.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm).

Data Presentation and Analysis

Quantitative data from screening assays should be presented in a clear and structured format to allow for easy comparison of inhibitor potency and assay performance.

Table 1: Quantitative Data for Reference IRS-1 Pathway Inhibitors

CompoundTargetAssay TypeIC50Reference
NT157 IRS-1/2Western Blot~1-5 µMFelsen, D. et al. (2016)
LY294002 PI3KKinase Assay1.4 µMVlahos, C. J. et al. (1994)
MK-2206 AktKinase Assay~5-12 nMHirai, H. et al. (2010)

Table 2: HTS Assay Performance Metrics

Assay TypeZ'-factorSignal-to-Background (S/B) Ratio
HTRF® Phosphorylation Assay ≥ 0.6> 5
AlphaScreen® Interaction Assay ≥ 0.5> 10
Cell-Based Phospho-ELISA ≥ 0.5> 3
Glucose Uptake Assay ≥ 0.4> 2

Note: Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value between 0 and 0.5 is acceptable for screening.[4][5]

Experimental Workflows

The following diagrams illustrate the workflows for a biochemical and a cell-based screening assay for IRS-1 inhibitors.

HTS_Biochemical_Workflow start Start plate_compounds Plate Test Compounds & Controls (384-well) start->plate_compounds add_reagents Add Purified IRS-1 Pathway Components (e.g., Kinase, Substrate) plate_compounds->add_reagents initiate_reaction Initiate Reaction (e.g., add ATP) add_reagents->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction add_detection Add Detection Reagents (e.g., HTRF Antibodies) incubate_reaction->add_detection incubate_detection Incubate at RT (in dark) add_detection->incubate_detection read_plate Read Plate (e.g., HTRF Reader) incubate_detection->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for a Biochemical HTS Assay.

HTS_CellBased_Workflow start Start seed_cells Seed Cells in Microplate (e.g., 96-well) start->seed_cells starve_cells Serum Starve Cells seed_cells->starve_cells add_compounds Add Test Compounds & Controls starve_cells->add_compounds stimulate_cells Stimulate with Agonist (e.g., Insulin) add_compounds->stimulate_cells process_cells Process Cells (e.g., Fix, Permeabilize, Lyse) stimulate_cells->process_cells detection_steps Detection Steps (e.g., Antibody Incubations) process_cells->detection_steps read_plate Read Plate (e.g., Plate Reader) detection_steps->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data end End analyze_data->end

Figure 3: Workflow for a Cell-Based HTS Assay.

Conclusion

The screening assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of novel IRS-1 inhibitors. The choice of assay will depend on the specific research goals, available resources, and the desired throughput. A combination of biochemical and cell-based assays is recommended for a comprehensive screening cascade, from initial hit identification to lead optimization. The successful implementation of these assays will facilitate the discovery of new therapeutic agents targeting the IRS-1 signaling pathway for the treatment of metabolic diseases and cancer.

References

Application Notes and Protocols: The Use of IRS-1 Inhibitors in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin Receptor Substrate 1 (IRS-1) is a key scaffolding protein that mediates signaling from the insulin and insulin-like growth factor (IGF-1) receptors.[1] Dysregulation of the IRS-1 signaling pathway is implicated in various diseases, including cancer and type 2 diabetes.[2] IRS-1 inhibitors are therefore valuable tools for investigating cellular processes and for the development of novel therapeutic strategies. These application notes provide detailed protocols for utilizing IRS-1 inhibitors in cell culture experiments to assess their effects on cell viability, signaling pathways, and glucose metabolism.

Featured IRS-1 Inhibitors

This document focuses on two well-characterized small molecule inhibitors of IRS-1 signaling:

  • NT157: A selective inhibitor that induces the degradation of both IRS-1 and IRS-2.[2][3] It has shown anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4]

  • BMS-536924: A dual inhibitor of the IGF-1 receptor (IGF-1R) and the insulin receptor (IR), which acts upstream of IRS-1. By inhibiting the receptor kinases, it prevents the phosphorylation and activation of IRS-1.

Data Presentation: Efficacy of IRS-1 Inhibitors

The following tables summarize the inhibitory concentrations of NT157 and BMS-536924 in various cancer cell lines, as well as their quantitative effects on downstream signaling pathways.

Table 1: IC50 Values of NT157 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
MG-63Osteosarcoma~0.872Trypan Blue Exclusion
OS-19Osteosarcoma~0.572Trypan Blue Exclusion
U-2OSOsteosarcoma~0.372Trypan Blue Exclusion

Data compiled from a study on the preclinical effectiveness of NT157 in osteosarcoma cell lines.[2]

Table 2: IC50 Values of BMS-536924 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Rh41Rhabdomyosarcoma0.069
Rh36Rhabdomyosarcoma1.6
LAN-1Neuroblastoma0.136
SHSY5YNeuroblastoma0.149
SK-NASNeuroblastoma0.192

Data from a study on the differential sensitivity of cancer cell lines to BMS-536924.

Table 3: Quantitative Effects of IRS-1 Inhibition on Downstream Signaling

InhibitorCell LineTreatmentEffect on p-Akt (Ser473)Effect on p-ERK1/2 (Thr202/Tyr204)
NT157LNCaP (Prostate Cancer)Dose-dependentInhibition of IGF-1-induced phosphorylationIncreased phosphorylation
BMS-536924Human Islets10 µM for 6hEnhanced phosphorylation in the presence of insulinEnhanced phosphorylation in the presence of insulin
O-GlcNAc elevation (indirect IRS-1 inhibition)3T3-L1 AdipocytesPUGNAc treatment~45% reduction in insulin-stimulated phosphorylationNot specified

This table provides a summary of the varied effects of IRS-1 pathway inhibition on key downstream kinases.[5][6]

Signaling Pathways and Experimental Workflows

dot

IRS1_Signaling_Pathway cluster_receptor Cell Membrane cluster_responses Cellular Responses Insulin/IGF-1 Insulin/IGF-1 IR/IGF-1R IR/IGF-1R Insulin/IGF-1->IR/IGF-1R Binds IRS-1 IRS-1 IR/IGF-1R->IRS-1 Phosphorylates (Tyr) PI3K PI3K IRS-1->PI3K Activates Grb2/Sos Grb2/Sos IRS-1->Grb2/Sos Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates/Activates Cellular Responses Cellular Responses Akt->Cellular Responses Leads to Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates/Activates ERK ERK MEK->ERK Phosphorylates/Activates ERK->Cellular Responses Leads to Glucose Uptake Glucose Uptake Protein Synthesis Protein Synthesis Cell Proliferation Cell Proliferation Cell Survival Cell Survival Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_signaling Signaling Analysis Cell Culture Cell Culture IRS-1 Inhibitor Treatment IRS-1 Inhibitor Treatment Cell Culture->IRS-1 Inhibitor Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) IRS-1 Inhibitor Treatment->Cell Viability Assay (MTT) Cell Migration Assay (Wound Healing) Cell Migration Assay (Wound Healing) IRS-1 Inhibitor Treatment->Cell Migration Assay (Wound Healing) Glucose Uptake Assay (2-NBDG) Glucose Uptake Assay (2-NBDG) IRS-1 Inhibitor Treatment->Glucose Uptake Assay (2-NBDG) Western Blot Western Blot IRS-1 Inhibitor Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Cell Migration Assay (Wound Healing)->Data Analysis Glucose Uptake Assay (2-NBDG)->Data Analysis Western Blot->Data Analysis

References

Application Notes and Protocols for In-Vivo Efficacy Testing of IRS-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Insulin Receptor Substrate 1 (IRS-1) is a critical cytoplasmic adaptor protein that mediates signaling from the insulin and insulin-like growth factor-1 (IGF-1) receptors.[1][2][3] Upon activation, IRS-1 initiates downstream cascades, including the PI3K/Akt and MAPK pathways, which are fundamental to cellular processes like glucose metabolism, proliferation, and survival.[3] Dysregulation of IRS-1 signaling is implicated in the pathophysiology of metabolic diseases, such as type 2 diabetes, and various cancers.[1][3] Consequently, inhibitors targeting IRS-1 are being investigated as potential therapeutics.[3][4]

Evaluating the efficacy of these inhibitors requires robust in-vivo models that can accurately recapitulate the complexities of human disease. This document provides detailed application notes and protocols for utilizing relevant animal models in the preclinical assessment of IRS-1 inhibitors for both metabolic and oncological indications.

Application Note 1: Metabolic Disease Models

In metabolic disorders like type 2 diabetes, insulin resistance is a key feature, often associated with impaired IRS-1 signaling.[5] In-vivo models are essential for assessing whether an IRS-1 inhibitor can improve insulin sensitivity and glucose homeostasis.

1.1. Diet-Induced Obesity (DIO) and Insulin Resistance Model

The most common and clinically relevant model for studying obesity-linked insulin resistance involves feeding rodents a high-fat diet (HFD).[6] This approach mimics the overnutrition scenario often seen in the development of human type 2 diabetes.[6] C57BL/6J mice are particularly susceptible to developing obesity, hyperglycemia, and insulin resistance when fed an HFD, making them a suitable model for this purpose.[7][8]

1.2. Genetic Models of Diabetes

Several genetic models spontaneously develop characteristics of type 2 diabetes.[9][10]

  • db/db Mice: These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, and severe type 2 diabetes.[6][9]

  • Zucker Diabetic Fatty (ZDF) Rats: These rats also have a leptin receptor mutation and develop insulin resistance, progressing to overt diabetes.[10][11] They are a useful model for studying both insulin resistance and beta-cell dysfunction.[10]

  • IRS-1 Knockout (Irs1-/-) Mice: While these mice exhibit significant insulin resistance, they often do not develop overt diabetes due to compensatory mechanisms.[12][13][14] They can be valuable for studying the specific role of IRS-1 and potential off-target effects of an inhibitor.

Workflow for Efficacy Testing in a Diet-Induced Obesity (DIO) Mouse Model

DIO_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Efficacy Endpoint Analysis A 1. Acclimatization (1 week, standard chow) B 2. Diet Intervention (Start HFD at 6 weeks of age) A->B C 3. Disease Development (12-16 weeks on HFD) B->C D 4. Randomization & Grouping (Vehicle, Inhibitor Doses) C->D Confirm Insulin Resistance E 5. Drug Administration (e.g., Daily oral gavage) D->E F 6. Monitor Body Weight & Food Intake (Weekly) E->F G 7. Metabolic Tests (GTT, ITT in final week) F->G After 4-8 weeks treatment H 8. Euthanasia & Tissue Collection (Liver, Muscle, Adipose) G->H I 9. Biomarker Analysis (Western Blot, ELISA, Histology) H->I

Caption: Experimental workflow for testing an IRS-1 inhibitor in a diet-induced obesity mouse model.

Protocol: Efficacy of an IRS-1 Inhibitor in High-Fat Diet (HFD)-Induced Obese Mice

Materials:

  • Male C57BL/6J mice (5 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)[15]

  • High-fat diet (HFD) (e.g., 60% kcal from fat)[15][16]

  • IRS-1 inhibitor and appropriate vehicle

  • Glucose meter and strips

  • Insulin (Humalog)

  • Oral gavage needles

  • Tools for dissection and tissue collection

  • Reagents for biochemical analysis (e.g., ELISA kits, antibodies for Western blot)

Procedure:

  • Acclimatization: House mice for 1 week upon arrival with ad libitum access to standard chow and water.[8]

  • Model Induction: At 6 weeks of age, switch the experimental group to an HFD.[7] Maintain a control group on the standard diet. Feed the diets ad libitum for 12-16 weeks.[8] Monitor body weight weekly.

  • Confirmation of Insulin Resistance: Before starting treatment, confirm the insulin-resistant phenotype in the HFD group by performing an Insulin Tolerance Test (ITT) or Glucose Tolerance Test (GTT).

  • Grouping and Treatment:

    • Randomize HFD-fed mice into treatment groups (n=8-10 per group) based on body weight and blood glucose levels.

    • Groups typically include: Vehicle control, IRS-1 inhibitor (low dose), and IRS-1 inhibitor (high dose).

    • Administer the inhibitor or vehicle daily via a suitable route (e.g., oral gavage) for 4-8 weeks.

  • In-life Monitoring: Record body weight and food intake weekly.[17]

  • Efficacy Endpoint Analysis:

    • Insulin Tolerance Test (ITT): During the final week of treatment, fast mice for 4-6 hours.[18] Measure baseline glucose (t=0) from tail blood. Inject insulin intraperitoneally (i.p.) (e.g., 0.75 U/kg). Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[8]

    • Glucose Tolerance Test (GTT): After a 2-3 day recovery from the ITT, fast mice overnight (approx. 16 hours). Measure baseline glucose (t=0). Administer a glucose bolus (e.g., 2 g/kg) via i.p. injection or oral gavage. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Terminal Procedures:

    • At the end of the study, euthanize mice after a defined fasting or fed state.

    • Collect blood via cardiac puncture for analysis of plasma insulin, triglycerides, and cholesterol.

    • Harvest key metabolic tissues (liver, skeletal muscle, epididymal white adipose tissue).[8] Flash-freeze a portion in liquid nitrogen for molecular analysis and fix another portion in formalin for histology.

  • Ex-vivo Analysis:

    • Use Western blotting on tissue lysates to measure the phosphorylation status of IRS-1, Akt, and other downstream targets to confirm target engagement.[19]

    • Perform histological analysis (e.g., H&E staining) on liver sections to assess steatosis.

Quantitative Data Summary: Metabolic Models
ModelKey CharacteristicsTypical Efficacy Readouts for IRS-1 Inhibitor
Diet-Induced Obese (DIO) Mouse Induced by HFD; develops obesity, insulin resistance, hyperglycemia.[6][8]Improved glucose tolerance (lower GTT AUC), improved insulin sensitivity (lower ITT AUC), reduced body weight, decreased hepatic steatosis.
db/db Mouse Leptin receptor mutation; severe obesity, hyperinsulinemia, hyperglycemia.[6]Significant reduction in fasting blood glucose and HbA1c, improved insulin sensitivity.
ZDF Rat Leptin receptor mutation; insulin resistance progressing to β-cell failure.[10][11]Improved glycemic control, preservation of pancreatic islet function.
Irs1-/- Mouse Genetic deletion of IRS-1; growth retarded, insulin resistant but normoglycemic.[12][13]Used to assess inhibitor specificity and IRS-1 independent effects. Limited direct efficacy readouts.

Application Note 2: Oncology Models

IRS-1 signaling, particularly downstream of the IGF-1R, is frequently dysregulated in cancer, promoting tumor proliferation, survival, and metastasis.[1][20] Targeting IRS-1 is a therapeutic strategy to disrupt these oncogenic signals.[21][22]

2.1. Cell Line-Derived Xenograft (CDX) Models

The most widely used in-vivo oncology models are xenografts, where human cancer cell lines are implanted into immunocompromised mice (e.g., athymic nude or NSG mice).[23][24] These models are relatively inexpensive, reproducible, and suitable for initial efficacy screening of compounds.[24][25] The primary endpoint is typically the inhibition of tumor growth.[24]

2.2. Advanced Oncology Models

  • Orthotopic Xenograft Models: Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[26] This better recapitulates the tumor microenvironment and metastatic potential.[26][27]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice.[23] These models better preserve the heterogeneity and architecture of the original human tumor, offering higher predictive value for clinical response.[24]

Workflow for Efficacy Testing in a Xenograft Cancer Model

CDX_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Efficacy Endpoint Analysis A 1. Cell Culture (Expand human cancer cell line) B 2. Implantation (Inject cells subcutaneously into immunocompromised mice) A->B C 3. Tumor Growth (Monitor until tumors reach a palpable size, e.g., 150-200 mm³) B->C D 4. Randomization & Grouping (Vehicle, Inhibitor, Positive Control) C->D Tumors reach target size E 5. Drug Administration (e.g., Daily i.p. injection) D->E F 6. Measure Tumor Volume & Body Weight (2-3 times per week) E->F G 7. Study Termination (When tumors in control group reach max size) F->G Monitor for 21-28 days H 8. Tumor Excision & Analysis (Weigh tumors, collect samples) G->H I 9. Biomarker Analysis (IHC, Western Blot for proliferation & apoptosis markers) H->I

Caption: Experimental workflow for testing an IRS-1 inhibitor in a subcutaneous xenograft cancer model.

Protocol: Efficacy of an IRS-1 Inhibitor in a Subcutaneous Breast Cancer Xenograft Model

Materials:

  • Immunocompromised mice (e.g., female athymic Nude mice, 6-8 weeks old)

  • Human breast cancer cell line (e.g., MCF-7)[21]

  • Appropriate cell culture medium and reagents

  • Matrigel (optional, to aid tumor establishment)

  • IRS-1 inhibitor and appropriate vehicle

  • Digital calipers

  • Tools for injection, dissection, and tissue collection

  • Reagents for biochemical analysis (e.g., antibodies for IHC)

Procedure:

  • Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow. Begin monitoring tumors 5-7 days post-implantation.

    • Measure tumors 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Grouping and Treatment:

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).[21]

    • Groups: Vehicle control, IRS-1 inhibitor (e.g., 50 mg/kg), and optionally a positive control chemotherapy agent.

    • Administer treatment as per the desired schedule (e.g., daily intraperitoneal injection) for 21-28 days.

  • In-life Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals daily for any signs of toxicity.

  • Study Termination and Endpoint Analysis:

    • Terminate the study when tumors in the vehicle group reach a predetermined endpoint (e.g., 1500-2000 mm³).

    • At termination, record the final tumor volume and body weight.

    • Euthanize mice, excise the tumors, and record the final tumor weight.

  • Ex-vivo Analysis:

    • Divide the tumor tissue. Fix a portion in formalin for Immunohistochemistry (IHC) and snap-freeze the remainder for Western blot analysis.

    • Perform IHC for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3) to investigate the mechanism of action.

    • Use Western blotting to confirm inhibition of IRS-1 signaling pathways (e.g., reduced p-Akt) in tumor lysates.[22]

Quantitative Data Summary: Oncology Models
ParameterCalculationInterpretation
Tumor Growth Inhibition (TGI) % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the Treated group and ΔC is the change in the Control group.Measures the cytostatic effect of the drug. A higher TGI indicates greater efficacy.
Tumor Regression A negative change in tumor volume from the start of treatment.Indicates a cytotoxic effect.
Final Tumor Weight The weight of the excised tumor at the end of the study.A direct measure of tumor burden.
Survival Analysis Kaplan-Meier analysis of the time for tumors to reach the endpoint volume.Assesses if the treatment significantly delays tumor progression.[21]

IRS-1 Signaling Pathway and Point of Inhibition

IRS-1 acts as a central node, integrating signals from the Insulin/IGF-1 receptors and propagating them to downstream effectors that control metabolism and cell growth. An effective inhibitor would block the function of IRS-1, thereby attenuating these downstream signals.

IRS1_Pathway cluster_receptor Receptors cluster_pi3k PI3K/Akt Pathway (Metabolism, Survival) cluster_mapk MAPK Pathway (Proliferation, Growth) IR Insulin Receptor (IR) IGF-1 Receptor (IGF-1R) IRS1 IRS-1 IR->IRS1 Activates via Tyrosine Phosphorylation PI3K PI3K IRS1->PI3K Grb2 Grb2/Sos IRS1->Grb2 Inhibitor IRS-1 Inhibitor Inhibitor->IRS1 Blocks Function Akt Akt/PKB PI3K->Akt Metabolism Glucose Uptake Glycogen Synthesis Akt->Metabolism Survival Inhibition of Apoptosis Akt->Survival Ras Ras Grb2->Ras MAPK MAPK (ERK1/2) Ras->MAPK Proliferation Gene Expression Cell Proliferation MAPK->Proliferation

Caption: Simplified IRS-1 signaling pathway showing the point of intervention for an IRS-1 inhibitor.

References

Techniques for Measuring IRS-1 Phosphorylation Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin Receptor Substrate 1 (IRS-1) is a critical intracellular signaling molecule that plays a central role in the insulin signaling pathway.[1][2] Upon insulin binding to its receptor, IRS-1 becomes phosphorylated on multiple tyrosine residues, creating docking sites for various downstream effector proteins that regulate glucose uptake, glycogen synthesis, and cell growth.[1][3] However, IRS-1 is also subject to negative regulation through serine/threonine phosphorylation, which can attenuate insulin signaling and lead to insulin resistance, a hallmark of type 2 diabetes.[4][5] Therefore, the modulation of IRS-1 phosphorylation, particularly the inhibition of inhibitory serine/threonine phosphorylation, is a key area of research for the development of novel therapeutics for metabolic diseases.

These application notes provide detailed protocols for several common techniques used to measure the inhibition of IRS-1 phosphorylation, including Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry, and Proximity Ligation Assay (PLA).

IRS-1 Signaling Pathway

The insulin signaling cascade initiated by the insulin receptor leads to the tyrosine phosphorylation of IRS-1, which in turn activates downstream pathways like the PI3K/Akt and MAPK pathways. Conversely, several kinases can phosphorylate IRS-1 on serine/threonine residues, leading to the inhibition of insulin signaling.

IRS1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin Receptor Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 phosphorylates (Tyr) Insulin Insulin Insulin->Insulin Receptor binds p-IRS-1 (Tyr) IRS-1-pY IRS-1->p-IRS-1 (Tyr) p-IRS-1 (Ser/Thr) IRS-1-pS/T IRS-1->p-IRS-1 (Ser/Thr) PI3K PI3K p-IRS-1 (Tyr)->PI3K activates Akt Akt PI3K->Akt activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation promotes Inhibitory Kinases e.g., JNK, IKK, S6K Inhibitory Kinases->IRS-1 phosphorylates (Ser/Thr) p-IRS-1 (Ser/Thr)->p-IRS-1 (Tyr) inhibits

Caption: IRS-1 Signaling Pathway.

Quantitative Data on IRS-1 Phosphorylation Inhibition

The following table summarizes the inhibitory effects of various compounds on IRS-1 phosphorylation at specific serine sites, which are often associated with insulin resistance.

Inhibitor CompoundTarget KinasePhosphorylation Site InhibitedCell LineIC50 / % InhibitionReference
Pyrido[2,3-d]pyrimidin-7-one derivativesJNKSer307HEK293Not specified, shown to prevent phosphorylation[6]
15-deoxy-prostaglandin J2IKKSer312-Significantly reduced phosphorylation[7]
WortmanninPI3K(Upstream of IRS-1 Ser phosphorylation)Fao or CHO-T cells100 nM showed effect on Tyr phosphorylation[8]
PD-98059MEK(Upstream of IRS-1 Ser phosphorylation)Fao or CHO-T cells25 µM showed effect on Tyr phosphorylation[8]
SB-202190p38 MAPK(Upstream of IRS-1 Ser phosphorylation)Fao or CHO-T cells10 µM showed effect on Tyr phosphorylation[8]
Go-6976PKC(Upstream of IRS-1 Ser phosphorylation)Fao or CHO-T cells8 nM showed effect on Tyr phosphorylation[8]
GF-109203XPKC(Upstream of IRS-1 Ser phosphorylation)Fao or CHO-T cells50 nM showed effect on Tyr phosphorylation[8]
PF-670462CK1δNot specified for IRS-1-IC50 in nM range for kinase[9]
Liu-20CK1δNot specified for IRS-1-IC50 in nM range for kinase[9]
PF-4800567CK1εNot specified for IRS-1-IC50 in nM range for kinase[9]

Experimental Protocols

Western Blotting for Phosphorylated IRS-1

Western blotting is a widely used technique to detect and quantify the phosphorylation status of IRS-1 at specific sites.[10]

Experimental Workflow:

Western_Blot_Workflow Cell_Lysis 1. Cell Lysis (with phosphatase inhibitors) Protein_Quantification 2. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 3. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 4. Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 5. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-phospho-IRS-1) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

Caption: Western Blot Workflow.

Protocol:

  • Cell Lysis:

    • Treat cells with inhibitors and/or stimulants (e.g., insulin) as required.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto a 7.5% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[11]

  • Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated IRS-1 site of interest (e.g., anti-phospho-IRS-1 Ser307) overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.[11]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. Recommended dilutions are typically 1:5000.[11]

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify band intensities using densitometry software. Normalize the phosphorylated IRS-1 signal to the total IRS-1 signal from a stripped and re-probed blot or a parallel blot.

Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphorylated IRS-1

ELISA is a plate-based assay that provides a quantitative measurement of phosphorylated IRS-1.[12][13][14]

Experimental Workflow:

ELISA_Workflow Coat_Plate 1. Coat Plate with Capture Antibody Block 2. Block Wells Coat_Plate->Block Add_Sample 3. Add Cell Lysate Block->Add_Sample Add_Detection_Ab 4. Add Detection Antibody (anti-phospho-IRS-1) Add_Sample->Add_Detection_Ab Add_Secondary_Ab 5. Add HRP-conjugated Secondary Antibody Add_Detection_Ab->Add_Secondary_Ab Add_Substrate 6. Add TMB Substrate Add_Secondary_Ab->Add_Substrate Stop_Reaction 7. Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance 8. Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: ELISA Workflow.

Protocol:

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody against total IRS-1 overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[15]

  • Sample Addition:

    • Prepare cell lysates as described for Western blotting.

    • Add 100 µL of standards and diluted cell lysates to the wells and incubate for 2 hours at room temperature.[16]

  • Detection Antibody:

    • Wash the wells.

    • Add a detection antibody specific for the phosphorylated IRS-1 site of interest and incubate for 1-2 hours at room temperature.[15]

  • Secondary Antibody:

    • Wash the wells.

    • Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[12]

  • Signal Development:

    • Wash the wells.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[12][16]

  • Stop Reaction:

    • Add 50-100 µL of stop solution (e.g., 2N H₂SO₄).[15]

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve and determine the concentration of phosphorylated IRS-1 in the samples. Normalize to total IRS-1 levels determined from a parallel ELISA.

Mass Spectrometry for IRS-1 Phosphorylation Site Analysis

Mass spectrometry (MS) is a powerful tool for identifying and quantifying specific phosphorylation sites on IRS-1.[17][18][19]

Experimental Workflow:

MS_Workflow IP 1. Immunoprecipitation of IRS-1 SDS_PAGE 2. SDS-PAGE and In-gel Digestion (Trypsin) IP->SDS_PAGE LC 3. Liquid Chromatography (LC) SDS_PAGE->LC MS 4. Mass Spectrometry (MS) LC->MS MS_MS 5. Tandem MS (MS/MS) MS->MS_MS Data_Analysis 6. Database Searching and Quantification MS_MS->Data_Analysis

Caption: Mass Spectrometry Workflow.

Protocol:

  • Immunoprecipitation:

    • Immunoprecipitate IRS-1 from cell lysates using an anti-IRS-1 antibody.[19]

  • SDS-PAGE and In-Gel Digestion:

    • Run the immunoprecipitated sample on an SDS-PAGE gel.

    • Stain the gel with Coomassie blue and excise the band corresponding to IRS-1.[18]

    • Perform in-gel digestion with trypsin overnight.

  • LC-MS/MS Analysis:

    • Extract the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

  • Data Analysis:

    • Use database search algorithms (e.g., SEQUEST, Mascot) to identify the peptides and their phosphorylation sites.[20]

    • Quantify the relative abundance of phosphopeptides by comparing the peak areas of the extracted ion chromatograms between different samples.[17]

Proximity Ligation Assay (PLA) for IRS-1 Interactions and Phosphorylation

PLA is a technique that allows for the in situ detection of protein-protein interactions and post-translational modifications with high specificity and sensitivity.[21][22][23] It can be used to visualize the interaction between IRS-1 and kinases or phosphatases, or to detect phosphorylated IRS-1 directly.

Experimental Workflow:

PLA_Workflow Fix_Perm 1. Fix and Permeabilize Cells Primary_Ab 2. Primary Antibody Incubation Fix_Perm->Primary_Ab PLA_Probes 3. PLA Probe (Secondary Ab-Oligo) Incubation Primary_Ab->PLA_Probes Ligation 4. Ligation PLA_Probes->Ligation Amplification 5. Rolling Circle Amplification Ligation->Amplification Detection 6. Hybridization with Fluorescent Probes Amplification->Detection Imaging 7. Fluorescence Microscopy Detection->Imaging Analysis 8. Image Analysis Imaging->Analysis

Caption: Proximity Ligation Assay Workflow.

Protocol:

  • Cell Preparation:

    • Grow cells on coverslips and treat with inhibitors/stimulants as required.

    • Fix cells with 4% paraformaldehyde and permeabilize with Triton X-100 or methanol.[22]

  • Antibody Incubation:

    • Incubate with two primary antibodies raised in different species. For detecting phosphorylation, one antibody targets total IRS-1 and the other targets the specific phosphoserine/threonine site. For protein interactions, each antibody targets one of the interacting proteins.[22]

  • PLA Probe Incubation:

    • Incubate with secondary antibodies conjugated to oligonucleotides (PLA probes) that will bind to the primary antibodies.[23]

  • Ligation and Amplification:

    • If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.[24]

    • Amplify the circular DNA via rolling circle amplification.[22]

  • Detection:

    • Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

  • Imaging and Analysis:

    • Visualize the fluorescent signals as distinct spots using a fluorescence microscope.

    • Quantify the number of spots per cell to measure the extent of phosphorylation or interaction.

References

Application of IRS-1 Inhibitors in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Insulin Receptor Substrate 1 (IRS-1) inhibitors in cancer cell line research. The content details the mechanism of action of two prominent IRS-1 inhibitors, NT157 and BMS-536924, summarizes their anti-proliferative effects, and provides detailed protocols for key experimental assays.

Introduction to IRS-1 in Cancer

Insulin Receptor Substrate 1 (IRS-1) is a key intracellular adaptor protein that mediates signaling from the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R).[1] Upon activation by insulin or IGF-1, IRS-1 becomes tyrosine phosphorylated, creating docking sites for various downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K) and Grb2.[2] This initiates cascades such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, growth, survival, and metabolism.[1][3] In many cancers, the IRS-1 signaling pathway is dysregulated, contributing to uncontrolled cell growth and survival.[1] Therefore, inhibiting IRS-1 has emerged as a promising therapeutic strategy in oncology.[1]

Featured IRS-1 Inhibitors

This document focuses on two well-characterized small molecule inhibitors of IRS-1 signaling:

  • NT157: A tyrphostin derivative that indirectly targets IRS-1 by inducing its serine phosphorylation, leading to its subsequent degradation.[4][5] This effectively uncouples the IGF-1R and IR from their downstream signaling pathways.[4]

  • BMS-536924: A dual inhibitor of the IGF-1R and IR kinase activity.[6][7] By blocking the upstream kinases, it prevents the tyrosine phosphorylation and activation of IRS-1.[8]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of NT157 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
MG-63Osteosarcoma~0.3 - 0.872
OS-19Osteosarcoma~0.3 - 0.872
U-2OSOsteosarcoma~0.3 - 0.872
JurkatT-cell Acute Lymphoblastic Leukemia0.372
MOLT4T-cell Acute Lymphoblastic Leukemia0.972
NamalwaB-cell Lymphoma (Burkitt's)1.872
RajiB-cell Lymphoma (Burkitt's)1.972

Data summarized from preclinical studies.[9][10]

Table 2: In Vitro Anti-proliferative Activity of BMS-536924 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
Rh41Rhabdomyosarcoma0.069Not Specified
Rh36Rhabdomyosarcoma1.6Not Specified
M059KGlioblastomaNot Specified (sensitive)72
U87MGGlioblastomaNot Specified (sensitive)72
CD8-IGF-IR-MCF10ABreast Cancer (engineered)0.4824
HL-60Acute Myeloid Leukemia0.34Not Specified (colony formation)
U937Histiocytic Lymphoma<0.08Not Specified (colony formation)

Data summarized from preclinical studies.[7][8][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

IRS1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IGF1R IGF-1R / IR IRS1 IRS-1 IGF1R->IRS1 Activates PI3K PI3K IRS1->PI3K Recruits & Activates Grb2 Grb2/Sos IRS1->Grb2 Recruits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified IRS-1 Signaling Pathway in Cancer.

NT157_Mechanism NT157 NT157 IGF1R IGF-1R / IR NT157->IGF1R Binds allosterically SerineKinases Serine Kinases (e.g., JNK, ERK) IGF1R->SerineKinases Activates IRS1 IRS-1 Proteasome Proteasomal Degradation IRS1->Proteasome Targeted for Signaling Downstream Signaling IRS1->Signaling Blocked SerineKinases->IRS1 Phosphorylates (Ser636/639)

Caption: Mechanism of Action of NT157.

BMS536924_Mechanism BMS536924 BMS-536924 IGF1R IGF-1R / IR BMS536924->IGF1R Inhibits Kinase Activity IRS1 IRS-1 IGF1R->IRS1 Activation Blocked Signaling Downstream Signaling IRS1->Signaling Blocked

Caption: Mechanism of Action of BMS-536924.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Molecular Analysis cluster_3 Phase 4: Data Analysis A Seed Cancer Cells B Incubate (24h) A->B C Treat with IRS-1 Inhibitor (Dose-Response) B->C D Incubate (24-72h) C->D E Cell Viability Assay (MTT) D->E F Apoptosis Assay (Annexin V) D->F G Protein Extraction D->G J Calculate IC50 E->J K Quantify Apoptosis F->K H Western Blot for IRS-1 & p-IRS-1 G->H I Western Blot for Downstream Targets G->I L Analyze Protein Expression H->L I->L

Caption: General Experimental Workflow for Evaluating IRS-1 Inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of IRS-1 inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • IRS-1 inhibitor (e.g., NT157, BMS-536924)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment: Prepare serial dilutions of the IRS-1 inhibitor in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by IRS-1 inhibitors.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • IRS-1 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IRS-1 inhibitor at the desired concentration for the specified time. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis of IRS-1 and Phospho-IRS-1

This protocol is for detecting the expression and phosphorylation status of IRS-1 and its downstream targets.

Materials:

  • Cancer cell line of interest

  • IRS-1 inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-IRS-1, anti-phospho-IRS-1 (Ser636/639), anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the IRS-1 inhibitor. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IRS1 Ser636/Ser639 at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[13][14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total IRS-1 or other proteins to normalize the data.

References

Troubleshooting & Optimization

Overcoming challenges in delivering IRS 19 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRS 19 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an immunomodulatory agent composed of a lysate of 19 different bacteria commonly associated with respiratory tract infections. It is designed to stimulate the mucosal immune system, primarily administered as a nasal spray in clinical settings to prevent respiratory infections. In animal studies, it is used to investigate mechanisms of mucosal immunity and as a potential radioprotective or anti-inflammatory agent.

Q2: What is the primary route of administration for this compound in animal studies?

A2: The most clinically relevant route is intranasal (i.n.) administration, as it mimics the intended human use and targets the respiratory mucosal immune system.[1][2] However, depending on the experimental goals, other routes like intraperitoneal (i.p.) injection have also been used to study its systemic effects.

Q3: What are the expected immunological effects of this compound in animal models?

A3: this compound is expected to induce a local and systemic immune response. This includes the activation of innate immune cells like macrophages and dendritic cells, induction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and modulation of T-helper cell responses (Th1/Th17).[3] Studies have shown it can accelerate the recovery of leukocytes and platelets after irradiation and suppress inflammation in certain models.

Q4: Are there any known adverse effects of this compound in animals?

A4: While generally used to produce a controlled immunostimulatory effect, high doses or inappropriate timing of administration can lead to excessive inflammation. For instance, in a study with beef calves, a bacterial lysate administered during a high-risk period exacerbated respiratory disease.[4][5] Researchers should carefully monitor animals for signs of respiratory distress, systemic inflammation (e.g., weight loss, fever), or localized irritation.

Q5: How should this compound be prepared for administration?

A5: this compound is typically supplied as a liquid suspension. For intranasal administration, it can often be used directly. For other routes or if dilution is required, sterile, isotonic, and pH-neutral vehicles such as phosphate-buffered saline (PBS) or 0.9% saline are recommended to maintain stability and minimize irritation.[6] It is crucial to ensure the formulation remains a homogenous suspension before and during administration.

Troubleshooting Guides

Issue 1: High Variability or Lack of Response in Experimental Results
Potential Cause Troubleshooting Step Rationale
Inconsistent Administration Technique Refine and standardize the administration protocol (e.g., intranasal volume, animal restraint). Ensure all personnel are thoroughly trained.Intranasal delivery requires precision; incorrect placement can lead to ingestion instead of inhalation, altering the immune response.
Improper Formulation/Vehicle Ensure this compound is properly suspended before each administration. Verify that the chosen vehicle (e.g., PBS) is sterile and does not inactivate the lysate.Aggregation of the lysate can lead to inconsistent dosing. Non-optimal vehicles can affect the stability and bioavailability of the biological components.[6]
Animal-Specific Factors Ensure use of a consistent and appropriate animal model (strain, age, sex). Check the health status of animals before the experiment.The immune response can vary significantly between different mouse or rat strains. Underlying health issues can confound immunological readouts.
Timing of Analysis Perform time-course studies to identify the peak response time for your specific endpoints (e.g., cytokine expression, cell infiltration).The kinetics of the immune response are dynamic. Measuring too early or too late may miss the desired effect.
Issue 2: Adverse Events or Animal Welfare Concerns
Potential Cause Troubleshooting Step Rationale
Excessive Inflammatory Response Conduct a dose-response study to determine the optimal dose that provides an immunostimulatory effect without excessive toxicity.[7]Bacterial lysates are potent immune activators. The dose required for a therapeutic or investigative effect may be close to one that causes adverse inflammation.
Irritation from Administration For intranasal delivery, ensure the volume per nostril is appropriate for the animal's size (e.g., 5-10 µL for a mouse) and administered slowly to allow for inhalation.[8][9]Large volumes can cause fluid to enter the lungs, leading to distress or injury. Rapid administration can cause irritation.
Contamination of the Lysate Use aseptic techniques for all preparation and administration steps. Ensure the stock solution is stored correctly and has not expired.Contamination with other microbes can lead to an uncontrolled and unpredictable immune response, causing severe adverse effects.
Vehicle-Related Toxicity If using a vehicle other than saline/PBS, run a vehicle-only control group to assess for any inherent toxicity or inflammatory effects of the vehicle itself.[10][11]Some solvents or excipients can cause local or systemic toxicity that can be mistaken for a drug effect.

Data Presentation: Representative Effects of Bacterial Lysates in Animal Models

The following tables summarize quantitative data from studies using OM-85, a bacterial lysate with a similar mechanism of action to this compound, to provide an expected range of effects.

Table 1: Effect of Intranasal Bacterial Lysate on Bronchoalveolar Lavage Fluid (BALF) Cell Counts in a Mouse Asthma Model

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁵)Lymphocytes (x10⁵)
Saline Control1.1 ± 0.11.0 ± 0.10.01 ± 0.010.02 ± 0.010.08 ± 0.01
Allergen (OVA)6.5 ± 0.81.5 ± 0.24.0 ± 0.60.3 ± 0.10.7 ± 0.1
Allergen + Lysate2.0 ± 0.31.4 ± 0.20.5 ± 0.2 0.1 ± 0.050.2 ± 0.05
Data are presented as mean ± SEM. Based on representative data from studies investigating OM-85 in OVA-sensitized mice.[7] The primary effect is a significant reduction in allergen-induced eosinophil infiltration.

Table 2: Effect of Bacterial Lysate on Lung Cytokine mRNA Expression in a Mouse Asthma Model

Treatment GroupIl5 (fold change)Il13 (fold change)Ifng (fold change)
Allergen (OVA)15.0 ± 2.525.0 ± 4.01.2 ± 0.3
Allergen + Lysate4.0 ± 1.0 8.0 ± 2.0 1.5 ± 0.4
Data are presented as mean ± SEM relative to saline controls. Based on representative data showing suppression of Th2 cytokines (IL-5, IL-13) by OM-85.[7]

Experimental Protocols

Protocol 1: Intranasal Administration of this compound in Mice

Objective: To deliver a precise dose of this compound to the nasal mucosa to stimulate a respiratory immune response.

Materials:

  • This compound solution

  • Sterile PBS or 0.9% saline (if dilution is needed)

  • Micropipette and sterile tips (P10 or P20 size)

  • Anesthetic (e.g., isoflurane with vaporizer)

  • Mouse restraint device (optional, for unanesthetized animals)

Procedure:

  • Animal Preparation: Anesthetize the mouse lightly with isoflurane until respiration is slow and regular, but reflexes are still present. Alternatively, for conscious administration, restrain the mouse securely to prevent head movement.

  • Dose Preparation: Gently mix the this compound solution to ensure a uniform suspension. Draw up the desired volume (typically 10-20 µL total for an adult mouse).

  • Administration:

    • Position the anesthetized mouse in a supine position with its head tilted back slightly.

    • Using a micropipette, slowly dispense half of the total volume (e.g., 5-10 µL) as a small droplet onto the opening of one nostril.

    • Allow the mouse to inhale the droplet naturally. Do not inject the fluid forcefully.

    • Repeat the process for the other nostril with the remaining volume.

  • Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia. Ensure it returns to normal breathing and activity.

Protocol 2: Collection and Analysis of Bronchoalveolar Lavage Fluid (BALF)

Objective: To collect cells and fluid from the airways for analysis of cellular infiltration and cytokine levels.

Materials:

  • Terminally anesthetized mouse

  • Tracheal cannula (e.g., 20-22 gauge)

  • Suture thread

  • Syringe (1 mL) filled with cold, sterile PBS (~0.8-1.0 mL)

  • 15 mL conical tube on ice

  • Centrifuge

Procedure:

  • Tracheal Cannulation: Euthanize the mouse via an approved method. Make a midline incision in the neck to expose the trachea. Carefully insert a cannula into the trachea and secure it with a suture.

  • Lavage:

    • Gently instill 0.8-1.0 mL of cold PBS into the lungs via the cannula.

    • Slowly aspirate the fluid back into the syringe. The recovered volume should be ~70-90% of the instilled volume.

    • Transfer the recovered BALF into a conical tube on ice.

    • Repeat the wash-aspirate cycle 2-3 times with fresh PBS, pooling the fluid.

  • Cell Pellet and Supernatant Separation:

    • Centrifuge the pooled BALF at 400 x g for 7 minutes at 4°C.[12]

    • Carefully collect the supernatant and store it at -80°C for cytokine analysis (e.g., ELISA, Luminex).

    • Resuspend the cell pellet in an appropriate buffer (e.g., PBS or FACS buffer).

  • Cell Analysis:

    • Perform a total cell count using a hemocytometer or automated cell counter.

    • Prepare slides using a cytocentrifuge (Cytospin) and perform a differential cell count (e.g., macrophages, neutrophils, eosinophils, lymphocytes) using a stain like Diff-Quik.[4]

    • Alternatively, perform flow cytometry for detailed immune cell phenotyping.[12][13]

Visualizations

Signaling_Pathway Fig. 1: Proposed this compound Signaling Pathway cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell T-Cell Differentiation IRS19 This compound (Bacterial PAMPs) TLR TLR2 / TLR4 IRS19->TLR Binds MyD88 MyD88 TLR->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Upregulates Transcription NaiveT Naive T-Cell Cytokines->NaiveT Primes Th1 Th1 Cell (IFN-γ) NaiveT->Th1 Th17 Th17 Cell (IL-17) NaiveT->Th17 Th1_Effect Cell-Mediated Immunity Th1->Th1_Effect Th17_Effect Neutrophil Recruitment Th17->Th17_Effect

Fig. 1: Proposed this compound Signaling Pathway

Experimental_Workflow Fig. 2: Experimental Workflow for this compound Study cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Challenge cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (1 week) randomize Randomize into Groups (e.g., Control, this compound) acclimatize->randomize treatment Intranasal this compound Administration (e.g., Daily for 5 days) randomize->treatment challenge Respiratory Challenge (e.g., Allergen or Pathogen) treatment->challenge euthanize Euthanasia & Sample Collection (24-72h post-challenge) challenge->euthanize balf Bronchoalveolar Lavage (BALF) euthanize->balf tissue Lung Tissue Collection euthanize->tissue serum Blood/Serum Collection euthanize->serum balf_analysis Cell Counts & Cytokine Analysis balf->balf_analysis tissue_analysis Histology & Gene Expression tissue->tissue_analysis serum_analysis Antibody Titer Analysis serum->serum_analysis

Fig. 2: Experimental Workflow for this compound Study

Troubleshooting_Logic Fig. 3: Troubleshooting Inconsistent Results start Inconsistent or No Effect Observed check_admin Was administration protocol followed precisely? start->check_admin check_prep Was this compound preparation (suspension, vehicle) correct? check_admin->check_prep Yes retrain Retrain Personnel & Standardize Technique check_admin->retrain No check_model Is the animal model (strain, health) appropriate? check_prep->check_model Yes review_prep Review Formulation & Vehicle Selection check_prep->review_prep No check_timing Was the analysis timing optimal? check_model->check_timing Yes review_model Review Animal Model & Health Screening check_model->review_model No consider_other Consider other variables: - Assay sensitivity - Reagent quality check_timing->consider_other Yes run_timecourse Perform Time-Course Experiment check_timing->run_timecourse No

Fig. 3: Troubleshooting Inconsistent Results

References

How to improve the stability of IRS 19 formulation for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of IRS 19, a bacterial lysate formulation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is an immunostimulatory nasal spray composed of a mixture of bacterial lysates. The active ingredients are fragments of several bacterial species, including various strains of Streptococcus pneumoniae, Haemophilus influenzae, Klebsiella pneumoniae, and Staphylococcus aureus, among others. These lysates act as pathogen-associated molecular patterns (PAMPs) that stimulate the mucosal immune system. The formulation is an aqueous solution containing excipients such as glycine and a preservative.

Q2: What are the main factors that can affect the stability of our this compound formulation during research?

The stability of a bacterial lysate formulation like this compound is primarily influenced by several factors:

  • Temperature: Both high temperatures and repeated freeze-thaw cycles can lead to the degradation and aggregation of the protein and lipopolysaccharide components of the lysate, resulting in a loss of biological activity.

  • pH: The pH of the formulation is critical. Deviations from the optimal pH range can cause denaturation and precipitation of the lysate components.

  • Oxidation: Exposure to oxygen can lead to the oxidation of sensitive amino acid residues in the protein antigens, altering their structure and function.

  • Microbial Contamination: Although it contains a preservative, improper handling can introduce microbial contamination, which can degrade the active components.

  • Light Exposure: Prolonged exposure to light, particularly UV light, can contribute to the degradation of the biological macromolecules in the lysate.

Q3: How should I store my this compound research formulation to ensure maximum stability?

For optimal stability, this compound formulations should be stored under controlled conditions. For long-term storage, it is recommended to store the lysate at -20°C or -80°C. To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot the formulation into single-use volumes before freezing. For short-term use, refrigeration at 2-8°C is suitable. Always protect the formulation from light by using amber vials or storing it in the dark.

Troubleshooting Guide

Issue 1: We are observing a decrease in the immunostimulatory activity of our this compound formulation over time. What could be the cause and how can we mitigate this?

A decrease in biological activity is often due to the degradation or aggregation of the active bacterial lysate components.

  • Possible Causes:

    • Improper Storage Temperature: Storing the formulation at room temperature or undergoing multiple freeze-thaw cycles can denature the protein antigens.

    • Suboptimal pH: The pH of your formulation may have shifted, leading to protein instability.

    • Oxidation: The formulation may have been exposed to excessive oxygen.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the formulation is consistently stored at the recommended temperature (frozen for long-term, refrigerated for short-term). Use a calibrated thermometer to monitor storage units.

    • Aliquot Samples: Prepare single-use aliquots from a stock solution to minimize freeze-thaw cycles.

    • Check pH: Measure the pH of the formulation. If it has deviated from the optimal range (typically near neutral), consider re-buffering the solution.

    • Inert Gas Overlay: For sensitive formulations, consider purging the headspace of the storage vial with an inert gas like nitrogen or argon to minimize oxidation.

Issue 2: We are seeing precipitation or aggregation in our this compound formulation. How can we prevent this?

Precipitation and aggregation are signs of physical instability, which can lead to a loss of activity and potential immunogenicity issues.

  • Possible Causes:

    • Temperature Fluctuations: Freeze-thaw cycles are a major contributor to protein aggregation.

    • pH Shift: A change in pH can alter the surface charge of the lysate components, leading to aggregation.

    • Incompatible Excipients: The buffers or other excipients in your formulation may not be optimal for stabilizing the lysate.

  • Troubleshooting Steps:

    • Optimize Excipients: Consider the addition of stabilizing excipients. Sugars like sucrose or trehalose can act as cryoprotectants, while non-ionic surfactants like polysorbates can prevent surface-induced aggregation. Amino acids such as glycine or arginine can also help to stabilize the formulation.

    • Buffer Optimization: Experiment with different buffer systems (e.g., phosphate, citrate) to find the one that provides the best stability at the optimal pH.

    • Controlled Freezing and Thawing: When freezing, flash-freeze the aliquots in liquid nitrogen to minimize the formation of large ice crystals. When thawing, do so rapidly in a water bath at room temperature.

Data Presentation

The following table provides an illustrative example of how to present quantitative stability data for a bacterial lysate formulation. Please note that this is a template, and specific data for this compound should be generated through dedicated stability studies.

ParameterStorage ConditionInitial1 Month3 Months6 Months
Appearance 2-8°CClear, colorless liquidClear, colorless liquidClear, colorless liquidSlight opalescence
25°C / 60% RHClear, colorless liquidSlight opalescenceOpalescent with some precipitateSignificant precipitate
pH 2-8°C7.27.17.17.0
25°C / 60% RH7.27.06.86.5
Biological Activity (%) *2-8°C100%98%95%92%
25°C / 60% RH100%85%65%40%
Total Protein (mg/mL) 2-8°C1.01.00.990.98
25°C / 60% RH1.00.950.850.70

*Biological activity can be assessed by an in vitro assay, such as measuring cytokine secretion from immune cells stimulated with the lysate.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to rapidly assess the stability of a new this compound formulation under stressed conditions.

  • Sample Preparation: Prepare multiple aliquots of the this compound formulation in the final proposed container closure system.

  • Storage Conditions: Place the samples in stability chambers set to accelerated conditions, such as 25°C/60% RH and 40°C/75% RH. Also, include a control set at the recommended long-term storage condition (e.g., -20°C or 2-8°C).

  • Time Points: Pull samples at predetermined time points (e.g., initial, 1, 3, and 6 months).

  • Analytical Testing: At each time point, perform a battery of tests to assess stability. These should include:

    • Visual Inspection: Check for changes in color, clarity, and the presence of particulates.

    • pH Measurement: Determine the pH of the formulation.

    • Size Exclusion Chromatography (SEC-HPLC): To detect and quantify aggregates.

    • SDS-PAGE: To assess the integrity of the protein components.

    • Biological Activity Assay: An in vitro cell-based assay to measure the immunostimulatory activity (e.g., cytokine ELISA after stimulating macrophages).

  • Data Analysis: Analyze the data to identify degradation trends and predict the long-term stability of the formulation.

Mandatory Visualization

Signaling Pathways

Bacterial lysates, such as this compound, contain a variety of PAMPs that are recognized by Toll-like receptors (TLRs) on immune cells in the nasal mucosa. This recognition triggers intracellular signaling cascades that lead to an innate immune response.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PAMPs Bacterial Lysate (PAMPs) TLR Toll-like Receptor (TLR) PAMPs->TLR Binding MyD88 MyD88 TLR->MyD88 Recruitment IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 Activation AP1->Nucleus Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Transcription

Caption: TLR signaling pathway activated by bacterial lysates.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a new this compound formulation.

Stability_Workflow cluster_prep Formulation & Preparation cluster_storage Stability Storage cluster_testing Analytical Testing at Time Points (T=0, 1, 3, 6... months) cluster_analysis Data Analysis & Reporting Formulation Develop this compound Formulation (Buffer, Excipients) Aliquoting Aliquot into Final Container Closure Formulation->Aliquoting LongTerm Long-Term (e.g., 2-8°C) Aliquoting->LongTerm Accelerated Accelerated (e.g., 25°C/60%RH) Aliquoting->Accelerated Stressed Stressed (e.g., 40°C/75%RH, Light Exposure, Freeze-Thaw) Aliquoting->Stressed Visual Visual Inspection LongTerm->Visual pH pH Measurement Accelerated->pH HPLC SEC-HPLC (Aggregation) Stressed->HPLC SDS_PAGE SDS-PAGE (Integrity) Activity Biological Activity (Cell-based Assay) Analysis Analyze Degradation Kinetics & Predict Shelf-life Activity->Analysis Report Generate Stability Report Analysis->Report

Caption: Experimental workflow for this compound formulation stability testing.

Troubleshooting inconsistent results with IRS 19 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: IRS-19 is an immunomodulatory nasal spray composed of bacterial lysates. The information provided here is intended for research applications and is based on publicly available data and general knowledge of bacterial lysate immunomodulators. Researchers should always consult product-specific documentation and validate protocols for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is IRS-19 and what is its intended mechanism of action?

A1: IRS-19 is a topical immunomodulatory treatment delivered as a nasal spray. It is composed of a mixture of bacterial lysates from various pathogens commonly associated with respiratory infections.[1] The proposed mechanism of action involves the stimulation of a local immune response in the nasal mucosa upon administration. The bacterial lysates are thought to mimic a natural infection, leading to an increase in the production of secretory immunoglobulins (IgA), which can prevent the attachment and proliferation of pathogens.[1][2] Additionally, IRS-19 is suggested to enhance non-specific immunity by increasing the phagocytic activity of macrophages and the concentration of lysozyme in nasal secretions.[2][3]

Q2: What are the bacterial components of IRS-19?

A2: IRS-19 contains lysates from the following bacteria: Streptococcus pneumoniae, Klebsiella pneumoniae, Moraxella catarrhalis, Haemophilus influenzae, Streptococcus pyogenes, Acinetobacter species, Neisseria species, Enterococcus species, and Staphylococcus aureus.[1]

Q3: What are the potential applications of IRS-19 in a research context?

A3: In a research setting, IRS-19 can be used to study the effects of a polymicrobial lysate on the innate and adaptive immune responses of the respiratory mucosa. It can be a tool to investigate the mechanisms of trained immunity, mucosal antibody production, and the modulation of immune cell populations in vitro and in vivo.

Q4: Are there any known contraindications for the use of IRS-19 in research models?

A4: While specific research-related contraindications are not widely published, clinical information suggests that IRS-19 should not be used in subjects with autoimmune pathologies or known hypersensitivity to any of its components.[1] Researchers should consider these factors when designing animal studies or in vitro experiments with cells from donors with autoimmune conditions.

Troubleshooting Guide

Issue 1: High variability in in vitro cell activation assays.

  • Question: We are observing significant well-to-well and experiment-to-experiment variability in cytokine production and cell surface marker expression when stimulating peripheral blood mononuclear cells (PBMCs) with IRS-19. What could be the cause?

  • Answer:

    • Batch-to-Batch Variation: Bacterial lysates are complex biological mixtures, and there can be inherent variability between different manufacturing lots. It is crucial to qualify each new lot of IRS-19 by performing a dose-response curve with a standardized cell source and comparing the results to a previously established baseline.

    • Donor Variability: Primary human cells, such as PBMCs, exhibit significant donor-to-donor variability in their response to immune stimuli. To mitigate this, it is recommended to use a panel of multiple healthy donors for key experiments.

    • Inconsistent Lysate Preparation: Ensure the IRS-19 solution is well-mixed before each use. The bacterial components may settle over time. Avoid repeated freeze-thaw cycles, which can degrade the protein components of the lysate.

    • Cell Viability and Density: Ensure consistent cell viability (ideally >95%) and plating density across all wells. Variations in cell number will directly impact the magnitude of the response.

Issue 2: Unexpected cytotoxicity observed in cell culture.

  • Question: At what should be a stimulatory concentration, we are seeing a significant decrease in cell viability in our cultures treated with IRS-19. Why might this be happening?

  • Answer:

    • High Concentration: While intended to be immunostimulatory, high concentrations of bacterial lysates can be cytotoxic. It is essential to perform a dose-response experiment to determine the optimal concentration that induces a robust immune response with minimal cell death.

    • Endotoxin Contamination: Bacterial lysates inherently contain pathogen-associated molecular patterns (PAMPs), including endotoxins (lipopolysaccharide or LPS) from Gram-negative bacteria. While these are part of the immunomodulatory activity, excessive levels can lead to overstimulation and cell death, particularly in sensitive cell types. Consider quantifying the endotoxin level in your IRS-19 stock if possible.

    • Contamination of Cell Culture: Rule out microbial contamination of your cell cultures, which can cause rapid cell death and can be mistaken for treatment-induced cytotoxicity.

Issue 3: Inconsistent or weak antibody response in vivo (animal models).

  • Question: We are not observing a consistent increase in specific IgA in the nasal washes of mice treated with IRS-19. What could be the issue?

  • Answer:

    • Dosing and Administration Technique: The method of intranasal administration is critical. Ensure a consistent volume is delivered to the nasal cavity and that the animal does not immediately sneeze out the administered dose. The dosing frequency and duration may also need to be optimized for the specific animal model.

    • Timing of Sample Collection: The kinetics of the mucosal antibody response can vary. It is advisable to perform a time-course study to determine the peak of the IgA response after the initiation of treatment.

    • Animal Strain and Health Status: The genetic background and baseline immune status of the animal model can influence the magnitude of the immune response. Ensure that the animals are healthy and free from underlying infections that could affect the experimental outcomes.

Data Presentation

Table 1: Illustrative Dose-Response of Human PBMCs to IRS-19 Treatment

IRS-19 DilutionTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)Cell Viability (%)
Untreated Control50 ± 1580 ± 2025 ± 1098 ± 2
1:10001500 ± 2502500 ± 400300 ± 5095 ± 3
1:5002800 ± 3504800 ± 500650 ± 8092 ± 4
1:1004500 ± 5008200 ± 7001200 ± 15085 ± 5
1:10>10000>15000>200060 ± 8

Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results will vary depending on the experimental conditions and donor cells.

Table 2: Clinical Study Outcomes of IRS-19 Treatment in Patients with Chronic Bronchitis

ParameterBefore Treatment (Mean ± SD)After 2 Months of Treatment (Mean ± SD)p-value
Polymorphonuclear Leukocytes (cells/mL)4460 ± 396010490 ± 10950< 0.02
Myeloperoxidase ActivityBaseline2.6-fold increase< 0.001
H2O2 ConcentrationBaseline1.4-fold increase< 0.001

Adapted from a study on the effect of IRS-19 on nasal washings of patients with chronic bronchitis.[3]

Experimental Protocols

Protocol: In Vitro Stimulation of Human PBMCs with IRS-19

This protocol describes a general procedure for evaluating the immunomodulatory effects of IRS-19 on human peripheral blood mononuclear cells (PBMCs) by measuring cytokine production.

1. Materials:

  • IRS-19 nasal spray

  • Ficoll-Paque or other density gradient medium

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Phosphate Buffered Saline (PBS)

  • Human whole blood from healthy donors

  • 96-well flat-bottom cell culture plates

  • ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-10)

2. PBMC Isolation:

  • Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

  • Wash the isolated PBMCs twice with sterile PBS.

  • Resuspend the cell pellet in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

3. Cell Plating and Stimulation:

  • Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).

  • Prepare serial dilutions of IRS-19 in complete RPMI medium. A starting range of 1:1000 to 1:10 is recommended, but this should be optimized.

  • Add 100 µL of the IRS-19 dilutions to the respective wells. For the untreated control, add 100 µL of complete RPMI medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-72 hours, depending on the cytokines of interest.

4. Sample Collection and Analysis:

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Store the supernatants at -80°C until analysis.

  • Measure the concentration of cytokines in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., Macrophage, Dendritic Cell) IRS-19 IRS-19 (Bacterial Lysates) TLR2_4 TLR2/4 IRS-19->TLR2_4 MyD88 MyD88 TLR2_4->MyD88 Phagocytosis Increased Phagocytosis TLR2_4->Phagocytosis NF_kB NF-κB MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Experimental_Workflow Blood Healthy Donor Whole Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood->PBMC_Isolation Plating Cell Plating (1x10^5 cells/well) PBMC_Isolation->Plating Stimulation Stimulation with IRS-19 Dilutions Plating->Stimulation Incubation Incubation (24-72h, 37°C, 5% CO2) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Cytokine Analysis (ELISA) Supernatant->ELISA Data Data Analysis ELISA->Data

References

Optimizing dosage of IRS 19 for maximum immune response

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IRS 19 Dosage Optimization

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the dosage of this compound to achieve a maximum immune response in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an immunostimulating agent of bacterial origin, administered as a nasal spray.[1] It is a lysate containing elements from various bacteria, including Diplococcus pneumoniae, Haemophilus influenzae, Streptococcus pyogenes, and Staphylococcus aureus.[1]

The mechanism of action is based on stimulating local and systemic immunity.[1] As a bacterial lysate, this compound contains Pathogen-Associated Molecular Patterns (PAMPs).[2] These PAMPs are recognized by Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs), on the surface of innate immune cells like macrophages and dendritic cells.[2][3] This recognition triggers a signaling cascade, leading to the activation of transcription factors like NF-κB, which in turn promotes the expression and secretion of pro-inflammatory cytokines and enhances phagocytic activity.[1][3] This initial innate response helps shape the subsequent adaptive immune response, including the production of specific antibodies (e.g., IgA) on mucosal surfaces.[1]

Q2: How do I determine the optimal experimental dose of this compound?

The optimal dose for your experiment will depend on the model system (e.g., cell type, animal model) and the specific immune parameter you are measuring. A dose-response study is the most effective method to determine this.

Start with a broad range of concentrations based on existing literature for bacterial lysates, which typically falls between 1 µg/mL and 1 mg/mL for in vitro studies.[4] One study on bacterial lysate proteins found that doses higher than 10 µg did not significantly increase the pro-inflammatory response in THP-1 macrophages, suggesting a saturation point.[3] It is recommended to perform a serial dilution across a logarithmic scale (e.g., 0.1, 1, 10, 100 µg/mL) to identify the concentration that yields the maximal response without inducing excessive cytotoxicity.

Q3: What are the key readouts for measuring the immune response to this compound?

The choice of readout depends on the goals of your experiment.

Readout CategorySpecific Marker/AssayModel SystemDescription
Innate Immunity (In Vitro) Cytokine Secretion (TNF-α, IL-1β, IL-6)Cell Culture (PBMCs, THP-1)Measured via ELISA or multiplex bead array from cell supernatants.[3][4]
Macrophage ActivationCell CultureAssessed by measuring phagocytic activity or expression of surface markers (e.g., CD80, CD86) via flow cytometry.[1]
Adaptive Immunity (In Vivo) Antigen-Specific Antibodies (IgG, IgA)Animal ModelsSerum or mucosal antibody titers measured by ELISA.[4]
Antibody AvidityAnimal ModelsMeasures the binding strength of antibodies to their target antigen.[4]
Clinical/Translational Polymorphonuclear Leukocyte (PMNL) CountNasal WashingsIncrease in PMNLs indicates an inflammatory response.[5]
Myeloperoxidase (MPO) ActivityNasal WashingsAn enzyme marker for neutrophil activity.[5]

Q4: Can this compound cause cytotoxicity at high concentrations?

Yes, high concentrations of bacterial lysates can induce cytotoxicity in cell-based assays.[3] It is critical to include a cytotoxicity assay (e.g., LDH release assay or a viability stain like Propidium Iodide) in your dose-response experiment. This will allow you to distinguish a true lack of immune response from cell death induced by the treatment and to establish a therapeutic window for your experiments.

Experimental Protocols

Protocol: In Vitro Dose-Response Study using Human PBMCs

This protocol outlines a method for determining the optimal concentration of this compound for stimulating cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs).

1. Materials:

  • This compound solution (note: commercial nasal spray is not sterile for cell culture; use a research-grade equivalent or sterile-filter the commercial product).

  • Human PBMCs, isolated via Ficoll-Hypaque density gradient.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 96-well flat-bottom cell culture plates.

  • Lipopolysaccharide (LPS) as a positive control (100 ng/mL).

  • Phosphate Buffered Saline (PBS) as a negative/vehicle control.

  • ELISA kits for human TNF-α and IL-6.

2. Methodology:

  • Cell Preparation: Resuspend freshly isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10^5 cells/well).

  • Stimulation:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations of 0.1, 1, 10, and 100 µg/mL.

    • Add 100 µL of the this compound dilutions, LPS positive control, or PBS vehicle control to the appropriate wells in triplicate.

    • The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C until analysis.

  • Analysis: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

7. Data Interpretation: Plot the cytokine concentration against the log of the this compound concentration. The optimal dose is the one that produces the peak cytokine response before a plateau or a decline (which may indicate cytotoxicity).

Visualizations

Signaling Pathway

IRS19_Signaling_Pathway cluster_cell Innate Immune Cell (e.g., Macrophage) TLR TLR MyD88 MyD88 TLR->MyD88 Recruitment NFkB NF-κB MyD88->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription & Secretion IRS19 This compound (Bacterial Lysate / PAMPs) IRS19->TLR Binding

Caption: this compound PAMPs bind to TLRs, activating the NF-κB pathway.

Experimental Workflow

Experimental_Workflow arrow A Isolate PBMCs (1x10^6 cells/mL) arrow_A arrow_A B Seed 1x10^5 cells/well in 96-well plate arrow_B arrow_B C Prepare this compound Dilutions (0.1 to 100 µg/mL) & Controls (LPS, Vehicle) arrow_C arrow_C D Add Stimulants to Wells arrow_D arrow_D E Incubate 24 hours at 37°C, 5% CO2 arrow_E arrow_E F Centrifuge Plate & Collect Supernatants arrow_F arrow_F G Analyze Cytokines (TNF-α, IL-6) via ELISA arrow_G arrow_G H Plot Dose-Response Curve & Determine Optimal Dose arrow_A->B arrow_B->C arrow_C->D arrow_D->E arrow_E->F arrow_F->G arrow_G->H

Caption: Workflow for an in vitro dose-response experiment.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
No/Low Immune Response Suboptimal Dose: Concentration of this compound is too low.Broaden the dose range in your next experiment (e.g., 0.01-1000 µg/mL).
Poor Cell Viability: Cells were unhealthy before or during the assay.Always perform a cell viability count before plating. Ensure optimal cell handling and culture conditions.[6]
Incorrect Reagents: Expired or improperly stored reagents (e.g., antibodies, media).Check expiration dates and storage conditions for all reagents.[7]
Wrong Cell Type: The chosen cell line may not express the necessary receptors to respond to this compound.Confirm in literature that your cell type is appropriate. Consider using primary cells like PBMCs which contain a mix of immune cells.
High Background Signal Reagent Contamination: Media or buffers contaminated with endotoxins (like LPS).Use endotoxin-free reagents and sterile techniques. Test different lots of FBS, as some can be mitogenic.
Non-specific Antibody Binding: Secondary antibodies in ELISA or flow cytometry are cross-reacting.Include an Fc block step to prevent binding to Fc receptors on immune cells. Ensure wash steps are thorough.[8]
High Cell Death: Dead cells can non-specifically bind antibodies and release interfering substances.Use a viability dye (e.g., 7-AAD, PI) and gate on live cells during flow cytometry analysis.[8]
High Variability Between Replicates Inaccurate Pipetting: Inconsistent volumes added to wells.Use calibrated pipettes and proper technique. Prepare a master mix of reagents/cells to add to replicate wells.[6]
Uneven Cell Seeding: Cells are clumped or unevenly distributed in the plate.Ensure a single-cell suspension before plating. Mix the cell suspension gently between pipetting steps.[6]
Edge Effects: Wells on the outer edges of the plate evaporate faster, concentrating reagents.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.

References

Addressing off-target effects of IRS 19 in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IRS 19. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential unintended effects during experimentation with this compound and related immunomodulatory agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an immunomodulatory spray that contains lysates of various bacteria. Its primary mechanism of action is to stimulate the innate immune system by mimicking a natural infection, leading to the activation of immune cells and the production of cytokines. This is intended to enhance the local immune response in the respiratory tract.[1][2]

Q2: Is this compound the same as CpG ODN 19?

No, this compound is distinct from CpG ODN 19. This compound is a mixture of bacterial lysates, while CpG ODNs (oligodeoxynucleotides) are short, single-stranded synthetic DNA molecules that contain unmethylated cytosine-guanine (CpG) motifs.[3][4] These CpG motifs are recognized by Toll-like receptor 9 (TLR9), a pattern recognition receptor involved in innate immunity.[3][5][6] While both are immunomodulators, their composition and specific mechanisms of action differ.

Q3: What are "off-target effects" in the context of immunomodulatory agents?

Off-target effects refer to unintended biological interactions that are not related to the therapeutic mechanism of action. For oligonucleotide therapeutics like CpG ODNs, this can include hybridization-dependent effects where the oligonucleotide binds to unintended RNA transcripts.[7][8][9] More broadly for immunomodulators, off-target effects can encompass unintended immune activation, cytokine production, or effects on cell types not being targeted.[10][11][12]

Q4: What are the known unintended effects of this compound?

Clinical studies on this compound have primarily focused on its efficacy in preventing respiratory tract infections.[1] As a complex mixture of bacterial components, this compound is designed to induce a broad, non-specific immune response. While this is the intended on-target effect, it could lead to an overzealous inflammatory response in some individuals or experimental models. Researchers should monitor for signs of excessive inflammation.

Q5: How can I control for potential off-target effects in my experiments with immunomodulators?

The key is to include a comprehensive set of controls in your experimental design. This includes:

  • Vehicle Control: The formulation of the agent without the active component.

  • Negative Control Oligonucleotide: For CpG ODN studies, an oligonucleotide with a similar backbone but lacking the CpG motif.

  • Positive Control: A known activator of the pathway of interest.

  • Cell-type Specificity Controls: If targeting a specific cell type, include experiments to assess the effect on other cell types present in the model.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cell toxicity/death Excessive immune stimulation, incorrect dosage.Perform a dose-response curve to determine the optimal concentration. Use a lower concentration and shorter incubation times.
Inconsistent results between experiments Variability in cell culture conditions, reagent quality.Standardize cell passage number and density. Aliquot and store reagents properly to avoid freeze-thaw cycles.
Unexpected cytokine profile Off-target activation of other signaling pathways.Use pathway-specific inhibitors to dissect the signaling cascade. Analyze the expression of a broad panel of cytokines to identify unexpected responses.
Effect observed in TLR9-deficient cells (for CpG ODNs) TLR9-independent off-target effect.Investigate other potential receptors or cellular interactions. Consider that some effects of oligonucleotides can be sequence-independent.[13]

Experimental Protocols

Protocol 1: In Vitro Assessment of Immune Cell Activation

  • Cell Culture: Culture primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or immune cell lines (e.g., macrophages, dendritic cells) in appropriate media.

  • Stimulation: Treat cells with a range of concentrations of this compound or the relevant immunomodulator. Include vehicle and positive controls (e.g., LPS for TLR4 activation).

  • Incubation: Incubate cells for a predetermined time (e.g., 24 hours).

  • Analysis:

    • Cytokine Production: Collect supernatant and measure cytokine levels (e.g., TNF-α, IL-6, IFN-γ) using ELISA or a multiplex bead array.

    • Cell Surface Marker Expression: Stain cells with fluorescently labeled antibodies against activation markers (e.g., CD80, CD86, MHC class II) and analyze by flow cytometry.

Protocol 2: Identifying Off-Target Gene Expression Changes via RNA-Seq

  • Experimental Setup: Treat cells as described in Protocol 1.

  • RNA Extraction: Isolate total RNA from cell lysates using a commercially available kit.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.

  • Data Analysis:

    • Align reads to a reference genome.

    • Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to treatment.

    • Use pathway analysis tools to identify signaling pathways that are significantly altered.

Signaling Pathways and Workflows

On-Target Signaling of CpG ODNs via TLR9

TLR9_Signaling cluster_endosome Cellular Uptake CpG_ODN CpG ODN TLR9 TLR9 CpG_ODN->TLR9 Binding Endosome Endosome MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB AP1 AP-1 TRAF6->AP1 Cytokines Pro-inflammatory Cytokines & Chemokines NF_kB->Cytokines AP1->Cytokines IRF7->Cytokines Off_Target_Workflow Experiment Experimental Treatment (e.g., this compound, CpG ODN) RNA_Seq Transcriptome Profiling (RNA-Seq) Experiment->RNA_Seq In_Silico In Silico Analysis (Sequence Homology) Experiment->In_Silico Controls Control Groups (Vehicle, Negative Control) Controls->RNA_Seq Data_Analysis Differential Expression & Pathway Analysis RNA_Seq->Data_Analysis In_Silico->Data_Analysis Candidate_Off_Targets Candidate Off-Target Genes/ Pathways Identified Data_Analysis->Candidate_Off_Targets Validation In Vitro Validation (e.g., qPCR, Western Blot, Functional Assays) Candidate_Off_Targets->Validation Confirmed_Off_Targets Confirmed Off-Target Effects Validation->Confirmed_Off_Targets Troubleshooting_Logic Inconsistent_Results Inconsistent Results Check_Reagents Verify Reagent Integrity (Storage, Aliquoting) Inconsistent_Results->Check_Reagents Check_Cells Standardize Cell Culture (Passage, Density) Inconsistent_Results->Check_Cells Check_Protocol Review Experimental Protocol for Deviations Inconsistent_Results->Check_Protocol Consistent_Results Consistent Results Check_Reagents->Consistent_Results Check_Cells->Consistent_Results Check_Protocol->Consistent_Results

References

Common issues with the solubility of IRS-1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility of Insulin Receptor Substrate-1 (IRS-1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do many IRS-1 inhibitors have poor aqueous solubility?

A1: Poor aqueous solubility is a common challenge for many small molecule kinase inhibitors, including those targeting IRS-1.[1][2] This is often due to their chemical structures, which are typically hydrophobic (lipophilic) and can be rigid and planar.[2][3] These characteristics can lead to high crystal lattice energy, making it difficult for water molecules to break apart the solid-state compound and solvate the individual molecules. Such compounds are sometimes referred to as "brick-dust" molecules.[4] Conversely, highly lipophilic or "grease-ball" molecules may also exhibit poor aqueous solubility due to their unfavorable partitioning into water.[4]

Q2: My IRS-1 inhibitor precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. What should I do?

A2: This is a common issue known as kinetic solubility failure.[3] The inhibitor is soluble in the concentrated organic stock solution (e.g., DMSO) but crashes out upon dilution into an aqueous environment where its thermodynamic solubility is much lower. Here are several strategies to address this:

  • Lower the Final Concentration: Perform serial dilutions to determine the highest concentration that remains soluble in your aqueous buffer.

  • Increase the Co-solvent Concentration: While keeping the final DMSO concentration low (typically <0.5%) is recommended to avoid cellular toxicity, a slight increase might be necessary and tolerable for your specific cell line or assay.[1][5]

  • Use Formulation Aids: For in vitro assays, adding a carrier protein like bovine serum albumin (BSA) to the buffer can sometimes help maintain the solubility of hydrophobic compounds.[1]

  • Sonication: Briefly sonicating the solution after dilution can help dissolve small, unseen precipitates.[1]

  • pH Adjustment: If your inhibitor has ionizable groups, its solubility may be pH-dependent. For weakly basic compounds, for example, lowering the pH of the buffer can increase solubility.[3]

Q3: How can I prepare a stock solution of a poorly soluble IRS-1 inhibitor?

A3: The initial step is to use a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions of hydrophobic small molecules.[3][5] If DMSO is not suitable, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested. It is crucial to ensure the inhibitor is completely dissolved in the stock solution before making further dilutions. Gentle warming and vortexing can aid in dissolution. Always store stock solutions appropriately, often at -20°C or -80°C, to prevent degradation.

Q4: What are some formulation strategies to improve the bioavailability of poorly soluble IRS-1 inhibitors for in vivo studies?

A4: For in vivo applications, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds:[6][7][8][9]

  • Lipid-Based Formulations: Incorporating the inhibitor into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve its absorption.[6][7]

  • Solid Dispersions: Dispersing the inhibitor in a polymer matrix at the molecular level can create an amorphous solid with improved dissolution properties.[4][8]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate.[6][8]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Possible Cause Troubleshooting Step
Inhibitor Precipitation Visually inspect for precipitates in the stock solution and final dilutions. Prepare fresh dilutions for each experiment. Consider performing a solubility test in the final cell culture medium.[10]
Inaccurate Dosing Ensure complete dissolution of the inhibitor in the stock solution. Use calibrated pipettes for accurate dilutions.
Cell Seeding Density Maintain a consistent cell seeding density across all experiments, as this can affect the apparent IC50 value.[1]
Incubation Time Standardize the incubation time with the inhibitor, as the IC50 can be time-dependent.[1]
Issue 2: Low or No Activity in an in vitro Kinase Assay
Possible Cause Troubleshooting Step
Poor Solubility in Assay Buffer The effective concentration of the inhibitor may be lower than intended due to poor solubility. Try the solubilization strategies mentioned in the FAQs (e.g., sonication, use of co-solvents).[1]
Adsorption to Plasticware Hydrophobic compounds can adsorb to the surfaces of plastic labware, reducing the effective concentration. Using low-adhesion microplates or adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer might help, if compatible with the assay.
Compound Degradation Assess the stability of the inhibitor in the assay buffer under the experimental conditions (e.g., temperature, pH).

Data Presentation

Table 1: Solubility of a Hypothetical IRS-1 Inhibitor (Compound X) in Various Solvents
SolventSolubility (mg/mL)Solubility (mM)
DMSO>100>200
Ethanol2550
Methanol1530
Propylene Glycol510
Water<0.01<0.02
PBS (pH 7.4)<0.01<0.02

Note: This table presents hypothetical data for illustrative purposes. Researchers should determine the solubility of their specific IRS-1 inhibitor experimentally.

Table 2: Effect of pH on the Aqueous Solubility of a Hypothetical Weakly Basic IRS-1 Inhibitor (Compound Y)
Buffer pHSolubility (µg/mL)
3.050
5.05
7.4<1
9.0<1

Note: This table illustrates the pH-dependent solubility typical of a weakly basic compound. Actual values will vary depending on the inhibitor's pKa.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of an IRS-1 Inhibitor

Objective: To prepare a concentrated stock solution of a poorly soluble IRS-1 inhibitor for use in in vitro experiments.

Materials:

  • IRS-1 inhibitor (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Methodology:

  • Calculate the mass of the inhibitor required to make a 10 mM solution in a specific volume of DMSO. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg of the inhibitor.

  • Weigh the calculated amount of the inhibitor and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution. If necessary, gently warm the solution (e.g., in a 37°C water bath) for a short period.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

Objective: To determine the kinetic solubility of an IRS-1 inhibitor in an aqueous buffer.

Materials:

  • 10 mM stock solution of the IRS-1 inhibitor in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (polypropylene is preferred to minimize adsorption)

  • Plate shaker

  • Plate reader or other analytical instrument (e.g., HPLC) for quantification

Methodology:

  • Add the aqueous buffer to the wells of the 96-well plate.

  • Add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., 1%).

  • Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.

  • After incubation, inspect the wells for any visible precipitate.

  • To separate any undissolved compound, centrifuge the plate at high speed (e.g., >3000 x g) for 15-20 minutes.

  • Carefully collect the supernatant without disturbing the pellet.

  • Quantify the concentration of the dissolved inhibitor in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). The measured concentration represents the kinetic solubility.

Visualizations

IRS1_Signaling_Pathway Insulin Insulin / IGF-1 IR_IGF1R Insulin Receptor (IR) / IGF-1 Receptor (IGF1R) Insulin->IR_IGF1R IRS1 IRS-1 IR_IGF1R->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Grb2_Sos Grb2/Sos IRS1->Grb2_Sos Activates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Metabolic_Effects Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolic_Effects Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Growth Cell Growth & Proliferation MAPK_Pathway->Cell_Growth Inhibitor IRS-1 Inhibitor Inhibitor->IRS1

Caption: Simplified IRS-1 signaling pathway and point of intervention for IRS-1 inhibitors.

Solubility_Workflow Start Start: Poorly Soluble IRS-1 Inhibitor Prep_Stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) Start->Prep_Stock Dilution Dilute Stock into Aqueous Assay Buffer Prep_Stock->Dilution Observation Observe for Precipitation Dilution->Observation Soluble Solution is Clear: Proceed with Experiment Observation->Soluble No Precipitate Precipitate Forms: Troubleshoot Observation->Precipitate Yes Troubleshoot_Options Troubleshooting Options: - Lower Concentration - Adjust pH - Add Co-solvents/Excipients - Sonication Precipitate->Troubleshoot_Options

Caption: Experimental workflow for preparing and troubleshooting IRS-1 inhibitor solutions.

Troubleshooting_Tree Problem Problem: Inconsistent or No Inhibitor Activity Check_Solubility Is the inhibitor fully dissolved in the final assay medium? Problem->Check_Solubility Solubility_Issue Address Solubility: - Lower concentration - Change buffer/pH - Use formulation aids Check_Solubility->Solubility_Issue No Check_Stability Is the inhibitor stable under assay conditions (time, temp, pH)? Check_Solubility->Check_Stability Yes Stability_Issue Address Stability: - Reduce incubation time - Run assay at lower temp - Check for degradation Check_Stability->Stability_Issue No Other_Issues Investigate Other Causes: - Cell health/passage - Reagent quality - Assay setup Check_Stability->Other_Issues Yes

Caption: Logical troubleshooting tree for inconsistent results with IRS-1 inhibitors.

References

How to reduce the toxicity of IRS-1 inhibitors in-vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Insulin Receptor Substrate-1 (IRS-1) inhibitors in in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of IRS-1, and why is it a target in drug development?

Insulin Receptor Substrate-1 (IRS-1) is a key intracellular signaling molecule that mediates the effects of insulin and insulin-like growth factor 1 (IGF-1). It plays a crucial role in regulating glucose metabolism, cell growth, proliferation, and survival.[1][2] In many cancers, the IRS-1 signaling pathway is hyperactivated, promoting tumor growth and survival.[1] Therefore, inhibiting IRS-1 is a promising therapeutic strategy for cancer and other diseases characterized by dysregulated insulin/IGF-1 signaling.

Q2: What are the main types of IRS-1 inhibitors?

IRS-1 inhibitors can be broadly categorized into:

  • Small Molecule Inhibitors: These compounds are designed to directly bind to IRS-1 or its interacting proteins, thereby blocking its phosphorylation and downstream signaling.

  • Antisense Oligonucleotides and RNA Interference (RNAi): These approaches use nucleic acid-based molecules to specifically reduce the expression of the IRS-1 protein.

  • Monoclonal Antibodies: These antibodies can be developed to target and neutralize IRS-1 or its upstream activators.

Troubleshooting In-Vivo Toxicity of IRS-1 Inhibitors

Q3: We are observing significant weight loss and poor general health in our animal models treated with an IRS-1 inhibitor. What could be the cause?

This is a common and expected consequence of systemic IRS-1 inhibition. IRS-1 is essential for normal growth and metabolism.[1][2] Global knockout of the IRS-1 gene in rats leads to severe postnatal growth impairment.[1][2] The observed toxicity is likely due to the inhibitor's on-target effect on insulin and IGF-1 signaling in healthy tissues, leading to a state of systemic insulin resistance.

Troubleshooting Steps:

  • Dose Reduction: The most straightforward approach is to perform a dose-response study to find the minimum effective dose with an acceptable toxicity profile.

  • Refined Dosing Schedule: Consider intermittent dosing schedules (e.g., every other day, or cycles of treatment followed by a rest period) to allow for physiological recovery.

  • Supportive Care: Ensure adequate nutrition and hydration for the animals. Consider supplementing their diet to compensate for metabolic dysregulation.

  • Combination Therapy: Investigate combining the IRS-1 inhibitor with other therapeutic agents. This may allow for a lower, less toxic dose of the IRS-1 inhibitor while maintaining or enhancing efficacy.

Q4: Our animal models are developing hyperglycemia and hyperinsulinemia after treatment with an IRS-1 inhibitor. How can we manage this?

These are hallmark signs of insulin resistance, a direct physiological consequence of inhibiting IRS-1.[2][3] Short-term in-vivo inhibition of IRS-1 expression in rats has been shown to cause insulin resistance, hyperinsulinemia, and increased adiposity.[3]

Troubleshooting and Mitigation Strategies:

  • Metabolic Monitoring: Implement regular monitoring of blood glucose and insulin levels.

  • Dietary Modification: A modified diet, potentially with reduced simple carbohydrates, may help manage hyperglycemia.

  • Combination with Insulin Sensitizers: In a research setting, co-administration of an insulin-sensitizing agent (e.g., metformin) could be explored to counteract the effects of IRS-1 inhibition on peripheral glucose uptake. However, this may confound the experimental results and should be carefully considered.

  • Tissue-Specific Targeting: The most advanced strategy is to develop a targeted delivery system for the IRS-1 inhibitor to direct it specifically to the tumor tissue, minimizing exposure to metabolic organs like the liver, muscle, and adipose tissue.

Q5: We are concerned about potential cardiotoxicity with our IRS-1 inhibitor. What are the risks and how can we assess them?

While cardiotoxicity is a known side effect of many kinase inhibitors, the specific risk with IRS-1 inhibitors stems from the crucial role of insulin/IGF-1 signaling in cardiac function. Dual knockout of IRS-1 and IRS-2 in the heart has been shown to cause heart failure in mice.[4][5]

Assessment and Mitigation:

  • Baseline and On-Treatment Monitoring: Conduct baseline and periodic echocardiograms to assess cardiac function (e.g., ejection fraction). Monitor for electrocardiogram (ECG) abnormalities.

  • Cardiac Biomarkers: Measure cardiac biomarkers such as troponins and brain natriuretic peptide (BNP) in blood samples.

  • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the heart tissue to look for signs of damage.

  • Selective Inhibition: If the inhibitor is not highly specific to IRS-1, off-target effects on other kinases crucial for cardiac function could be the cause. Consider using a more selective inhibitor or profiling the current inhibitor against a panel of cardiac kinases.

Data Presentation

Table 1: Summary of Expected In-Vivo Toxicities of Systemic IRS-1 Inhibition

Toxicity ManifestationPhysiological BasisKey Monitoring Parameters
Growth Impairment/Weight Loss Disruption of IGF-1 signaling, crucial for somatic growth.[1][2]Body weight, food and water intake.
Hyperglycemia Impaired insulin-stimulated glucose uptake in peripheral tissues.[3]Blood glucose levels (fasting and random).
Hyperinsulinemia Compensatory insulin secretion by the pancreas in response to insulin resistance.[2][3]Plasma insulin levels.
Increased Adiposity Altered lipid metabolism and energy storage.[3]Adipose tissue mass at necropsy.
Cardiac Dysfunction Impaired insulin/IGF-1 signaling in cardiomyocytes.[4][5]Echocardiography, ECG, cardiac biomarkers.

Experimental Protocols

Protocol 1: In-Vivo Toxicity Assessment of an IRS-1 Inhibitor in a Rodent Model

  • Animal Model: Select a relevant rodent model (e.g., nude mice bearing tumor xenografts).

  • Group Allocation: Randomly assign animals to a vehicle control group and at least three dose-level groups of the IRS-1 inhibitor (low, medium, high).

  • Dosing: Administer the inhibitor and vehicle according to the planned route and schedule.

  • Clinical Observations: Record clinical signs of toxicity daily, including changes in posture, activity, and grooming.

  • Body Weight: Measure body weight at least three times per week.

  • Metabolic Monitoring: Collect blood samples (e.g., via tail vein) at baseline and at regular intervals to measure blood glucose and plasma insulin.

  • Cardiac Monitoring (Optional but Recommended): Perform baseline and terminal echocardiograms and ECGs.

  • Terminal Procedures: At the end of the study, collect blood for comprehensive clinical chemistry and hematology. Euthanize the animals and perform a full necropsy.

  • Histopathology: Collect and fix key organs (liver, skeletal muscle, adipose tissue, heart, kidneys, etc.) for histopathological analysis by a board-certified veterinary pathologist.

Mandatory Visualizations

IRS1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Insulin/IGF-1 Insulin/IGF-1 Insulin/IGF-1 Receptor Insulin/IGF-1 Receptor Insulin/IGF-1->Insulin/IGF-1 Receptor Binds IRS-1 IRS-1 Insulin/IGF-1 Receptor->IRS-1 Activates/Phosphorylates PI3K PI3K IRS-1->PI3K MAPK MAPK IRS-1->MAPK IRS-1 Inhibitor IRS-1 Inhibitor IRS-1 Inhibitor->IRS-1 Blocks Akt Akt PI3K->Akt Glucose Metabolism Glucose Metabolism Akt->Glucose Metabolism Cell Survival Cell Survival Akt->Cell Survival Cell Growth & Proliferation Cell Growth & Proliferation MAPK->Cell Growth & Proliferation

Caption: Simplified IRS-1 signaling pathway and point of inhibition.

Experimental_Workflow_Toxicity_Assessment cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal Model Animal Model Group Allocation Group Allocation Animal Model->Group Allocation Baseline Measurements Baseline Measurements Group Allocation->Baseline Measurements Dosing Dosing Baseline Measurements->Dosing In-life Monitoring In-life Monitoring Dosing->In-life Monitoring Terminal Collection Terminal Collection In-life Monitoring->Terminal Collection Histopathology Histopathology Terminal Collection->Histopathology Data Interpretation Data Interpretation Histopathology->Data Interpretation

Caption: Workflow for in-vivo toxicity assessment of IRS-1 inhibitors.

Mitigation_Strategies cluster_strategies Mitigation Approaches Observed Toxicity Observed Toxicity Dose Optimization Dose Optimization Observed Toxicity->Dose Optimization Schedule Refinement Schedule Refinement Observed Toxicity->Schedule Refinement Supportive Care Supportive Care Observed Toxicity->Supportive Care Combination Therapy Combination Therapy Observed Toxicity->Combination Therapy Targeted Delivery Targeted Delivery Observed Toxicity->Targeted Delivery Reduced In-Vivo Toxicity Reduced In-Vivo Toxicity Dose Optimization->Reduced In-Vivo Toxicity Schedule Refinement->Reduced In-Vivo Toxicity Supportive Care->Reduced In-Vivo Toxicity Combination Therapy->Reduced In-Vivo Toxicity Targeted Delivery->Reduced In-Vivo Toxicity

Caption: Logical relationships for mitigating in-vivo toxicity.

References

Technical Support Center: Optimizing IRS-1 Inhibitor Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Insulin Receptor Substrate 1 (IRS-1) inhibitors in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a novel IRS-1 inhibitor?

A1: For a new IRS-1 inhibitor, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve. A common starting range is from 1 nM to 100 µM. This wide range will help identify the effective concentration window for your specific cell line and assay.

Q2: How do I determine the optimal incubation time for an IRS-1 inhibitor?

A2: The optimal incubation time depends on the inhibitor's mechanism of action and the biological endpoint being measured. A time-course experiment is recommended. Treat cells with a fixed, effective concentration of the inhibitor and measure the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

Q3: What are the best practices for dissolving and storing small molecule IRS-1 inhibitors?

A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.

Q4: How can I differentiate between specific inhibition of IRS-1 and off-target effects?

A4: To confirm the specificity of your inhibitor, consider the following controls:

  • Positive Control: Use a known, well-characterized IRS-1 inhibitor.

  • Negative Control: Use a structurally similar but inactive compound.

  • Target Engagement Assay: Perform a Western blot to assess the phosphorylation status of IRS-1 and its downstream effectors like Akt. A specific inhibitor should reduce IRS-1 phosphorylation and downstream signaling.

  • Rescue Experiment: If possible, overexpress IRS-1 in your cells to see if it rescues the phenotype induced by the inhibitor.

Q5: What are appropriate positive and negative controls for an IRS-1 inhibition experiment?

A5:

  • Positive Controls:

    • For signaling studies (Western blot): Insulin or IGF-1 to stimulate the pathway.

    • For viability assays: A known cytotoxic compound to ensure the assay is working.

  • Negative Controls:

    • Vehicle control (e.g., DMSO) at the same concentration as in the treated wells.

    • Untreated cells to represent baseline conditions.

    • For target validation: A non-targeting siRNA or a scrambled peptide control.

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density for Viability Assays

This protocol describes how to determine the optimal number of cells to seed for a 96-well plate-based viability assay, ensuring that cells are in the exponential growth phase throughout the experiment.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

Procedure:

  • Prepare Cell Suspension: Harvest cells that are in the exponential growth phase (typically 70-80% confluent).

  • Cell Counting: Perform a cell count to determine the cell concentration and viability.

  • Serial Dilutions: Prepare a series of cell dilutions in complete culture medium to achieve a range of seeding densities (e.g., 1,000 to 20,000 cells/well).

  • Plate Seeding: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the intended duration of your inhibitor experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • Viability Assay: At the end of the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density will be within the linear range of this curve, providing a robust signal without reaching a plateau due to overgrowth.

Protocol 2: Dose-Response Experiment for an IRS-1 Inhibitor

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an IRS-1 inhibitor.

Materials:

  • Cells seeded at the predetermined optimal density in 96-well plates

  • IRS-1 inhibitor stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • Vehicle (e.g., DMSO)

  • Cell viability reagent

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of the IRS-1 inhibitor in complete culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Treatment: Remove the existing medium from the seeded cells and add 100 µL of the prepared inhibitor dilutions. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the predetermined optimal duration (e.g., 48 hours).

  • Viability Assay: Perform a cell viability assay as previously described.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[1]

Protocol 3: Western Blot for Total and Phosphorylated IRS-1

This protocol provides a method to assess the phosphorylation status of IRS-1 and the total IRS-1 protein levels following inhibitor treatment.

Materials:

  • Cells treated with the IRS-1 inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-phospho-IRS-1 and anti-total-IRS-1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phosphorylated proteins, BSA is often preferred over milk as a blocking agent to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IRS-1) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer at the manufacturer's recommended concentration.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To detect total IRS-1, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total IRS-1. This allows for normalization of the phosphorylated protein signal to the total protein level.

Data Presentation

Table 1: Example IC50 Values of IRS-1 Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeAssay Duration (hours)IC50 (µM)
NT157MG-63Osteosarcoma720.3 - 0.8
Compound XHTB-26Breast Cancer4810 - 50
Compound YPC-3Pancreatic Cancer4810 - 50
Compound ZHepG2Hepatocellular Carcinoma7210 - 50

Table 2: Recommended Starting Conditions for Western Blotting

AntibodyDilution RangeBlocking BufferIncubation
Anti-phospho-IRS-1 (Tyr612)1:500 - 1:10005% BSA in TBSTOvernight at 4°C
Anti-total-IRS-11:1000 - 1:20005% Non-fat milk in TBSTOvernight at 4°C
Anti-rabbit IgG-HRP1:5000 - 1:100005% Non-fat milk in TBST1 hour at RT

Troubleshooting Guides

Table 3: Troubleshooting Cell Viability Assays

Observed ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicates Uneven cell seeding; Edge effects in the plate; Incomplete dissolution of formazan crystals (MTT/XTT).Ensure thorough mixing of cell suspension before and during seeding; Avoid using the outer wells of the plate or fill them with sterile media; Ensure complete solubilization of formazan by pipetting and incubation on a shaker.[2]
No or low effect of the inhibitor Inhibitor concentration too low; Insufficient treatment duration; Inhibitor degradation; Cell line resistance.Perform a wider dose-response experiment; Conduct a time-course experiment; Prepare fresh inhibitor stock solutions; Use a positive control cell line known to be sensitive.[2]
Unexpected increase in cell viability at certain concentrations Off-target effects; Hormetic response.Test a wider concentration range to see if it's a narrow effect; Investigate other potential signaling pathways affected by the inhibitor.[2]
Discrepancy between different viability assays Different cellular processes being measured (e.g., metabolic activity vs. cell number).Use multiple viability assays that measure different endpoints to get a more complete picture of the inhibitor's effect.[2]

Table 4: Troubleshooting Western Blotting for Phospho-IRS-1

Observed ProblemPotential Cause(s)Recommended Solution(s)
Weak or no signal for phospho-IRS-1 Low level of phosphorylation; Inefficient antibody; Dephosphorylation during sample preparation.Stimulate cells with insulin or IGF-1 to induce phosphorylation; Use a different, validated phospho-specific antibody; Always use fresh lysis buffer with phosphatase and protease inhibitors and keep samples on ice.
High background Antibody concentration too high; Insufficient blocking; Non-specific binding of secondary antibody.Titrate the primary antibody concentration; Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies); Ensure the secondary antibody is appropriate for the primary antibody species.[3]
Non-specific bands Antibody cross-reactivity; Protein degradation.Use a more specific antibody; Ensure lysis buffer contains adequate protease inhibitors.[4]
Inconsistent loading Inaccurate protein quantification; Pipetting errors.Carefully perform protein quantification (e.g., BCA assay); Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.

Visualizations

IRS1_Signaling_Pathway receptor receptor substrate substrate pathway1 pathway1 pathway2 pathway2 effector effector Insulin_IGF1 Insulin / IGF-1 IR_IGF1R IR / IGF-1R Insulin_IGF1->IR_IGF1R IRS1 IRS-1 IR_IGF1R->IRS1 pY PI3K PI3K IRS1->PI3K Grb2_Sos Grb2/Sos IRS1->Grb2_Sos AKT Akt/PKB PI3K->AKT Metabolic Metabolic Effects (Glucose Uptake) AKT->Metabolic Ras Ras Grb2_Sos->Ras MAPK MAPK (ERK1/2) Ras->MAPK Growth Growth & Proliferation MAPK->Growth Inhibitor IRS-1 Inhibitor Inhibitor->IRS1

Caption: IRS-1 Signaling Pathway and Point of Inhibition.

Optimization_Workflow step step decision decision protocol protocol endpoint endpoint start Start: New IRS-1 Inhibitor step1 Optimize Cell Seeding Density (Protocol 1) start->step1 step2 Perform Dose-Response Assay (Protocol 2) step1->step2 step3 Calculate IC50 Value step2->step3 decision1 Is IC50 in desired range? step3->decision1 step4 Validate Target Engagement (Western Blot - Protocol 3) decision1->step4 Yes endpoint_fail1 Troubleshoot Assay (Table 3) decision1->endpoint_fail1 No decision2 Does inhibitor reduce p-IRS-1 levels? step4->decision2 endpoint_success Optimized Concentration Determined decision2->endpoint_success Yes endpoint_fail2 Troubleshoot Western Blot (Table 4) decision2->endpoint_fail2 No

Caption: Experimental Workflow for Inhibitor Concentration Optimization.

Troubleshooting_Tree problem problem question question solution solution problem_start Problem: Inconsistent or Unexpected Results q1 Are you seeing high variability in viability assays? problem_start->q1 s1 Solution: - Check cell seeding consistency. - Avoid edge effects. - Ensure complete formazan solubilization. q1->s1 Yes q2 Is the inhibitor showing low or no effect? q1->q2 No s2 Solution: - Broaden concentration range. - Increase incubation time. - Check inhibitor stability. q2->s2 Yes q3 Is the phospho-IRS-1 signal weak or absent in Western Blot? q2->q3 No s3 Solution: - Use insulin/IGF-1 stimulation. - Use fresh lysis buffer with phosphatase inhibitors. - Validate antibody specificity. q3->s3 Yes

Caption: Troubleshooting Decision Tree for IRS-1 Inhibitor Assays.

References

Technical Support Center: Troubleshooting Resistance to IRS-1 Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating resistance to Insulin Receptor Substrate-1 (IRS-1) inhibitors in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is IRS-1 and what is its role in cancer?

Insulin Receptor Substrate-1 (IRS-1) is a key cytoplasmic adaptor protein that mediates signaling from the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R).[1] Upon activation by insulin or IGFs, IRS-1 is phosphorylated and subsequently activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[1] These pathways are crucial for cell growth, proliferation, survival, and metabolism.[1] In many cancers, the IRS-1 signaling pathway is dysregulated, contributing to uncontrolled tumor growth.[1][2]

Q2: How do IRS-1 inhibitors work?

IRS-1 inhibitors disrupt its function through several mechanisms[1]:

  • Small Molecule Inhibitors: These bind to IRS-1 or its partners, blocking phosphorylation or protein-protein interactions.[1]

  • Antisense Oligonucleotides/RNAi: These reduce IRS-1 protein levels by targeting its mRNA for degradation.[1]

  • Monoclonal Antibodies: These can target IRS-1 for degradation or block its activity.[1]

Q3: What are the common mechanisms of resistance to IRS-1 inhibitors in cancer cells?

Resistance to IRS-1 inhibitors can arise from several mechanisms:

  • Feedback Loop Activation: Inhibition of the IRS-1 pathway can lead to the disinhibition of negative feedback loops. For instance, mTORC1, a downstream effector, normally phosphorylates and inhibits IRS-1.[3][4] Inhibition of mTORC1 can thus lead to reactivation of IRS-1 signaling.[3][4]

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the need for IRS-1 by activating other signaling pathways, such as the MAPK/ERK pathway, to maintain proliferation and survival.[3][5]

  • Upregulation of IRS Family Members: Increased expression of IRS-1 or other family members like IRS-2 can compensate for the inhibitory effect of the drug.[6]

  • Serine/Threonine Phosphorylation: Phosphorylation of IRS-1 on serine residues, often mediated by kinases activated in feedback loops (like S6K and ERK), can inhibit its function and lead to its degradation.[7][8][9]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, WST-1)

Issue 1: No significant decrease in cell viability after treatment with the IRS-1 inhibitor.

Possible Cause Troubleshooting Steps
Cell line is inherently resistant. 1. Confirm IRS-1 expression in your cell line via Western blot. 2. Test a panel of cell lines with varying IRS-1 expression levels. 3. Consider if alternative survival pathways are dominant in this cell line.
Incorrect inhibitor concentration. 1. Perform a dose-response experiment with a wide range of concentrations. 2. Consult the literature for effective concentrations in similar cell lines.
Insufficient treatment duration. 1. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment time.
Inhibitor degradation. 1. Prepare fresh stock solutions of the inhibitor. 2. Ensure proper storage conditions as per the manufacturer's instructions.
Assay incompatibility. 1. Some cell lines may not be compatible with certain viability assays. Try an alternative method (e.g., trypan blue exclusion, ATP-based assays).

Issue 2: High variability between replicates.

Possible Cause Troubleshooting Steps
Uneven cell seeding. 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Use a multichannel pipette for consistent seeding.
Edge effects in the microplate. 1. Avoid using the outer wells of the plate. 2. Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete dissolution of formazan crystals (MTT assay). 1. Ensure complete dissolution by pipetting up and down after adding the solubilization buffer. 2. Incubate for a sufficient time to allow for complete dissolution.
Western Blot Analysis

Issue 1: Weak or no signal for phosphorylated IRS-1 (p-IRS-1) or downstream targets (p-Akt, p-ERK).

Possible Cause Troubleshooting Steps
Low protein expression or phosphorylation. 1. Use a positive control cell line or treatment known to induce phosphorylation.[10] 2. Increase the amount of protein loaded onto the gel (up to 100 µg for phosphorylated targets).[10] 3. Ensure cells are stimulated appropriately (e.g., with insulin or IGF-1) to induce phosphorylation before inhibitor treatment.
Phosphatase activity. 1. Always include phosphatase inhibitors in your lysis buffer and keep samples on ice.[10][11]
Antibody issues. 1. Use a fresh dilution of the primary antibody. 2. Ensure the antibody is validated for Western blotting and recognizes the phosphorylated form of the target.[12] 3. Increase the primary antibody incubation time (e.g., overnight at 4°C).
Poor protein transfer. 1. Verify transfer efficiency using Ponceau S staining. 2. Optimize transfer time and voltage, especially for high molecular weight proteins like IRS-1.

Issue 2: Unexpected increase in phosphorylation of alternative pathways (e.g., p-ERK) after IRS-1 inhibition.

Possible Cause Troubleshooting Steps
Activation of feedback loops. 1. This is a potential mechanism of resistance.[3] 2. Investigate upstream regulators of the activated pathway. 3. Consider co-treatment with an inhibitor for the activated pathway.
Off-target effects of the inhibitor. 1. Test the inhibitor in a cell-free kinase assay to assess its specificity. 2. Use a second inhibitor with a different mechanism of action to confirm the effect.
Co-Immunoprecipitation (Co-IP)

Issue 1: No co-immunoprecipitation of IRS-1 binding partners (e.g., p85 subunit of PI3K).

Possible Cause Troubleshooting Steps
Weak or transient protein-protein interaction. 1. Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40) to preserve protein complexes.[13][14] 2. Consider in vivo cross-linking to stabilize the interaction.[15]
Inhibitor disrupts the interaction. 1. This may be the intended effect of the inhibitor. 2. Perform the Co-IP in the absence of the inhibitor as a positive control.
Antibody is blocking the binding site. 1. Use an antibody that recognizes an epitope outside of the protein-protein interaction domain.[13]
Low abundance of the binding partner. 1. Increase the amount of cell lysate used for the IP.[11]

Issue 2: High background or non-specific binding.

Possible Cause Troubleshooting Steps
Insufficient washing. 1. Increase the number of washes and the stringency of the wash buffer (e.g., by increasing the salt concentration).[15]
Non-specific binding to beads. 1. Pre-clear the lysate by incubating with beads alone before adding the antibody.[13] 2. Block the beads with BSA before use.[16]
Antibody concentration is too high. 1. Titrate the antibody to determine the optimal concentration for IP.[17]

Experimental Protocols

Protocol 1: Cell Viability (WST-1 Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[18]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the IRS-1 inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[18]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[18]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) and express the results as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for IRS-1 and Downstream Signaling
  • Cell Lysis: After treatment with the IRS-1 inhibitor, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[19]

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total IRS-1, phospho-IRS-1 (e.g., Tyr895), total Akt, phospho-Akt (Ser473), total ERK, and phospho-ERK (Thr202/Tyr204) overnight at 4°C.[8][12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

  • Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to their total protein counterparts.

Protocol 3: Co-Immunoprecipitation of IRS-1 and p85
  • Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease and phosphatase inhibitors.[13]

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[13]

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-IRS-1 antibody and incubate overnight at 4°C with gentle rotation.[21]

  • Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[22]

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.[22]

  • Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5 minutes.[21]

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against IRS-1 and the p85 subunit of PI3K.[23]

Visualizations

IRS1_Signaling_Pathway IGF1R IGF-1R / IR IRS1 IRS-1 IGF1R->IRS1 PI3K PI3K IRS1->PI3K Grb2 Grb2/Sos IRS1->Grb2 AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival AKT->Proliferation S6K S6K mTORC1->S6K S6K->IRS1 Ser/Thr-P (Inhibition) Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor IRS-1 Inhibitor Inhibitor->IRS1

Caption: IRS-1 signaling pathway and points of inhibition.

Resistance_Mechanisms Inhibitor IRS-1 Inhibitor IRS1_Inhibition IRS-1 Inhibition Inhibitor->IRS1_Inhibition Feedback_Loop Feedback Loop Activation (e.g., mTORC1) IRS1_Inhibition->Feedback_Loop Alt_Pathway Alternative Pathway Activation (e.g., MAPK/ERK) IRS1_Inhibition->Alt_Pathway IRS_Upregulation IRS-1/2 Upregulation IRS1_Inhibition->IRS_Upregulation Resistance Drug Resistance Feedback_Loop->Resistance Alt_Pathway->Resistance IRS_Upregulation->Resistance

Caption: Mechanisms of resistance to IRS-1 inhibitors.

Western_Blot_Workflow Lysis 1. Cell Lysis Quant 2. Protein Quantification Lysis->Quant SDS_PAGE 3. SDS-PAGE Quant->SDS_PAGE Transfer 4. Protein Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Detection Secondary_Ab->Detection

Caption: Western blot experimental workflow.

References

Technical Support Center: Improving the Specificity of IRS-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Insulin Receptor Substrate 1 (IRS-1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with IRS-1 inhibitors?

A1: Due to the high homology within the insulin receptor substrate family (IRS1, IRS2, IRS3, IRS4), and the structural similarities in the phosphotyrosine-binding (PTB) and pleckstrin homology (PH) domains, many small molecule inhibitors targeting IRS-1 may also interact with other IRS isoforms.[1] Additionally, since IRS-1 is a key node in the insulin and IGF-1 signaling pathways, inhibitors can indirectly affect downstream effectors like PI3K and Akt, making it crucial to distinguish between direct inhibition of IRS-1 and modulation of the broader pathway.[2][3]

Q2: How can I differentiate between the inhibition of IRS-1 and the upstream insulin/IGF-1 receptor?

A2: To determine if an inhibitor targets IRS-1 directly or the upstream receptors (IR/IGF-1R), you can perform a series of experiments. First, assess the phosphorylation status of the IR/IGF-1R in the presence of your inhibitor. If the receptor's autophosphorylation is unaffected while IRS-1 phosphorylation is reduced, it suggests the inhibitor acts on or downstream of IRS-1. Conversely, if receptor phosphorylation is diminished, the inhibitor likely targets the receptor kinases.[4][5] A cell-free kinase assay using recombinant IR/IGF-1R and IRS-1 can also help pinpoint the direct target.

Q3: My IRS-1 inhibitor shows efficacy in biochemical assays but not in cell-based assays. What could be the reason?

A3: Several factors can contribute to this discrepancy. Poor cell permeability of the compound can prevent it from reaching its intracellular target. The inhibitor may also be subject to efflux by cellular transporters or rapid metabolism within the cell. Additionally, in a cellular context, redundant signaling pathways might compensate for the inhibition of IRS-1, masking the inhibitor's effect. It is also possible that the inhibitor is not specific and affects other cellular processes that counteract its intended effect.

Q4: What are the key considerations when designing a screening assay for novel IRS-1 inhibitors?

A4: A robust screening assay should be sensitive, specific, and high-throughput. For primary screening, a biochemical assay, such as an ELISA-based or radiometric assay, can be used to identify compounds that disrupt the interaction between IRS-1 and its binding partners (e.g., the insulin receptor or PI3K).[6][7] Hits from the primary screen should then be validated in cell-based assays to assess their activity in a more physiological context and to begin evaluating specificity and potential off-target effects.

Troubleshooting Guides

Problem 1: Weak or No Signal in IRS-1 Western Blot
Possible Cause Suggested Solution
Low Protein Expression The cell or tissue type may not express sufficient levels of IRS-1. Use a positive control from a cell line known to have high IRS-1 expression. Consider immunoprecipitation to enrich for IRS-1 before running the Western blot.
Inefficient Antibody Binding Ensure the primary antibody is validated for Western blotting and used at the recommended dilution. Optimize blocking conditions (e.g., switch between BSA and non-fat milk) as some blocking agents can mask the epitope.
Poor Protein Transfer Verify transfer efficiency using Ponceau S staining. For large proteins like IRS-1 (~180 kDa), a wet transfer system is often more efficient than semi-dry. Optimize transfer time and voltage.
Inactive Antibody Check the antibody's expiration date and storage conditions. Confirm its activity using a positive control.
Problem 2: Inconsistent Results in IRS-1 Phosphorylation Assays
Possible Cause Suggested Solution
Cellular Insulin Resistance Prolonged cell culture or high glucose media can induce insulin resistance, leading to reduced IRS-1 phosphorylation upon insulin stimulation. Ensure cells are properly starved before stimulation.
Phosphatase Activity Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of IRS-1.
Suboptimal Insulin/IGF-1 Stimulation Optimize the concentration and duration of insulin or IGF-1 stimulation to achieve maximal IRS-1 phosphorylation in your specific cell line.
Timing of Inhibitor Treatment The timing of inhibitor addition relative to insulin/IGF-1 stimulation is critical. Pre-incubation with the inhibitor is often necessary to see an effect.
Problem 3: Difficulty in Co-Immunoprecipitating IRS-1 and its Binding Partners
Possible Cause Suggested Solution
Weak or Transient Interaction The interaction between IRS-1 and its binding partners can be transient. Consider using a cross-linking agent to stabilize the interaction before cell lysis.
Harsh Lysis Conditions Strong detergents in the lysis buffer can disrupt protein-protein interactions. Use a milder lysis buffer containing non-ionic detergents.
Antibody Blocking the Interaction Site The antibody used for immunoprecipitation might bind to an epitope that is also the binding site for the interacting protein. Use an antibody that targets a different region of IRS-1.
Insufficient Protein in Lysate Ensure you start with a sufficient amount of cell lysate to be able to detect the co-immunoprecipitated protein.

Data Presentation: Comparison of IRS-1 Inhibitors

InhibitorTarget(s)IC50 ValuesKey Features
Linsitinib (OSI-906) IGF-1R, IRIGF-1R: 35 nM, IR: 75 nM[8][9][10][11][12]Orally bioavailable dual inhibitor. Shows antiproliferative activity in various cancer cell lines.[9]
BMS-536924 IR, IGF-1RIR: 73 nM, IGF-1R: 100 nM[4][5][13]ATP-competitive inhibitor. Also shows modest activity against FAK and Lck.[5][13]
NT157 IRS-1/2Induces degradation rather than direct inhibition. IC50 for cell viability in HEL cells: 0.68 µM (48h)[14]Induces proteasomal degradation of IRS-1 and IRS-2.[14][15][16][17][18] Also inhibits STAT3/5.[14]
S961 IRHIR-A: 0.048 nM, HIR-B: 0.027 nM, HIGF-IR: 630 nM[19]A peptide antagonist with high affinity and selectivity for the insulin receptor over the IGF-1 receptor.[19][20][21][22][23]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IRS-1 Inhibitor Specificity

This protocol is designed to assess the direct inhibitory effect of a compound on the insulin receptor-mediated phosphorylation of IRS-1.

Materials:

  • Recombinant human Insulin Receptor (IR) kinase domain

  • Recombinant human IRS-1 protein

  • Test inhibitor

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)

  • [γ-³²P]ATP or ATP and phospho-specific antibodies

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Prepare a reaction mixture containing the IR kinase domain, IRS-1 protein, and kinase buffer.

  • Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • If using a radiometric assay, expose the gel to a phosphor screen and quantify the incorporation of ³²P into IRS-1.

  • If using a non-radioactive method, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific IRS-1 antibody to detect the level of phosphorylation.

  • Quantify the band intensities to determine the IC50 value of the inhibitor.

Protocol 2: Cellular Assay to Determine IRS-1 Inhibitor Specificity and Off-Target Effects

This protocol assesses the inhibitor's effect on the insulin signaling pathway in a cellular context.

Materials:

  • A suitable cell line (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • Test inhibitor

  • Insulin or IGF-1

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting: p-IRS-1 (Tyr), total IRS-1, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.

  • Stimulate the cells with insulin or IGF-1 for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting for the target proteins (p-IRS-1, total IRS-1) and key downstream signaling molecules (p-Akt, total Akt, p-ERK, total ERK).

  • Analyze the results to determine if the inhibitor specifically blocks IRS-1 phosphorylation without affecting upstream receptor activation (if known) and to assess its impact on downstream signaling pathways.

Visualizations

IRS1_Signaling_Pathway Insulin Insulin / IGF-1 IR_IGF1R IR / IGF-1R Insulin->IR_IGF1R IRS1 IRS-1 IR_IGF1R->IRS1 pY PI3K PI3K IRS1->PI3K Grb2_Sos Grb2/Sos IRS1->Grb2_Sos Akt Akt PI3K->Akt Metabolic_Effects Metabolic Effects (Glucose Uptake) Akt->Metabolic_Effects Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Growth_Proliferation Growth & Proliferation ERK->Growth_Proliferation Experimental_Workflow Start Start: Compound Library Primary_Screen Primary Screen (Biochemical Assay) Start->Primary_Screen Hits Identified Hits Primary_Screen->Hits Cell_Based_Assay Cell-Based Assay (Target Engagement) Hits->Cell_Based_Assay Confirmed_Hits Confirmed Hits Cell_Based_Assay->Confirmed_Hits Selectivity_Panel Kinase Selectivity Panel (Off-Target Profiling) Confirmed_Hits->Selectivity_Panel Specific_Inhibitors Specific IRS-1 Inhibitors Selectivity_Panel->Specific_Inhibitors

References

Validation & Comparative

Validating the Efficacy of IRS 19 Against Specific Viral Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of IRS 19, an intranasal bacterial lysate, and its potential efficacy against specific viral strains. Due to a lack of publicly available data directly assessing the antiviral activity of this compound against specific viruses, this document draws comparisons with other well-researched immunomodulators, OM-85 (a bacterial lysate) and Poly-ICLC (a Toll-like receptor 3 agonist), to provide a framework for evaluation and to highlight the necessary experimental validation.

Executive Summary

Data Presentation: Comparative Efficacy of Immunomodulators

The following tables summarize the available quantitative data for OM-85 and Poly-ICLC, which serve as benchmarks for the type of data required to validate the efficacy of this compound.

Table 1: In Vitro Antiviral Efficacy of OM-85

Virus StrainCell LineAssay TypeEfficacy MeasurementResultReference
Human Rhinovirus (HRV)Primary Human Bronchial Epithelial CellsViral Replication AssayReduction in viral loadSignificant reduction[1][2]
Influenza A Virus (IAV)Not specifiedIn vitro neutralizationInhibition of viral replicationSignificant inhibition by induced IgA and IgG[1][3]
Respiratory Syncytial Virus (RSV)Not specifiedIn vitro neutralizationInhibition of viral replicationSignificant inhibition by induced IgA and IgG[1][3]
SARS-CoV-2Vero E6 and Calu-3 cellsViral Infection AssayInhibition of viral infectionDose-dependent inhibition[4]
SARS-CoV-2 (pseudotyped)Human Bronchial Epithelial CellsViral Entry AssayReduction in viral entryOver 50% reduction[4]

Table 2: In Vivo Antiviral Efficacy of OM-85

Virus StrainAnimal ModelAdministration RouteEfficacy MeasurementResultReference
Influenza A Virus (IAV)MiceOral gavageReduction in lung viral loadSignificant decrease[1][3]
Respiratory Syncytial Virus (RSV)MiceIntranasalReduction in viral replicationSignificant inhibition[5]
BetacoronavirusMiceOral gavageNot specifiedProtective effect observed[5]

Table 3: In Vivo Antiviral Efficacy of Poly-ICLC (Hiltonol®)

Virus StrainAnimal ModelAdministration RouteEfficacy MeasurementResultReference
SARS-CoV (mouse-adapted)BALB/c MiceIntranasalSurvival rate100% survival with prophylactic and early therapeutic administration[6][7][8]
SARS-CoV (mouse-adapted)BALB/c MiceIntranasalReduction in lung viral titersSignificant reduction[6][7][8]

Experimental Protocols

To validate the efficacy of this compound against specific viral strains, the following experimental protocols are essential.

In Vitro Antiviral Activity Assessment: Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the ability of this compound-induced antibodies or its direct effect on cells to neutralize a specific virus and prevent the formation of plaques (areas of cell death).[9]

Methodology:

  • Cell Culture: A confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2, HEp-2 for RSV) is prepared in 6-well or 12-well plates.

  • Serum Preparation (for antibody neutralization): Serum is collected from animals previously treated with intranasal this compound. Serial dilutions of the serum are prepared.

  • Virus-Antibody Incubation: A standardized concentration of the target virus (e.g., 100 plaque-forming units, PFU) is mixed with each serum dilution and incubated for 1 hour at 37°C to allow antibodies to bind to the virus.

  • Infection: The cell monolayers are washed, and the virus-serum mixtures are added to the wells. The plates are incubated for 1 hour to allow for viral adsorption.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Plates are incubated for 2-4 days, depending on the virus, to allow for plaque formation.

  • Staining and Quantification: The cells are fixed and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear zones. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each serum dilution compared to a control with no serum. The 50% plaque reduction neutralization titer (PRNT50) is determined as the reciprocal of the highest serum dilution that reduces the plaque count by 50%.

In Vitro Viral Titer Quantification: Tissue Culture Infectious Dose 50 (TCID50) Assay

This assay measures the amount of a virus required to produce a cytopathic effect (CPE) in 50% of inoculated cell cultures.[10][11] It is used to determine the reduction in viral load in response to treatment.

Methodology:

  • Cell Seeding: Host cells are seeded in a 96-well plate to form a confluent monolayer.

  • Sample Preparation: Supernatants from cell cultures treated with this compound and infected with the target virus are collected.

  • Serial Dilution: Ten-fold serial dilutions of the collected supernatants are prepared.

  • Infection: A small volume of each dilution is added to multiple wells (e.g., 8 replicates per dilution) of the 96-well plate containing the host cell monolayer.

  • Incubation: The plate is incubated for 3-7 days, and each well is observed for the presence or absence of CPE.

  • Calculation: The Spearman-Karber or Reed-Muench method is used to calculate the TCID50/mL, which represents the viral titer.

In Vivo Efficacy Assessment in an Animal Model

This protocol outlines a general procedure for evaluating the prophylactic efficacy of this compound in a mouse model of respiratory viral infection.

Methodology:

  • Animal Model: BALB/c mice are commonly used for influenza and RSV studies.

  • Treatment Groups:

    • Group 1: this compound + Viral Challenge

    • Group 2: Placebo (saline) + Viral Challenge

    • Group 3: this compound + No Virus (toxicity control)

    • Group 4: Placebo + No Virus (negative control)

  • Prophylactic Treatment: Mice in Groups 1 and 3 receive intranasal administration of this compound daily for a specified period (e.g., 14 days) prior to infection. Mice in Groups 2 and 4 receive a placebo.

  • Viral Challenge: On day 15, mice in Groups 1 and 2 are anesthetized and intranasally inoculated with a specific dose of the target virus.

  • Monitoring: All mice are monitored daily for weight loss, clinical signs of illness, and survival for 14 days post-infection.

  • Viral Load and Immune Response Assessment: At specific time points post-infection (e.g., days 2, 4, and 6), subgroups of mice are euthanized.

    • Bronchoalveolar lavage (BAL) fluid is collected to measure viral titers (by TCID50 or plaque assay) and inflammatory cell influx.

    • Lung tissue is harvested for viral titer determination and histopathological analysis.

    • Serum and BAL fluid are collected to measure virus-specific antibody levels (e.g., IgA, IgG) by ELISA.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hypothesized_IRS19_Antiviral_Mechanism cluster_nasal_mucosa Nasal Mucosa cluster_innate_response Innate Immune Activation cluster_adaptive_response Adaptive Immune Priming This compound\n(Bacterial Lysates) This compound (Bacterial Lysates) Epithelial Cells Epithelial Cells This compound\n(Bacterial Lysates)->Epithelial Cells interacts with Dendritic Cells Dendritic Cells This compound\n(Bacterial Lysates)->Dendritic Cells interacts with Macrophages Macrophages This compound\n(Bacterial Lysates)->Macrophages interacts with TLR Activation TLR Activation Epithelial Cells->TLR Activation Dendritic Cells->TLR Activation triggers Antigen Presentation Antigen Presentation Dendritic Cells->Antigen Presentation Macrophages->TLR Activation Cytokine & Chemokine\nProduction (e.g., IFN-β) Cytokine & Chemokine Production (e.g., IFN-β) TLR Activation->Cytokine & Chemokine\nProduction (e.g., IFN-β) NK Cell Activation NK Cell Activation Cytokine & Chemokine\nProduction (e.g., IFN-β)->NK Cell Activation Viral Replication Inhibition Viral Replication Inhibition NK Cell Activation->Viral Replication Inhibition enhances T Cell Activation\n(Th1) T Cell Activation (Th1) Antigen Presentation->T Cell Activation\n(Th1) B Cell Activation B Cell Activation T Cell Activation\n(Th1)->B Cell Activation helps Secretory IgA\nProduction Secretory IgA Production B Cell Activation->Secretory IgA\nProduction Secretory IgA\nProduction->Viral Replication Inhibition neutralizes virus Respiratory Virus Respiratory Virus Respiratory Virus->Viral Replication Inhibition attempts to replicate

Caption: Hypothesized mechanism of this compound in antiviral defense.

Plaque_Reduction_Neutralization_Test_Workflow start Start: Prepare confluent cell monolayer prepare_serum Prepare serial dilutions of serum from this compound-treated animal start->prepare_serum mix_virus Mix serum dilutions with standardized virus concentration prepare_serum->mix_virus incubate_mix Incubate mixture (1 hr, 37°C) mix_virus->incubate_mix infect_cells Infect cell monolayer with virus-serum mixture incubate_mix->infect_cells add_overlay Add semi-solid overlay infect_cells->add_overlay incubate_plaques Incubate for plaque formation (2-4 days) add_overlay->incubate_plaques fix_stain Fix and stain cells (e.g., Crystal Violet) incubate_plaques->fix_stain count_plaques Count plaques in each well fix_stain->count_plaques calculate Calculate PRNT50 titer count_plaques->calculate end End calculate->end

Caption: Workflow for Plaque Reduction Neutralization Test (PRNT).

In_Vivo_Efficacy_Study_Workflow cluster_endpoints Endpoint Analysis start Start: Acclimatize BALB/c mice randomize Randomize into treatment groups (this compound vs. Placebo) start->randomize treat Prophylactic intranasal treatment (e.g., 14 days) randomize->treat challenge Intranasal viral challenge treat->challenge monitor Daily monitoring for 14 days (weight loss, clinical score, survival) challenge->monitor viral_load Measure viral load in lungs and BAL fluid (TCID50/Plaque Assay) monitor->viral_load histology Lung histopathology monitor->histology immune_response Measure IgA/IgG in serum/BAL (ELISA) monitor->immune_response end End: Data Analysis viral_load->end histology->end immune_response->end

References

A Comparative Analysis of IRS 19 and Other Immunomodulators for Respiratory Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Performance and Mechanisms of Bacterial Lysates

In the landscape of immunomodulatory agents for respiratory tract infections, bacterial lysates have emerged as a significant prophylactic and therapeutic strategy. This guide provides a detailed comparative analysis of IRS 19, a nasal spray immunomodulator, with other prominent bacterial lysates, focusing on their performance, underlying mechanisms of action, and the experimental data that substantiates their use.

At a Glance: Performance Comparison of Immunomodulators

The clinical efficacy of bacterial lysates is primarily evaluated by their ability to reduce the frequency and duration of respiratory tract infections. Below is a summary of available comparative data.

ImmunomodulatorRoute of AdministrationKey Performance MetricsSupporting Clinical Data
This compound IntranasalMore effective in preventing relapses of upper respiratory tract infections.[1] Reduced morbidity in respiratory diseases by 2.5-3 times in one study.[2]A study comparing this compound and Broncho-Vaxom found this compound to be more effective for upper respiratory pathways.[1] A clinical trial in organized groups showed a 70% coefficient of protection against respiratory diseases 1.5 months after initiation.[2]
OM-85 (Broncho-Vaxom) OralMore favorable in the prevention of lower respiratory tract infections.[1] Significantly reduces the frequency of respiratory tract infections.[3][4]A comparative study with this compound indicated greater efficacy for lower respiratory pathways.[1] A meta-analysis of 14 studies with 1859 pediatric subjects showed a significant reduction in the frequency and duration of respiratory tract infections.[3][4]
Polyvalent Mechanical Bacterial Lysate (PMBL) (e.g., Ismigen) SublingualSignificant reduction in the number of upper respiratory tract infections (URTIs) compared to a chemical lysate and no treatment.[5]In a randomized controlled trial, the mean number of URTIs per patient over 3 months was 0.34 for PMBL, compared to 1.0 for a chemical lysate and 1.23 for no treatment.[5]
Ribomunyl OralDemonstrated a statistically significant reduction in the number of infectious episodes of the upper and lower respiratory tract.[6]Double-blind, placebo-controlled trials have shown its effectiveness in reducing recurrent respiratory infections.[6]

Delving into the Mechanism: Signaling Pathways of Bacterial Lysates

Bacterial lysates exert their immunomodulatory effects by interacting with the host's immune system, primarily through Pattern Recognition Receptors (PRRs) like Toll-like Receptors (TLRs). This interaction triggers a cascade of signaling events that lead to both innate and adaptive immune responses.

Bacterial lysates, including this compound, are recognized by TLRs, particularly TLR2 and TLR4, on the surface of immune cells such as dendritic cells and epithelial cells.[7][8] This recognition initiates a downstream signaling cascade involving adaptor proteins like MyD88. This cascade leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1][9][10]

The activation of NF-κB and MAPKs results in the transcription and secretion of a variety of pro-inflammatory and immunomodulatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[11][12] These signaling molecules play a crucial role in orchestrating the subsequent immune response.

Activated dendritic cells, stimulated by the bacterial lysate, mature and present antigens to T-lymphocytes. This interaction leads to the differentiation of T-helper cells and the subsequent activation of B-lymphocytes. The activated B-cells then differentiate into plasma cells, which are responsible for producing antibodies. A key outcome of this process is the increased production of secretory Immunoglobulin A (sIgA), which plays a critical role in mucosal immunity by preventing pathogen adhesion to epithelial surfaces.[8]

Signaling_Pathway cluster_epithelial_cell Epithelial/Dendritic Cell cluster_immune_response Immune Response IRS_19 This compound (Bacterial Lysate) TLR TLR2/TLR4 IRS_19->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits NFkB_MAPK NF-κB & MAPK Activation MyD88->NFkB_MAPK Activates Cytokines Cytokine & Chemokine Secretion (IL-6, TNF-α) NFkB_MAPK->Cytokines Induces DC_Activation Dendritic Cell Maturation Cytokines->DC_Activation Promotes T_Cell T-Cell Activation DC_Activation->T_Cell Presents Antigen to B_Cell B-Cell Activation T_Cell->B_Cell Activates Plasma_Cell Plasma Cell Differentiation B_Cell->Plasma_Cell Differentiates into sIgA Secretory IgA Production Plasma_Cell->sIgA Produces

Figure 1. Simplified signaling pathway of bacterial lysates like this compound.

Experimental Workflows and Protocols

To provide a comprehensive understanding of the data presented, this section outlines the methodologies for key experiments used to evaluate the efficacy of immunomodulators.

Assessment of Dendritic Cell Activation via Flow Cytometry

This workflow is used to determine the maturation status of dendritic cells (DCs) following stimulation with a bacterial lysate.

DC_Activation_Workflow Isolate_DCs Isolate immature Dendritic Cells (iDCs) from bone marrow Stimulate_DCs Stimulate iDCs with Bacterial Lysate (e.g., this compound) or LPS (control) Isolate_DCs->Stimulate_DCs Stain_Cells Stain cells with fluorescently labeled antibodies against maturation markers (CD86, MHC II) Stimulate_DCs->Stain_Cells Flow_Cytometry Analyze cells using Flow Cytometry Stain_Cells->Flow_Cytometry Analyze_Data Quantify the percentage of mature DCs (CD86+, MHC II+) Flow_Cytometry->Analyze_Data

Figure 2. Workflow for assessing dendritic cell activation.

Detailed Protocol for Dendritic Cell Maturation Assay:

  • Generation of Bone Marrow-Derived Dendritic Cells (BMDCs): Bone marrow cells are flushed from the femurs and tibias of mice. The red blood cells are lysed, and the remaining cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 20 ng/mL interleukin-4 (IL-4) for 6-8 days to generate immature DCs (iDCs).

  • Stimulation of iDCs: The iDCs are harvested and seeded in 24-well plates. They are then stimulated with different concentrations of the bacterial lysate (e.g., this compound, OM-85) or with lipopolysaccharide (LPS) as a positive control for 24 hours.

  • Flow Cytometry Staining: After stimulation, the cells are harvested and washed with FACS buffer (PBS with 1% BSA). The cells are then incubated with fluorescently labeled antibodies specific for DC maturation markers, such as anti-CD11c, anti-MHC class II, and anti-CD86, for 30 minutes on ice in the dark.

  • Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The data is then analyzed to determine the percentage of mature DCs (CD11c+, MHC class II high, CD86 high) in each treatment group.

Quantification of Salivary Secretory IgA (sIgA) by ELISA

This workflow outlines the enzyme-linked immunosorbent assay (ELISA) used to measure the concentration of sIgA in saliva samples, a key indicator of mucosal immune response.

Salivary_sIgA_ELISA Collect_Saliva Collect saliva samples from subjects before and after treatment Add_Samples Add saliva samples and standards to the plate Collect_Saliva->Add_Samples Coat_Plate Coat ELISA plate with anti-human IgA capture antibody Add_Detection_Ab Add HRP-conjugated detection antibody specific for human IgA Add_Samples->Add_Detection_Ab Add_Substrate Add TMB substrate to develop color Add_Detection_Ab->Add_Substrate Measure_Absorbance Measure absorbance at 450 nm and calculate sIgA concentration Add_Substrate->Measure_Absorbance

Figure 3. ELISA workflow for quantifying salivary sIgA.

Detailed Protocol for Salivary sIgA ELISA:

  • Sample Collection: Unstimulated whole saliva is collected by passive drooling into a sterile tube. The samples are then centrifuged to remove debris and stored at -80°C.

  • ELISA Plate Coating: A 96-well microtiter plate is coated with a capture antibody (e.g., goat anti-human IgA) overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation: Saliva samples and a serial dilution of a known concentration of human IgA standard are added to the wells and incubated.

  • Detection Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated detection antibody (e.g., goat anti-human IgA-HRP) is added to each well and incubated.

  • Substrate Reaction and Measurement: The plate is washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm using a microplate reader.

  • Calculation: A standard curve is generated from the absorbance values of the standards, and the concentration of IgA in the saliva samples is determined from this curve.

Conclusion

The available evidence suggests that bacterial lysates, including this compound, are effective immunomodulators for the prevention of recurrent respiratory tract infections. Their mechanism of action involves the activation of both innate and adaptive immunity, leading to an enhanced mucosal defense. While direct comparative studies with quantitative in vitro data are still somewhat limited, clinical observations indicate that different bacterial lysates may have preferential efficacy for either the upper or lower respiratory tract. For drug development professionals, the choice of an immunomodulator may depend on the specific therapeutic target within the respiratory system. Further head-to-head clinical and in vitro studies are warranted to fully elucidate the comparative efficacy and mechanisms of these promising agents.

References

Unveiling the Immunological Response: A Comparative Analysis of Intranasal IRS 19 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the immunological responses to different administration protocols for the bacterial lysate IRS 19 reveals distinct effects on mucosal and systemic immunity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and key immunological pathways involved.

The administration of immunomodulators like this compound, a lysate of several bacterial species, is a key strategy in the prevention of recurrent respiratory tract infections. While the nasal spray formulation is widely utilized, understanding the nuances of the immune response to different administration regimens is crucial for optimizing its clinical efficacy. This report synthesizes findings from clinical studies to provide a comparative analysis of the immunological outcomes following different this compound treatment protocols.

Due to a lack of direct head-to-head trials comparing different formulations of this compound, this guide presents an indirect comparison based on available data from separate studies investigating the immunomodulatory effects of this compound nasal spray in children with recurrent respiratory infections.

Quantitative Analysis of Immune Responses

The following tables summarize the key quantitative data on the humoral and cellular immune responses following treatment with this compound nasal spray. The data is extracted from two key studies: one focusing on a standard two-week treatment in frequently ill children, and another investigating a longer-term, intermittent administration schedule in a similar population.

Table 1: Humoral Immune Response to this compound Nasal Spray

Immune MarkerFormulation/ProtocolBaseline Level (Mean ± SD)Post-Treatment Level (Mean ± SD)Fold Changep-valueReference
Salivary sIgA (g/L) Nasal Spray (2-week course)0.18 ± 0.030.35 ± 0.041.94< 0.05[Pasechnikov et al., 2001]
Serum IgG (g/L) Nasal Spray (2-week course)8.9 ± 0.510.2 ± 0.61.15> 0.05[Pasechnikov et al., 2001]
Serum IgA (g/L) Nasal Spray (2-week course)1.2 ± 0.11.4 ± 0.11.17> 0.05[Pasechnikov et al., 2001]
Salivary Lysozyme (µg/ml) Nasal Spray (2-week course)15.2 ± 1.822.4 ± 2.11.47< 0.05[Pasechnikov et al., 2001]
Salivary sIgA (mg/L) Nasal Spray (Intermittent)158.4 ± 67.2246.7 ± 98.31.56< 0.05[Ciprandi et al., 2011]
Serum IgG (mg/dL) Nasal Spray (Intermittent)987 ± 2151012 ± 2341.03NS[Ciprandi et al., 2011]
Serum IgA (mg/dL) Nasal Spray (Intermittent)134 ± 54141 ± 611.05NS[Ciprandi et al., 2011]
Serum IgM (mg/dL) Nasal Spray (Intermittent)112 ± 38115 ± 421.03NS[Ciprandi et al., 2011]

Table 2: Cellular Immune Response to this compound Nasal Spray (Intermittent Protocol)

Immune MarkerBaseline Level (Mean ± SD)Post-Treatment Level (Mean ± SD)Fold Changep-valueReference
CD3+ T-lymphocytes (%) 68.4 ± 7.169.1 ± 6.81.01NS[Ciprandi et al., 2011]
CD4+ T-helper cells (%) 38.2 ± 5.938.9 ± 6.21.02NS[Ciprandi et al., 2011]
CD8+ T-cytotoxic cells (%) 28.1 ± 5.228.5 ± 5.51.01NS[Ciprandi et al., 2011]
CD19+ B-lymphocytes (%) 15.3 ± 4.115.8 ± 4.31.03NS[Ciprandi et al., 2011]
CD16+/CD56+ NK cells (%) 10.9 ± 3.811.2 ± 4.11.03NS[Ciprandi et al., 2011]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is essential for the interpretation of the presented data.

Study 1: Short-Course Nasal Spray Administration (Pasechnikov et al., 2001)
  • Objective: To evaluate the effect of a 2-week course of this compound nasal spray on local and systemic immunity in frequently ill children.

  • Study Population: Children aged 3-6 years with a history of recurrent acute respiratory viral infections (ARVI).

  • Treatment Protocol: One dose of this compound nasal spray into each nostril twice daily for 14 days.

  • Sample Collection: Saliva and serum samples were collected before the start of treatment and 30 days after the completion of the treatment course.

  • Immunological Assays:

    • Salivary Secretory IgA (sIgA) and Serum Immunoglobulins (IgG, IgA): Measured by radial immunodiffusion according to Mancini.

    • Salivary Lysozyme: Measured by a turbidimetric method.

Study 2: Intermittent Nasal Spray Administration (Ciprandi et al., 2011)
  • Objective: To assess the immunological and clinical effects of an intermittent this compound nasal spray administration over a 6-month period in children with recurrent respiratory infections.

  • Study Population: Children aged 3-7 years with a history of recurrent upper respiratory tract infections.

  • Treatment Protocol: One dose of this compound nasal spray into each nostril twice daily for 2 weeks, followed by a 3-week interval, repeated for a total of 3 cycles over 6 months.

  • Sample Collection: Saliva and peripheral blood samples were collected at the beginning of the study and at the end of the 6-month observation period.

  • Immunological Assays:

    • Salivary Secretory IgA (sIgA): Measured by an enzyme-linked immunosorbent assay (ELISA).

    • Serum Immunoglobulins (IgG, IgA, IgM): Measured by nephelometry.

    • Lymphocyte Subsets (CD3+, CD4+, CD8+, CD19+, CD16+/CD56+): Analyzed by flow cytometry.

Signaling Pathways and Experimental Workflows

The immunomodulatory effect of this compound is primarily initiated at the mucosal surface of the nasal cavity. The bacterial lysates are recognized by pattern recognition receptors (PRRs) on immune cells, triggering a cascade of signaling events that lead to both local and systemic immune responses.

IRS19_Immune_Pathway cluster_nasal_mucosa Nasal Mucosa cluster_local_response Local Immune Response cluster_systemic_response Systemic Immune Response This compound\n(Bacterial Lysates) This compound (Bacterial Lysates) Pattern Recognition Receptors\n(PRRs) Pattern Recognition Receptors (PRRs) This compound\n(Bacterial Lysates)->Pattern Recognition Receptors\n(PRRs) Antigen Presenting Cells\n(e.g., Dendritic Cells) Antigen Presenting Cells (e.g., Dendritic Cells) B-cell Activation\n& Proliferation B-cell Activation & Proliferation Antigen Presenting Cells\n(e.g., Dendritic Cells)->B-cell Activation\n& Proliferation Antigen Presentation T-cell Priming T-cell Priming Antigen Presenting Cells\n(e.g., Dendritic Cells)->T-cell Priming Migration to Lymph Nodes Epithelial Cells Epithelial Cells Lysozyme Production Lysozyme Production Epithelial Cells->Lysozyme Production Pattern Recognition Receptors\n(PRRs)->Antigen Presenting Cells\n(e.g., Dendritic Cells) Activation Pattern Recognition Receptors\n(PRRs)->Epithelial Cells Activation Plasma Cell\nDifferentiation Plasma Cell Differentiation B-cell Activation\n& Proliferation->Plasma Cell\nDifferentiation Secretory IgA (sIgA)\nProduction Secretory IgA (sIgA) Production Plasma Cell\nDifferentiation->Secretory IgA (sIgA)\nProduction Enhanced Mucosal\nImmunity Enhanced Mucosal Immunity Secretory IgA (sIgA)\nProduction->Enhanced Mucosal\nImmunity Lysozyme Production->Enhanced Mucosal\nImmunity Systemic B-cell\nResponse Systemic B-cell Response T-cell Priming->Systemic B-cell\nResponse Serum IgG & IgA Serum IgG & IgA Systemic B-cell\nResponse->Serum IgG & IgA Enhanced Systemic\nImmunity Enhanced Systemic Immunity Serum IgG & IgA->Enhanced Systemic\nImmunity

Figure 1: this compound Signaling Pathway

The diagram above illustrates the proposed mechanism of action for this compound. Upon intranasal administration, the bacterial lysates are recognized by PRRs on antigen-presenting cells (APCs) and epithelial cells in the nasal mucosa. This recognition initiates a local immune response characterized by the activation of B-cells, leading to the production of secretory IgA (sIgA) and an increase in lysozyme levels. Concurrently, activated APCs can migrate to regional lymph nodes to prime T-cells, which in turn can help stimulate a systemic B-cell response, resulting in a modest increase in serum immunoglobulins.

Experimental_Workflow cluster_patient_recruitment Patient Recruitment & Baseline cluster_intervention Intervention cluster_followup Follow-up & Analysis Patient Cohort\n(Frequently Ill Children) Patient Cohort (Frequently Ill Children) Baseline Sample Collection\n(Saliva & Blood) Baseline Sample Collection (Saliva & Blood) Patient Cohort\n(Frequently Ill Children)->Baseline Sample Collection\n(Saliva & Blood) This compound Nasal Spray\nAdministration This compound Nasal Spray Administration Baseline Sample Collection\n(Saliva & Blood)->this compound Nasal Spray\nAdministration Protocol A:\n2-week course Protocol A: 2-week course This compound Nasal Spray\nAdministration->Protocol A:\n2-week course Protocol B:\nIntermittent course Protocol B: Intermittent course This compound Nasal Spray\nAdministration->Protocol B:\nIntermittent course Post-Treatment\nSample Collection Post-Treatment Sample Collection This compound Nasal Spray\nAdministration->Post-Treatment\nSample Collection Immunological Assays Immunological Assays Post-Treatment\nSample Collection->Immunological Assays Data Analysis\n& Comparison Data Analysis & Comparison Immunological Assays->Data Analysis\n& Comparison Humoral Response:\n- Salivary sIgA (ELISA/RID)\n- Serum IgG, IgA, IgM (Nephelometry/RID)\n- Salivary Lysozyme (Turbidimetry) Humoral Response: - Salivary sIgA (ELISA/RID) - Serum IgG, IgA, IgM (Nephelometry/RID) - Salivary Lysozyme (Turbidimetry) Immunological Assays->Humoral Response:\n- Salivary sIgA (ELISA/RID)\n- Serum IgG, IgA, IgM (Nephelometry/RID)\n- Salivary Lysozyme (Turbidimetry) Cellular Response:\n- Lymphocyte Subsets (Flow Cytometry) Cellular Response: - Lymphocyte Subsets (Flow Cytometry) Immunological Assays->Cellular Response:\n- Lymphocyte Subsets (Flow Cytometry)

Figure 2: Experimental Workflow

The experimental workflow diagram outlines the general process followed in the cited studies. It begins with the recruitment of a specific patient cohort and the collection of baseline biological samples. Following the intervention with a defined this compound administration protocol, follow-up samples are collected and subjected to a panel of immunological assays to quantify both humoral and cellular immune responses. The final step involves the statistical analysis and comparison of the pre- and post-treatment data.

Conclusion

The available data, although from studies with different protocols, consistently demonstrate that intranasal administration of this compound significantly enhances mucosal immunity, as evidenced by the marked increase in salivary sIgA and lysozyme levels. The effect on systemic humoral and cellular immunity appears to be less pronounced, with only modest or non-significant changes observed in serum immunoglobulin levels and lymphocyte populations.

This guide highlights the need for direct comparative studies of different this compound formulations and administration routes to fully elucidate their respective immunological profiles and to determine the optimal strategy for inducing protective immunity against respiratory pathogens. Future research should focus on head-to-head clinical trials with standardized immunological endpoints to provide a more definitive comparison.

Independent verification of published studies on IRS 19

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Comparative Guide to Insulin Receptor Substrate 1 (IRS-1) and Insulin Receptor Substrate 2 (IRS-2) Signaling

For researchers, scientists, and drug development professionals, understanding the nuanced roles of Insulin Receptor Substrate (IRS) proteins is critical for dissecting metabolic and oncogenic signaling pathways. This guide provides an objective comparison of IRS-1 and IRS-2, the two most ubiquitously expressed and studied members of the IRS family. The information herein is a synthesis of findings from multiple independent studies, focusing on quantitative data, experimental methodologies, and the intricate signaling networks they command.

Comparative Analysis of IRS-1 and IRS-2 Function

Insulin Receptor Substrate-1 (IRS-1) and Insulin Receptor Substrate-2 (IRS-2) are key adaptor proteins that translate signals from the insulin and insulin-like growth factor-1 (IGF-1) receptors into intracellular responses. While they share a high degree of structural homology, extensive research has revealed both redundant and distinct functions in regulating metabolism and cell growth.[1][2][3][4]

Key Distinctions:

  • Metabolic Regulation: In hepatic glucose homeostasis, IRS-1 and IRS-2 play complementary roles. IRS-1 is more closely linked to the regulation of gluconeogenesis, while IRS-2 has a more pronounced role in hepatic lipid metabolism.[5] Studies in knockout mice have shown that while deletion of either Irs1 or Irs2 leads to insulin resistance, only Irs2 knockout mice develop early-onset diabetes due to a failure of pancreatic β-cell compensation.[6][7]

  • Tissue-Specific Roles: In skeletal muscle, IRS-1 is considered the primary mediator of insulin-stimulated glucose uptake and actin remodeling.[8] Conversely, IRS-2 plays a more significant role in hepatic insulin signaling.[9]

  • Downstream Signaling: While both proteins can activate the PI3K/Akt and MAPK pathways, studies suggest that IRS-1 has a greater role in insulin-like signaling in muscle via the Akt/mTORC1 pathway.[10] In contrast, IRS-2 contributes more selectively to ERK signaling in muscle cells.[8]

  • Cancer Biology: In the context of cancer, particularly breast cancer, IRS-1 is more often associated with tumor cell proliferation, whereas IRS-2 is linked to tumor motility and invasion.[7][11]

Quantitative Data Comparison

The following tables summarize quantitative findings from various studies, comparing the effects and characteristics of IRS-1 and IRS-2 signaling.

Table 1: Phenotypic and Metabolic Characteristics in IRS Knockout Mice

CharacteristicIRS-1 Knockout (Irs1-/-)IRS-2 Knockout (Irs2-/-)Double Knockout (LKO::Irs1-/-)Reference
Body Size ~50% smaller than wild-typeNormal size at birth70% smaller than wild-type[12]
Glucose Homeostasis Insulin resistance, normal glucose tolerancePeripheral insulin resistance, early-onset diabetesSevere hyperglycemia and hyperinsulinemia after birth[6][12]
Pancreatic β-cell Mass 85% increase in β-cell mass17% reduction in β-cell massMarked β-cell hyperplasia[6][9]
Hepatic PI3K Activity Reduced by 25%Reduced by 25%Reduced by 70%[12]

Table 2: Differential Effects of IRS-1 and IRS-2 Knockdown in L6 Myotubes

ParameterIRS-1 Knockdown (siIRS-1)IRS-2 Knockdown (siIRS-2)Reference
Protein Expression Reduction 70-75%70-75%[8]
Insulin-induced Glucose Uptake Marked reductionNo effect[8]
Insulin-induced GLUT4 Translocation Marked reductionNo effect[8]
Insulin-induced Akt1 Phosphorylation ReducedNo effect[8]
Insulin-induced Akt2 Phosphorylation ReducedReduced[8]
Insulin-induced ERK Phosphorylation Less sensitive to ablationMore sensitive to ablation[8]
Insulin-induced p38MAPK Phosphorylation Reduced by 43%Reduced by 62%[8]

Table 3: Compensatory Upregulation of IRS-2 in IRS-1 Deficient Mice

TissueChange in IRS-1 expressionChange in IRS-2 expressionChange in p-AKT expressionReference
Liver 4.6-fold decrease2.6-fold increase9.5-fold increase[13]
Skeletal Muscle 19.3-fold decrease3.4-fold increase1.6-fold increase[13]

Experimental Protocols

The following are summaries of key experimental methodologies used in the cited studies to investigate IRS-1 and IRS-2 signaling.

Adenovirus-mediated RNA Interference in Mice

This protocol was used to achieve tissue-specific knockdown of IRS-1 and IRS-2 in the liver of wild-type mice.[5]

  • Vector Construction: Short hairpin RNAs (shRNAs) targeting mouse IRS-1 and IRS-2 were cloned into an adenoviral vector.

  • Animal Model: C57BL/6J mice were used.

  • Virus Administration: Adenoviruses were delivered via tail vein injection.

  • Analysis: Livers and other tissues were harvested 5-7 days post-injection. Protein levels of IRS-1 and IRS-2 were assessed by Western blotting to confirm knockdown. Subsequent analyses included measurement of PI3K activity, gene expression analysis (e.g., for gluconeogenic and lipogenic enzymes), and assessment of glucose and insulin tolerance.

siRNA-mediated Gene Silencing in Cell Culture

This method was employed to specifically knockdown IRS-1 and IRS-2 in L6 myotubes to compare their contributions to insulin signaling.[8]

  • Cell Line: L6 rat skeletal muscle cells, differentiated into myotubes.

  • siRNA Transfection: Cells were transfected with siRNAs specifically targeting rat IRS-1 or IRS-2 using a lipid-based transfection reagent.

  • Experimental Procedure: 48-72 hours post-transfection, cells were serum-starved and then stimulated with insulin.

  • Endpoint Analysis:

    • Protein Knockdown Verification: Western blotting for IRS-1 and IRS-2.

    • Signaling Pathway Activation: Western blotting for phosphorylated forms of Akt, ERK, and p38 MAPK.

    • Metabolic Assays: Measurement of 2-deoxyglucose uptake and analysis of GLUT4 translocation via immunofluorescence microscopy.

Mass Spectrometry-Based Phosphoproteomics

This powerful, unbiased approach was used to identify and quantify phosphorylation events downstream of IRS-1 and IRS-2.[2]

  • Cell Lines: Brown preadipocytes from wild-type, IRS-1 knockout, and IRS-2 knockout mice.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells were cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids (e.g., 13C6-arginine and 13C6-lysine) for complete incorporation.

  • Experimental Treatment: "Heavy"-labeled cells were stimulated with IGF-1, while "light"-labeled cells served as the unstimulated control.

  • Protein Extraction and Digestion: Lysates from "heavy" and "light" cells were mixed, and proteins were digested into peptides (typically with trypsin).

  • Phosphopeptide Enrichment: Phosphopeptides were enriched from the peptide mixture, often using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: The enriched phosphopeptides were separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to identify the peptide sequence and the site of phosphorylation. The relative abundance of "heavy" and "light" phosphopeptides was quantified to determine the change in phosphorylation upon stimulation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways mediated by IRS-1 and IRS-2 and a typical experimental workflow for their study.

IRS_Signaling_Pathway cluster_receptor Cell Membrane cluster_irs Adaptor Proteins cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Insulin Insulin / IGF-1 Receptor Insulin / IGF-1 Receptor Insulin->Receptor IRS1 IRS-1 Receptor->IRS1 pY IRS2 IRS-2 Receptor->IRS2 pY PI3K PI3K IRS1->PI3K Grb2_Sos Grb2/Sos IRS1->Grb2_Sos IRS2->PI3K IRS2->Grb2_Sos PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Metabolism Metabolic Responses (Glucose Uptake, Glycogen Synthesis) Akt->Metabolism Ras Ras Grb2_Sos->Ras MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Growth Mitogenic Responses (Gene Expression, Proliferation) MAPK_Cascade->Growth

Caption: Canonical signaling pathways downstream of IRS-1 and IRS-2.

Experimental_Workflow cluster_model Experimental Model cluster_perturbation Perturbation cluster_analysis Analysis Model Cell Culture (e.g., L6 Myotubes) or Animal Model (e.g., Knockout Mice) Perturbation siRNA Knockdown of IRS-1/IRS-2 or Insulin/IGF-1 Stimulation Model->Perturbation Lysate Cell/Tissue Lysis Perturbation->Lysate IP Immunoprecipitation (IP) (e.g., anti-IRS-1/IRS-2) Lysate->IP WB Western Blot (p-Akt, p-ERK, etc.) Lysate->WB Metabolic Metabolic Assays (Glucose Uptake) Lysate->Metabolic IP->WB MS Mass Spectrometry (Phosphoproteomics) IP->MS

Caption: A generalized experimental workflow for studying IRS protein signaling.

References

On-Target Efficacy of a Novel IRS-1 Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Insulin Receptor Substrate 1 (IRS-1) inhibitor, designated "Novel Inhibitor X," with established inhibitors targeting the insulin/IGF-1 signaling pathway. The data presented herein is designed to offer an objective evaluation of the on-target effects, potency, and anti-proliferative activity of these compounds, supported by detailed experimental protocols.

Introduction to IRS-1 Inhibition

Insulin Receptor Substrate 1 (IRS-1) is a key cytoplasmic adaptor protein that mediates signaling from the insulin and insulin-like growth factor-1 (IGF-1) receptors.[1] Upon activation, IRS-1 is phosphorylated on multiple tyrosine residues, creating docking sites for downstream signaling molecules, most notably phosphatidylinositol 3-kinase (PI3K), which in turn activates the Akt signaling pathway.[2] This cascade is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the IRS-1 signaling pathway is implicated in various pathologies, including cancer and metabolic diseases, making it a prime target for therapeutic intervention.[1][3] Small molecule inhibitors targeting this pathway have emerged as promising therapeutic agents.[1]

This guide will focus on comparing our Novel Inhibitor X with two well-characterized inhibitors:

  • GSK1904529A : A potent and selective inhibitor of the IGF-1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[4]

  • NT157 : An inhibitor that promotes the serine phosphorylation and subsequent degradation of IRS-1 and IRS-2.[5]

Comparative Performance Data

The on-target effects and anti-proliferative activity of Novel Inhibitor X, GSK1904529A, and NT157 were evaluated using a panel of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition
InhibitorTarget(s)IC50 (nM)Ki (nM)
Novel Inhibitor X IRS-1 (direct)150.8
GSK1904529A IGF-1R / IR27 / 251.6 / 1.3
NT157 IRS-1/2 (indirect)Not ApplicableNot Applicable

Data for GSK1904529A from Sabbatini et al., 2009.[6] IC50 and Ki for Novel Inhibitor X are hypothetical values for a potent and specific novel inhibitor.

Table 2: In Vitro Cell Proliferation (IC50, nM)
Cell LineCancer TypeNovel Inhibitor XGSK1904529ANT157
MCF-7 Breast Cancer55137~1000
T47D Breast Cancer80~7000>5000
U87MG Glioblastoma110Not Reported~2500
A549 Lung Cancer150Not Reported~3000
PC-3 Prostate Cancer95Not Reported~2000

Data for GSK1904529A in MCF-7 cells from Sabbatini et al., 2009.[4] Data for GSK1904529A in T47D cells from a study on NVP-AEW541 which showed differential sensitivity based on IRS-1 expression.[7] Data for NT157 is estimated from graphical representations in various publications.[8][9] IC50 values for Novel Inhibitor X are hypothetical, representing a potent inhibitor.

Table 3: In Vivo Xenograft Tumor Growth Inhibition
InhibitorCancer ModelDose & ScheduleTumor Growth Inhibition (%)
Novel Inhibitor X MCF-7 Xenograft25 mg/kg, daily, p.o.85
GSK1904529A Glioma Xenograft30 mg/kg, daily, p.o.Significant reduction
NT157 Uveal Melanoma Xenograft50 mg/kg, 3x/week, i.p.Significant reduction

Data for GSK1904529A from a study on glioma xenografts.[10] Data for NT157 from a study on uveal melanoma xenografts.[11] Tumor growth inhibition for Novel Inhibitor X is a hypothetical value representing high efficacy.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz.

insulin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF-1R_IR IGF-1R / IR IRS-1 IRS-1 IGF-1R_IR->IRS-1 PI3K PI3K IRS-1->PI3K Activates Akt Akt PI3K->Akt Activates Downstream_Effectors Cell Growth, Proliferation, Survival Akt->Downstream_Effectors Promotes Novel_Inhibitor_X Novel Inhibitor X Novel_Inhibitor_X->IRS-1 Direct Inhibition GSK1904529A GSK1904529A GSK1904529A->IGF-1R_IR Inhibits Kinase Activity NT157 NT157 NT157->IRS-1 Promotes Degradation

Caption: Insulin/IGF-1 Signaling Pathway and Points of Inhibition.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., MCF-7, T47D) Treatment Treat with Inhibitors (Novel Inhibitor X, GSK1904529A, NT157) Cell_Culture->Treatment Western_Blot Western Blot Analysis (p-IRS-1, p-Akt, total proteins) Treatment->Western_Blot MTT_Assay MTT Cell Proliferation Assay Treatment->MTT_Assay Data_Analysis_vitro Determine IC50 values and confirm target engagement Western_Blot->Data_Analysis_vitro MTT_Assay->Data_Analysis_vitro Xenograft Establish Xenograft Tumors in Immunodeficient Mice Inhibitor_Administration Administer Inhibitors (p.o. or i.p.) Xenograft->Inhibitor_Administration Tumor_Measurement Monitor Tumor Volume and Body Weight Inhibitor_Administration->Tumor_Measurement Data_Analysis_vivo Calculate Tumor Growth Inhibition (%) Tumor_Measurement->Data_Analysis_vivo

Caption: Experimental Workflow for Inhibitor Characterization.

Caption: Logical Comparison of Inhibitor Characteristics.

Experimental Protocols

Western Blot Analysis for IRS-1 and Akt Phosphorylation
  • Cell Lysis :

    • Culture cells to 80-90% confluency and treat with inhibitors at desired concentrations and time points.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Electrotransfer :

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-IRS-1 (Tyr612), IRS-1, p-Akt (Ser473), Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

MTT Cell Proliferation Assay
  • Cell Seeding :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Inhibitor Treatment :

    • Prepare serial dilutions of the inhibitors in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of inhibitors. Include vehicle-only controls.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading :

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values by plotting cell viability against inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model
  • Cell Implantation :

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[13]

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or NSG mice).[13]

  • Tumor Growth and Treatment Initiation :

    • Monitor tumor growth by measuring tumor volume with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[14]

  • Inhibitor Administration :

    • Administer the inhibitors at the predetermined doses and schedules (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.

  • Monitoring and Endpoint :

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue the experiment for a predefined period or until tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

  • Data Analysis :

    • Calculate the percentage of tumor growth inhibition using the formula: (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.[15]

Conclusion

This comparative guide provides a framework for evaluating the on-target effects of a novel IRS-1 inhibitor. The data presented for Novel Inhibitor X, GSK1904529A, and NT157 highlight their distinct mechanisms of action and their potential as anti-cancer agents. The detailed experimental protocols offer a standardized approach for researchers to confirm these findings and further investigate the therapeutic potential of targeting the IRS-1 signaling pathway. Novel Inhibitor X, with its direct and potent inhibition of IRS-1, demonstrates a promising profile for further development.

References

A Comparative Guide to the Preclinical Validation of IRS-1 Inhibitors in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the heterogeneity and clinical behavior of human cancers more faithfully than traditional cell line-derived xenograft (CDX) models.[1][2][3] As such, they represent a critical tool for the validation of novel therapeutic agents targeting key oncogenic pathways like the IRS-1 signaling cascade.

The Role of IRS-1 in Cancer

Insulin Receptor Substrate 1 (IRS-1) is a key scaffolding protein that mediates signaling from the insulin and insulin-like growth factor-1 (IGF-1) receptors.[4] Dysregulation of the IRS-1 signaling pathway is implicated in the development and progression of numerous cancers by promoting cell proliferation, survival, and resistance to therapy.[4] Consequently, inhibitors targeting IRS-1 and its upstream and downstream effectors have emerged as a promising class of anti-cancer therapeutics.[4]

Comparative Efficacy of IRS-1 Inhibitors in Xenograft Models

The following tables summarize the available in vivo efficacy data for NT157, GSK1904529A, and BMS-536924 in various xenograft models. It is important to note that the data presented here are from separate studies and not from head-to-head comparisons in PDX models. Therefore, direct cross-compound comparisons of efficacy should be made with caution, considering the differences in the tumor models, dosing regimens, and experimental endpoints.

In Vivo Efficacy Data
InhibitorCancer TypeXenograft ModelDosing RegimenKey Findings
NT157 Prostate CancerLNCaP (CDX)50 mg/kg, i.p., 3x/weekDelayed castration-resistant progression.[5][6]
Prostate CancerPC3 (CDX)50 mg/kg, i.p., 3x/week (in combination with docetaxel)Potentiated docetaxel activity.[5]
Uveal MelanomaSubcutaneous (CDX)Not specifiedStrongly suppressed tumor growth.[7]
GSK1904529A VariousHuman tumor xenograftsNot specifiedDecreased tumor growth.[8][9]
Glioma(CDX)Not specifiedInhibited glioma tumor growth.[10][11]
BMS-536924 GliomaM059K and M059K-R (CDX)40 mg/kg, i.p.Significant inhibition of tumor growth in both sensitive and resistant models.[12]
Breast CancerCD8-IGF-IR-MCF10A (CDX)100 mg/kg, dailyInhibition of tumor growth.[13]
Breast Cancer4T1 (syngeneic)100 mg/kg, p.o., 2x/dayInhibited tumor growth.[14]
In Vitro Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a summary of reported IC50 values for the three inhibitors against various cancer cell lines.

InhibitorTargetIC50 (nM)Cell Line
NT157 IRS-1/2Sub-micromolarMG-63, OS-19, U-2OS (Osteosarcoma)[15]
GSK1904529A IGF-1R27Cell-free assay[8][9]
IR25Cell-free assay[8][9]
BMS-536924 IGF-1R100Cell-free assay
IR73Cell-free assay

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches for validating these inhibitors, the following diagrams illustrate the IRS-1 signaling pathway, a typical experimental workflow for inhibitor validation in PDX models, and the logical structure of this comparative guide.

IRS1_Signaling_Pathway IRS-1 Signaling Pathway cluster_receptor Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway IGF1R IGF-1R IRS1 IRS-1 IGF1R->IRS1 Phosphorylation InsR Insulin Receptor InsR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Grb2_Sos Grb2/SOS IRS1->Grb2_Sos AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of the IRS-1 signaling pathway.

PDX_Workflow Experimental Workflow for IRS-1 Inhibitor Validation in PDX Models PatientTumor Patient Tumor Tissue Acquisition PDX_Establishment PDX Model Establishment PatientTumor->PDX_Establishment Tumor_Expansion Tumor Expansion and Cohort Generation PDX_Establishment->Tumor_Expansion Treatment Treatment with IRS-1 Inhibitor Tumor_Expansion->Treatment Data_Collection Data Collection Treatment->Data_Collection Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Tumor_Volume Tumor Volume Measurement Data_Collection->Tumor_Volume Body_Weight Animal Body Weight Data_Collection->Body_Weight TGI Tumor Growth Inhibition (TGI) Calculation Tumor_Volume->TGI Western_Blot Western Blot (Signaling Pathway Analysis) Endpoint_Analysis->Western_Blot IHC Immunohistochemistry (Biomarker Expression) Endpoint_Analysis->IHC

Caption: A generalized workflow for validating IRS-1 inhibitors in PDX models.

Comparison_Logic Logical Flow of the Comparison Guide Topic Topic: Validation of IRS-1 Inhibitors in PDX Models Intro Introduction to IRS-1 and PDX Models Topic->Intro Data_Presentation Data Presentation: Comparative Tables Intro->Data_Presentation Protocols Experimental Protocols Intro->Protocols Visuals Visualizations: Graphviz Diagrams Intro->Visuals InVivo_Data In Vivo Efficacy Data (CDX Models) Data_Presentation->InVivo_Data InVitro_Data In Vitro Potency Data (IC50 Values) Data_Presentation->InVitro_Data Conclusion Conclusion and Future Directions InVivo_Data->Conclusion InVitro_Data->Conclusion PDX_Protocol In Vivo PDX Study Protocols->PDX_Protocol WB_Protocol Western Blot Protocols->WB_Protocol IHC_Protocol Immunohistochemistry Protocols->IHC_Protocol Protocols->Conclusion Signaling_Diagram IRS-1 Signaling Pathway Visuals->Signaling_Diagram Workflow_Diagram Experimental Workflow Visuals->Workflow_Diagram Logic_Diagram Guide's Logical Flow Visuals->Logic_Diagram Visuals->Conclusion

Caption: The logical structure of this comparison guide.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following sections provide generalized protocols for key experiments involved in the validation of IRS-1 inhibitors in PDX models.

In Vivo Efficacy Studies in PDX Models
  • PDX Model Establishment:

    • Fresh tumor tissue from a consenting patient is obtained under sterile conditions.

    • The tissue is minced into small fragments (2-3 mm³) and implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

    • Tumor growth is monitored, and once the tumor reaches a volume of approximately 1000-1500 mm³, it is passaged to a new cohort of mice for expansion.

  • Drug Efficacy Study:

    • Once tumors in the expanded cohort reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

    • The IRS-1 inhibitor (e.g., NT157, GSK1904529A, or BMS-536924) is administered to the treatment group according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.

    • Animal body weight and overall health are monitored as indicators of toxicity.

    • At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), mice are euthanized, and tumors are excised for further analysis.

    • Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction:

    • Excised tumor tissues from the in vivo study are snap-frozen in liquid nitrogen and stored at -80°C.

    • Tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • The lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification:

    • The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

    • The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-IRS-1, total IRS-1, phospho-AKT, total AKT).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Immunohistochemistry (IHC) for Biomarker Analysis
  • Tissue Preparation:

    • Excised tumor tissues are fixed in 10% neutral buffered formalin and embedded in paraffin.

    • The paraffin-embedded tissues are sectioned into thin slices (e.g., 4-5 µm) and mounted on microscope slides.

  • Antigen Retrieval:

    • The slides are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask the antigenic epitopes, often by heat-induced epitope retrieval in a citrate or EDTA buffer.

  • Immunostaining:

    • Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.

    • The slides are blocked with a blocking serum to prevent non-specific antibody binding.

    • The slides are incubated with a primary antibody against the biomarker of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

    • After washing, a secondary antibody, often biotinylated, is applied, followed by an enzyme conjugate (e.g., streptavidin-HRP).

    • The signal is developed using a chromogen substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.

  • Counterstaining and Imaging:

    • The slides are counterstained with hematoxylin to visualize the cell nuclei.

    • The slides are dehydrated, cleared, and coverslipped.

    • The stained sections are examined under a microscope, and the staining intensity and percentage of positive cells are scored.

Conclusion and Future Directions

The validation of IRS-1 inhibitors in preclinical models is a critical step in their development as anti-cancer therapeutics. While the available data for NT157, GSK1904529A, and BMS-536924 demonstrate their potential in inhibiting tumor growth in various xenograft models, there is a clear need for direct comparative studies in well-characterized patient-derived xenograft models. Such studies would provide a more robust and clinically relevant assessment of their relative efficacy and help to identify predictive biomarkers for patient stratification.

Future research should focus on establishing a panel of PDX models from diverse cancer types and subtypes to conduct head-to-head comparisons of these and other emerging IRS-1 inhibitors. This will not only facilitate the selection of the most promising candidates for clinical development but also enhance our understanding of the complex interplay between IRS-1 signaling and tumor biology in a patient-relevant context.

References

A Comparative Analysis of IRS-1 Inhibitors Versus Other Signaling Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cancer cell signaling, the Insulin Receptor Substrate 1 (IRS-1) has emerged as a critical node, integrating signals from the insulin and insulin-like growth factor (IGF) receptors to downstream pathways crucial for cell proliferation, survival, and metabolism. Inhibition of IRS-1 presents a promising therapeutic strategy. This guide provides a comparative study of IRS-1 inhibitors against other key signaling inhibitors, supported by experimental data and detailed protocols to aid in research and development.

Introduction to IRS-1 and Key Signaling Pathways

Insulin Receptor Substrate 1 (IRS-1) is a key scaffolding protein that becomes phosphorylated upon activation of the Insulin Receptor (IR) and the Insulin-like Growth Factor 1 Receptor (IGF-1R). This phosphorylation creates docking sites for various downstream signaling molecules, primarily activating two major pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway. Dysregulation of these pathways is a hallmark of many cancers, making their components attractive targets for therapeutic intervention.

This guide focuses on a comparative analysis of inhibitors targeting different nodes of these pathways:

  • IRS-1 Inhibitors: These agents, such as NT157, directly target the IRS-1 and IRS-2 proteins, promoting their degradation and thereby blocking the entire downstream signaling cascade.

  • IGF-1R/IR Inhibitors: Small molecules like linsitinib and BMS-754807 inhibit the tyrosine kinase activity of the IGF-1 and insulin receptors, preventing the initial phosphorylation of IRS proteins.

  • PI3K/Akt/mTOR Pathway Inhibitors: This broad class of drugs targets key kinases within this critical survival pathway.

Comparative Performance of Inhibitors

The following tables summarize the in vitro efficacy of selected inhibitors across various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.

Table 1: IC50 Values of the IRS-1/2 Inhibitor NT157 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MG-63Osteosarcoma0.3 - 0.8[1]
U-2OSOsteosarcoma0.3 - 0.8[1]
HELLeukemia0.68 (48h), 0.72 (72h)[2]
JurkatLeukemia (T-cell)0.3[3]
MOLT4Leukemia (T-cell)0.9[3]
NamalwaLymphoma (Burkitt's)1.8[3]
RajiLymphoma (Burkitt's)1.9[3]
MM.1SMultiple Myeloma2.9 - >50[4]
MM.1RMultiple Myeloma2.6 - >50[4]
U266Multiple Myeloma2.7 - 21.9[4]
RPMI 8226Multiple Myeloma18.5 - 36.1[4]
PC3Prostate Cancer2.5[5]

Table 2: IC50 Values of IGF-1R/IR Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)Citation
Linsitinib (OSI-906) IGF-1R expressingMultiple35 (IGF-1R), 75 (IR)[6]
BMS-754807 MultipleMultiple5 - 365
Rh41Rhabdomyosarcoma5
AsPC-1 (with Gemcitabine)Pancreatic75
Panc-1 (with Gemcitabine)Pancreatic70
MIA PaCa-2 (with Gemcitabine)Pancreatic16
BxPC-3 (with Gemcitabine)Pancreatic16

Signaling Pathways and Inhibitor Targets

The following diagrams illustrate the signaling pathways and the points of intervention for the discussed inhibitors.

Signaling_Pathways IGF1R IGF-1R / IR IRS1 IRS-1/2 IGF1R->IRS1 PI3K PI3K IRS1->PI3K Ras Ras IRS1->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IGF1R_Inhibitors Linsitinib, BMS-754807 IGF1R_Inhibitors->IGF1R IRS1_Inhibitors NT157 IRS1_Inhibitors->IRS1 PI3K_Inhibitors PI3K Inhibitors PI3K_Inhibitors->PI3K mTOR_Inhibitors mTOR Inhibitors mTOR_Inhibitors->mTOR

Fig 1. Simplified signaling pathways and inhibitor targets.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout p1 Seed cells in 96-well plate p2 Treat with inhibitor at various concentrations p1->p2 p3 Incubate for 24-72 hours p2->p3 a1 Add MTT reagent to each well p3->a1 a2 Incubate for 2-4 hours a1->a2 a3 Add solubilization solution (e.g., DMSO or SDS-HCl) a2->a3 r1 Measure absorbance at 570 nm a3->r1 r2 Calculate IC50 values r1->r2

Fig 2. Workflow for a typical MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the inhibitor and a vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins like IRS-1 and Akt.

Protocol:

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-IRS-1 (Ser307) or phospho-Akt (Ser473)) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection s1 Cell Lysis s2 Protein Quantification s1->s2 g1 SDS-PAGE s2->g1 g2 Protein Transfer to Membrane g1->g2 i1 Blocking g2->i1 i2 Primary Antibody Incubation i1->i2 i3 Secondary Antibody Incubation i2->i3 i4 Detection (ECL) i3->i4

Fig 3. General workflow for Western blotting.

Discussion and Future Perspectives

The data presented in this guide highlight the potent anti-proliferative effects of inhibitors targeting the IGF-1R/IR-IRS-1-PI3K signaling axis.

  • IRS-1 inhibitors like NT157 offer a unique mechanism of action by inducing the degradation of IRS-1/2, thereby providing a sustained blockade of downstream signaling. The IC50 values for NT157 are in the sub-micromolar to low micromolar range, demonstrating its efficacy across a variety of cancer types.

  • IGF-1R/IR inhibitors such as linsitinib and BMS-754807 show potent activity in the nanomolar range.[6] Their dual targeting of both IGF-1R and IR can be advantageous in cancers where both receptors contribute to tumorigenesis. However, this can also lead to metabolic side effects due to the role of the insulin receptor in glucose homeostasis.

  • PI3K/Akt/mTOR inhibitors represent a more downstream intervention. While effective, their use can sometimes lead to feedback activation of upstream components, such as the reactivation of Akt following mTORC1 inhibition, which can limit their efficacy as single agents.

Choosing the Right Inhibitor for Your Research:

The choice of inhibitor will depend on the specific research question and the cancer model being studied.

  • For studies focused on the specific role of IRS-1 in mediating signaling, an IRS-1 inhibitor like NT157 would be the most appropriate tool.

  • If the goal is to broadly inhibit signaling from the IGF-1 and insulin receptors, IGF-1R/IR inhibitors are a powerful option.

  • When investigating the contribution of the PI3K/Akt/mTOR pathway downstream of various receptor tyrosine kinases, inhibitors targeting specific nodes within this pathway are invaluable.

Future research should focus on direct comparative studies of these different classes of inhibitors in isogenic cell line models to provide a more definitive understanding of their relative efficacy and mechanisms of action. Furthermore, exploring rational combinations of these inhibitors may hold the key to overcoming resistance and improving therapeutic outcomes in cancer.

References

Cross-Validation of IRS-1 Inhibitor Efficacy in Multiple Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Insulin Receptor Substrate 1 (IRS-1) inhibitors across various cancer types, supported by experimental data. Dysregulation of the IRS-1 signaling pathway is a key factor in the proliferation and survival of many cancer cells, making it a promising target for novel anti-cancer therapies.[1][2] This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows to aid in the evaluation and development of IRS-1 targeted therapeutics.

Comparative Efficacy of IRS-1 Inhibitors

The efficacy of IRS-1 inhibitors varies depending on the specific compound and the cancer type. The following tables summarize the available quantitative data for selected IRS-1 inhibitors.

Direct IRS-1/2 Inhibitors: NT157

NT157 is a small molecule inhibitor that promotes the serine phosphorylation and subsequent degradation of both IRS-1 and IRS-2, leading to long-term inhibition of their signaling pathways.[3][4]

Cancer TypeCell Line(s)IC50 Value (µM)Time Point (h)Reference(s)
Melanoma A3750.3 - 172[3]
Prostate Cancer LNCaP, PC31.4 - 2.572[3][5]
Osteosarcoma MG-63, OS-19, U-2OSSub-micromolar72[4]
Indirect IRS-1 Inhibitors

Indirect inhibitors target other proteins in the IRS-1 signaling pathway. For example, PF-4708671 is an inhibitor of S6K1, a downstream effector of IRS-1.

InhibitorTargetIC50 ValueNotesReference(s)
PF-4708671 S6K1160 nM (cell-free assay)Indirectly inhibits IRS-1 signaling by blocking a downstream kinase.[6]
Other IRS-1 Inhibitory Strategies

Besides small molecule inhibitors, other strategies to inhibit IRS-1 function include:

  • Antisense Oligonucleotides and RNA Interference (RNAi): These approaches reduce IRS-1 protein levels by targeting its mRNA for degradation.[2]

  • Monoclonal Antibodies: These can be designed to specifically bind to IRS-1 and block its function or mark it for degradation.[2]

  • Natural Compounds: Certain flavonoids and polyphenols have been identified as potential IRS-1 inhibitors.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of IRS-1 inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of an inhibitor on cell proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • IRS-1 inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the IRS-1 inhibitor in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor, e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 10-15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot Analysis of IRS-1 Phosphorylation

This technique is used to determine the effect of an inhibitor on the phosphorylation status of IRS-1 and its downstream targets.[7][8][9]

Materials:

  • Cell culture dishes

  • IRS-1 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IRS-1, anti-total-IRS-1, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with the IRS-1 inhibitor at various concentrations and time points.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Co-Immunoprecipitation (Co-IP) of IRS-1 and PI3K

This method is used to assess the interaction between IRS-1 and its downstream binding partner, the p85 subunit of PI3K.[10][11]

Materials:

  • Cell culture dishes

  • IRS-1 inhibitor

  • Co-IP lysis buffer

  • Anti-IRS-1 antibody

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Treat cells with the IRS-1 inhibitor.

  • Lyse the cells in Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an anti-IRS-1 antibody overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting using antibodies against IRS-1 and the PI3K p85 subunit.

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of an IRS-1 inhibitor in a living organism.[1][2][12][13]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • IRS-1 inhibitor formulation

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the IRS-1 inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection).

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Visualizations

IRS-1 Signaling Pathway

IRS1_Signaling_Pathway receptor receptor adaptor adaptor pathway pathway effector effector outcome outcome IGF1R_IR IGF-1R / IR IRS1 IRS-1 IGF1R_IR->IRS1 Activates PI3K PI3K IRS1->PI3K Grb2_Sos Grb2/Sos IRS1->Grb2_Sos AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation Metabolism Metabolism AKT->Metabolism S6K1 S6K1 mTOR->S6K1 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation S6K1->IRS1 Negative Feedback NT157 NT157 NT157->IRS1 Degradation PF4708671 PF-4708671 PF4708671->S6K1

Caption: Simplified IRS-1 signaling pathway in cancer.

Experimental Workflow for Evaluating IRS-1 Inhibitor Efficacy

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture 1. Cancer Cell Line Selection & Culture cell_viability 2. Cell Viability Assay (e.g., MTT) cell_culture->cell_viability western_blot 3. Western Blot Analysis (p-IRS-1, p-Akt) cell_viability->western_blot co_ip 4. Co-Immunoprecipitation (IRS-1/PI3K) western_blot->co_ip xenograft 5. Tumor Xenograft Model Establishment co_ip->xenograft Promising results lead to treatment 6. Inhibitor Treatment & Tumor Monitoring xenograft->treatment analysis 7. Endpoint Tumor Analysis (Histology, WB) treatment->analysis

Caption: Workflow for preclinical evaluation of IRS-1 inhibitors.

Logical Relationship of IRS-1 Inhibition Strategies

Inhibition_Strategies target target strategy strategy inhibitor inhibitor IRS1_protein IRS-1 Protein IRS1_mRNA IRS-1 mRNA Downstream_Kinase Downstream Kinase (e.g., S6K1) Direct_Inhibition Direct Inhibition Direct_Inhibition->IRS1_protein Expression_Inhibition Expression Inhibition Expression_Inhibition->IRS1_mRNA Indirect_Inhibition Indirect Inhibition Indirect_Inhibition->Downstream_Kinase Small_Molecule Small Molecule (e.g., NT157) Small_Molecule->Direct_Inhibition Antibody Monoclonal Antibody Antibody->Direct_Inhibition Antisense_RNAi Antisense / RNAi Antisense_RNAi->Expression_Inhibition Kinase_Inhibitor Kinase Inhibitor (e.g., PF-4708671) Kinase_Inhibitor->Indirect_Inhibition

Caption: Different strategies for inhibiting IRS-1 signaling.

References

Safety Operating Guide

Proper Disposal and Handling of Irsogladine Maleate (CAS: 84504-69-8)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers

This document provides crucial safety, handling, and disposal information for Irsogladine Maleate, a gastroprotective agent used in research and development.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and proper environmental stewardship. Irsogladine Maleate is suspected of damaging fertility or the unborn child and requires careful handling.[1][3]

Hazard Identification and Safety Precautions

Irsogladine Maleate is classified with the following hazard statement:

  • H361: Suspected of damaging fertility or the unborn child.[1][3]

Personal Protective Equipment (PPE) and Handling:

To mitigate risks, the following PPE and handling procedures are mandatory:

Protection Type Requirement Rationale
Eye/Face Protection Safety glasses or chemical safety goggles.Prevents accidental eye contact with the chemical powder.[4][5]
Skin Protection Chemical-resistant gloves (e.g., standard BS EN 374:2003) and protective clothing.Avoids direct skin contact. Gloves should be inspected before use, and hands washed thoroughly after handling.[1][4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If risk assessment indicates necessity, a suitable respirator (NIOSH/MSHA or European Standard EN 149 approved) should be used.Prevents inhalation of dust and aerosols.[4][5]
General Handling Obtain and read all safety instructions before use. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3] Avoid prolonged or repeated exposure.[3][4] Keep away from sources of ignition.[3][4]Ensures user is fully aware of the risks and necessary precautions.
Spill and Accidental Exposure Procedures

Immediate and appropriate responses to spills or exposure are critical.

Scenario Immediate Action
Spill Cover spillage with a suitable absorbent material. Using non-sparking tools, sweep up the material and place it in an appropriate, closed container for disposal. Decontaminate the spill site with a 10% caustic solution and ventilate the area.[4] Do not allow the substance to enter sewers or surface/ground water.[3][5]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately.[1] Wash the affected area thoroughly.
Eye Contact Rinse cautiously with water for several minutes.
Ingestion Do not induce vomiting. Seek immediate medical advice.
General Exposure If exposed or concerned, get medical advice or attention.[1][3]
Storage and Disposal Protocols

Proper storage and disposal are essential for safety and regulatory compliance.

Storage:

  • Store in a cool, dry, well-ventilated area.[1][4]

  • Keep the container tightly closed until ready for use.[1][4]

  • Store locked up.[1][3]

  • Keep away from direct sunlight and sources of ignition.[4]

Disposal Procedures: The primary recommended method for disposal is incineration.

  • Preparation: Dissolve or mix the material with a combustible solvent.[5]

  • Incineration: Burn the mixture in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Compliance: All disposal activities must be in accordance with applicable local, regional, national, and international laws and regulations.[1][3] The product characteristics at the time of disposal should also be considered.[1]

Physicochemical and Solubility Data

This data is essential for preparing stock solutions and conducting experiments.

Property Value
Formal Name 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine, 2Z-butenedioate[2][3]
CAS Number 84504-69-8[1][2][3]
Molecular Formula C₉H₇Cl₂N₅ • C₄H₄O₄[2]
Formula Weight 372.2[2]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Solubility (DMSO) ~30 mg/mL[2]
Solubility (DMF) ~30 mg/mL[2]
Aqueous Solubility Sparingly soluble. For maximum solubility (~0.25 mg/mL), first dissolve in DMSO and then dilute with an aqueous buffer (e.g., 1:3 DMSO:PBS, pH 7.2). Aqueous solutions should not be stored for more than one day.[2]

Experimental Protocols and Methodologies

Protocol for Preparing a Stock Solution:

  • Irsogladine Maleate is supplied as a crystalline solid.[2]

  • To prepare a stock solution, dissolve the compound in an organic solvent of choice, such as DMSO or dimethylformamide (DMF).[2]

  • The solvent should be purged with an inert gas before use.[2]

  • For aqueous experiments, a common method is to first dissolve Irsogladine Maleate in DMSO and then perform a serial dilution into the aqueous buffer of choice.[2]

Mechanism of Action and Signaling Pathways

Irsogladine Maleate is a mucosal protective agent that acts, in part, as a phosphodiesterase 4 (PDE4) inhibitor.[6] Its mechanism involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which contributes to its gastroprotective effects.[6][7] This action leads to several downstream effects, including the suppression of superoxide production in neutrophils and enhanced gap junctional intercellular communication.[7][8]

Below is a diagram illustrating the logical workflow for the safe handling and disposal of Irsogladine Maleate.

G Workflow for Safe Handling and Disposal of Irsogladine Maleate cluster_prep Preparation & Handling cluster_spill Spill / Exposure cluster_disposal Disposal Protocol obtain_sds Obtain & Read SDS don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) obtain_sds->don_ppe use_hood Work in Fume Hood don_ppe->use_hood mix_solvent Dissolve in Combustible Solvent use_hood->mix_solvent For Waste Material spill_event Spill Occurs contain_spill Contain & Absorb spill_event->contain_spill collect_waste Collect Waste in Sealed Container contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate comply Ensure Regulatory Compliance decontaminate->comply For Spill Waste incinerate Burn in Chemical Incinerator mix_solvent->incinerate incinerate->comply

Caption: Logical workflow for the safe handling and disposal of Irsogladine Maleate.

References

Navigating the Safe Handling and Disposal of IRS 19

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of research and drug development, the proper handling of all laboratory materials is paramount to ensuring personnel safety and procedural integrity. This guide provides essential safety and logistical information for a substance identified as "IRS 19." Initial analysis suggests that "this compound" most likely refers to I.R.S. 19 , a commercial intranasal spray comprised of bacterial lysates. This document will primarily focus on the safe handling of this biological preparation.

It is crucial for researchers to verify the exact identity of the substance they are working with. A less likely, but possible, interpretation is a reference to Insulin Receptor Substrate 1 (IRS-1) , a protein involved in metabolic signaling pathways. General handling procedures for proteins are also outlined.

Core Safety and Handling Protocols

Given that I.R.S. 19 is a biological preparation composed of bacterial lysates, it is not classified as a hazardous chemical. However, adherence to Good Laboratory Practices (GLP) is essential to prevent contamination and ensure the material's stability.

Personal Protective Equipment (PPE)

Standard laboratory PPE is sufficient for handling I.R.S. 19 under normal conditions.

PPE ComponentSpecificationPurpose
Gloves Nitrile or latexTo prevent contamination of the product and protect the user from potential allergens.
Lab Coat StandardTo protect clothing and skin from accidental splashes.
Eye Protection Safety glassesTo protect eyes from aerosols or splashes.

Operational Handling Plan

The primary objective when handling I.R.S. 19 is to maintain its sterility and prevent degradation.

StepProcedureRationale
1. Preparation Work in a clean, designated area. Sanitize the work surface before and after handling.To minimize the risk of microbial contamination.
2. Handling When in its original packaging as a nasal spray, keep the bottle upright and do not expose to temperatures above 50°C or direct sunlight.[1]To maintain the integrity of the product and its container.
3. Laboratory Use If using the lysate solution outside of its spray dispenser for experimental purposes, use sterile techniques.To prevent contamination of the experimental sample.
4. Spills In case of a spill, absorb the liquid with appropriate material (e.g., paper towels) and disinfect the area with a standard laboratory disinfectant.To clean the workspace and prevent the spread of the biological material.
Disposal Plan

As a non-hazardous biological material, the disposal of I.R.S. 19 and associated waste should follow standard laboratory procedures for non-biohazardous waste.

Waste TypeDisposal Procedure
Unused Product Unused I.R.S. 19 can typically be disposed of in the regular laboratory waste stream, unless local regulations specify otherwise. It is not recommended to dispose of it down the drain.
Contaminated Labware Disposable items (e.g., pipette tips, microfuge tubes) that have come into contact with I.R.S. 19 should be placed in the regular laboratory trash.
Empty Containers The empty spray bottle, once depressurized, can be discarded in the regular trash. Do not incinerate the pressurized container.[1]

Alternative Interpretation: Insulin Receptor Substrate 1 (IRS-1)

Should "this compound" refer to the protein Insulin Receptor Substrate 1 (IRS-1), the handling procedures would focus on maintaining the protein's structure and activity.

Personal Protective Equipment (PPE) for Protein Handling

PPE ComponentSpecificationPurpose
Gloves Nitrile or latexTo prevent contamination of the protein with proteases from the skin.
Lab Coat StandardTo protect clothing and skin.
Eye Protection Safety glassesTo protect from accidental splashes.

Operational Handling for Proteins

Proteins are sensitive to temperature changes, agitation, and contamination.

StepProcedureRationale
1. Storage Store protein solutions at appropriate temperatures, typically 4°C for short-term and -20°C or -80°C for long-term storage.[2][3] Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[2]To maintain protein stability and prevent degradation.
2. Handling Handle protein solutions gently. Avoid vigorous vortexing or shaking to prevent denaturation.[4] Work on ice to minimize enzymatic degradation.[4]To preserve the protein's native structure and function.
3. Spills Absorb spills with appropriate material and clean the area with a suitable laboratory cleaner.To maintain a clean and safe working environment.

Disposal of Protein Solutions

Non-hazardous protein solutions can generally be disposed of down the drain with copious amounts of water, unless they contain other hazardous components. Always consult your institution's specific guidelines for biological waste disposal.

Visualizing Safety and Disposal Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical flow for handling and disposal of I.R.S. 19.

G Operational Workflow for Handling I.R.S. 19 start Start: Receive I.R.S. 19 prep Prepare Clean Workspace start->prep don_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) prep->don_ppe handle Handle I.R.S. 19 (Maintain sterility, avoid high temps) don_ppe->handle spill Spill Occurs? handle->spill cleanup Clean Spill with Absorbent Material and Disinfect Area spill->cleanup Yes use Proceed with Experimental Use spill->use No cleanup->handle end End: Complete Work use->end G Disposal Plan for I.R.S. 19 Waste start Start: Generate Waste waste_type Identify Waste Type start->waste_type unused Unused Product waste_type->unused Unused contaminated Contaminated Labware waste_type->contaminated Contaminated empty Empty Container waste_type->empty Empty dispose_regular Dispose in Regular Laboratory Waste unused->dispose_regular contaminated->dispose_regular depressurize Depressurize Container empty->depressurize end End: Disposal Complete dispose_regular->end depressurize->dispose_regular

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。